Product packaging for Decyl chloroformate(Cat. No.:CAS No. 55488-51-2)

Decyl chloroformate

Cat. No.: B1670167
CAS No.: 55488-51-2
M. Wt: 220.73 g/mol
InChI Key: AZZCHVHSWUYCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decyl chloroformate is an n-alkyl chloroformate derivative that can be prepared by reacting decyl alcohol with triphosgene.>This compound is an n-alkyl chloroformate derivative that can be prepared by reacting decyl alcohol with triphosgene. This compound may be used in the preparation of (S)-(+)-N-decoxycarbonyl-leucine, a chiral surfactant. It may also be used to synthesize decyl chloride via decarboxylation in the presence of dimethylformamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21ClO2 B1670167 Decyl chloroformate CAS No. 55488-51-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZCHVHSWUYCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204065
Record name Decyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55488-51-2
Record name Carbonochloridic acid, decyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55488-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decyl chloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decyl chloroformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Decyl chloroformate chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Decyl Chloroformate: Chemical Properties and Reactivity

Introduction: Unveiling a Versatile Reagent

This compound (C₁₁H₂₁ClO₂) is a key organic compound belonging to the chloroformate ester family.[1][2] Structurally, it is the ester of decyl alcohol and chloroformic acid, featuring a highly reactive acyl chloride functional group. This reactivity makes it an indispensable reagent in modern organic synthesis, particularly within pharmaceutical research and drug development. While its primary role is the installation of the "decoxycarbonyl" group onto nucleophiles, its applications extend to creating specialized surfactants and serving as a precursor for other alkyl derivatives.[3][4] This guide, designed for researchers and drug development professionals, offers an in-depth exploration of its chemical properties, reactivity, and field-proven methodologies for its application.

Physicochemical Properties and Handling

Understanding the fundamental physical and chemical characteristics of this compound is paramount for its safe and effective use in a laboratory setting. It is a combustible, corrosive liquid that requires careful handling.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁ClO₂[2][5]
Molecular Weight 220.74 g/mol [2]
CAS Number 55488-51-2
Appearance Colorless to light yellow clear liquid[6]
Boiling Point 226-227 °C (lit.)[4]
Density 0.956 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.438 (lit.)[4]
Flash Point 110 °C (230 °F) - closed cup
Storage Temperature 2-8°C, under inert gas[6]

Stability and Storage Considerations: this compound is sensitive to moisture.[6] It readily hydrolyzes in the presence of water, degrading into decyl alcohol, carbon dioxide, and hydrochloric acid. Therefore, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. It is incompatible with strong acids, bases, oxidizing agents, and water.[5][7]

Synthesis of this compound

The industrial and laboratory-scale synthesis of this compound typically involves the reaction of a primary alcohol (n-decanol) with phosgene (COCl₂) or a safer phosgene equivalent, such as liquid diphosgene or solid triphosgene.[8] The reaction is an acylation of the alcohol, producing the desired chloroformate and hydrogen chloride (HCl) as a byproduct.[9][10]

G Decanol n-Decyl Alcohol Reactor Reaction Vessel (Solvent, Cooled) Decanol->Reactor Phosgene Phosgene (or equivalent, e.g., Triphosgene) Phosgene->Reactor Product This compound Reactor->Product Acylation Byproduct HCl (gas) Reactor->Byproduct Neutralized or scrubbed G start_node 1. Prepare Reactants A 2. Cool to 0 °C start_node->A Amine, Base, Solvent process_node process_node check_node check_node end_node 8. Purified Product B 3. Add this compound A->B Controlled environment C 4. Stir at RT B->C Dropwise, maintain temp D Reaction Complete? C->D Monitor by TLC D->C No E 5. Aqueous Workup D->E Yes F 6. Dry & Concentrate E->F Separate & Extract G 7. Column Chromatography F->G Crude product G->end_node

References

A Comprehensive Technical Guide to the Synthesis of Decyl Chloroformate from 1-Decanol Using Triphosgene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth, field-proven methodology for the synthesis of decyl chloroformate from 1-decanol. Addressing the significant hazards associated with gaseous phosgene, this document details a robust and safer protocol utilizing triphosgene, a stable, crystalline phosgene surrogate. The guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines critical safety and handling procedures, and describes methods for product purification and characterization. The content is structured to provide not just a procedure, but a comprehensive understanding of the causality behind the experimental choices, ensuring scientific integrity and reproducibility for professionals in chemical and pharmaceutical development.

Introduction: The Utility and Synthesis of this compound

Chemical Profile and Applications

This compound (CAS No: 55488-51-2) is a valuable chemical intermediate belonging to the chloroformate class of organic compounds.[1] Structurally, it is the ester of chloroformic acid and 1-decanol. Its high reactivity makes it a versatile reagent in organic synthesis, primarily for the introduction of the decyloxycarbonyl group. This functionality is utilized in the synthesis of carbonates, carbamates, and other derivatives.[2] For instance, it serves as a key reagent in preparing chiral surfactants and can be used to synthesize decyl chloride via decarboxylation.[1][3] Its utility extends to being a derivatization agent that converts polar compounds into more volatile and less polar derivatives for analysis by gas chromatography/mass spectrometry.[2][4]

The Phosgenation of Alcohols: A Synthetic Overview

The conversion of an alcohol (R-OH) to its corresponding chloroformate (R-OCOCl) is fundamentally a phosgenation reaction.[5] The traditional and most direct method involves the reaction of the alcohol with phosgene (COCl₂).[6] While effective, this process is fraught with challenges.

The Phosgene Dilemma: Hazard Profile and the Shift to Safer Surrogates

Phosgene is an extremely toxic and corrosive gas, classified as a pulmonary agent, which poses severe inhalation hazards that can be fatal.[7][8] Its use necessitates specialized handling equipment, stringent engineering controls like toxic gas cabinets, and extensive safety protocols, making it unsuitable for many research and development laboratories.[8][9]

This has driven the adoption of phosgene substitutes, which offer comparable reactivity with significantly reduced handling risks. The most prominent among these is triphosgene , or bis(trichloromethyl) carbonate (BTC).[7] Triphosgene is a stable, non-hygroscopic crystalline solid at room temperature, which makes it significantly easier and safer to handle, weigh, and dispense.[10] It acts as a source of phosgene in situ, typically activated by a nucleophilic catalyst, providing the reactivity of phosgene without the hazards of handling the gas itself.[11][12] This guide focuses exclusively on the triphosgene-based synthesis route.

The Triphosgene-Mediated Synthesis: Mechanism and Rationale

The reaction of 1-decanol with triphosgene in the presence of a base provides a high-yield, clean conversion to this compound. Understanding the role of each component is critical to the success of the synthesis.

Reagent Selection and Causality
  • 1-Decanol: The primary substrate, a long-chain primary alcohol. Its hydroxyl group acts as the nucleophile in the reaction.[13]

  • Triphosgene (BTC): The electrophilic carbonyl source. One mole of triphosgene is equivalent to three moles of phosgene. It is typically used in slight excess to ensure complete conversion of the alcohol.[11] In the presence of a nucleophilic catalyst, it decomposes to release phosgene directly into the reaction medium.[12]

  • Base (e.g., Sodium Carbonate, Pyridine, Triethylamine): The reaction generates one equivalent of hydrogen chloride (HCl) for every equivalent of chloroformate formed. A base is essential to act as an acid scavenger, neutralizing the HCl and driving the reaction to completion.[10][14] The choice of base can influence reaction kinetics and side-product formation. An inorganic base like sodium carbonate offers simple removal by filtration.[11]

  • Catalyst (e.g., Dimethylformamide - DMF): While bases like pyridine can also act as catalysts, a small amount of a nucleophilic catalyst like DMF can be used to facilitate the decomposition of triphosgene into active phosgene.[11]

  • Solvent (e.g., Toluene, Dichloromethane): An inert, aprotic solvent is required to dissolve the reagents and facilitate the reaction. Toluene is a suitable choice, particularly for reactions that may require moderate temperature control.[11]

Reaction Mechanism

The synthesis proceeds through a well-established mechanism involving the in situ generation of phosgene.

  • Activation of Triphosgene: A nucleophilic catalyst (e.g., DMF) or a tertiary amine base attacks one of the carbonyl carbons of triphosgene. This initiates the decomposition of the triphosgene molecule to release phosgene (COCl₂) and other intermediates.

  • Nucleophilic Attack by Alcohol: The hydroxyl group of 1-decanol acts as a nucleophile, attacking the electrophilic carbon atom of the in situ-generated phosgene.

  • Formation of Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination and Deprotonation: The intermediate collapses, eliminating a chloride ion. The resulting oxonium ion is then deprotonated by the base (e.g., sodium carbonate) to yield the final product, this compound, and the protonated base (which, in the case of HCl and Na₂CO₃, leads to NaCl, H₂O, and CO₂).

G cluster_activation Step 1: Triphosgene Activation cluster_reaction Step 2 & 3: Chloroformylation T Triphosgene (BTC) P Phosgene (in situ) + Byproducts T->P decomposes to Cat Catalyst (e.g., DMF) Cat->T activates Prod This compound P->Prod react to form HCl HCl (byproduct) D 1-Decanol D->P D->Prod react to form Base Base (e.g., Na₂CO₃) Base->HCl neutralizes Salt Neutralized Salt (e.g., NaCl, H₂O, CO₂) HCl->Salt

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established methods for the synthesis of alkyl chloroformates from primary alcohols using triphosgene.[11]

Materials and Equipment
  • Glassware: Three-neck round-bottom flask, dropping funnel, condenser with a drying tube (CaCl₂ or Drierite), magnetic stirrer, and thermometer. All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Ice-water bath.

  • Reagents: 1-Decanol, triphosgene (BTC), sodium carbonate (anhydrous), dimethylformamide (DMF, catalyst), toluene (anhydrous).

  • Work-up: Separatory funnel, sodium bicarbonate (saturated solution), brine (saturated NaCl solution), magnesium sulfate (anhydrous).

  • Purification: Rotary evaporator, vacuum distillation apparatus.

Reagent Properties and Stoichiometry
ReagentFormulaMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Mass/VolumeEquivalents
1-DecanolC₁₀H₂₂O158.280.82950.07.91 g (9.54 mL)1.0
TriphosgeneC₃Cl₆O₃296.75~2.026.07.72 g0.52 (1.56 eq. COCl₂)
Sodium CarbonateNa₂CO₃105.99-50.05.30 g1.0
DMFC₃H₇NO73.090.9441.80.13 g (0.14 mL)Catalyst
TolueneC₇H₈92.140.867-150 mLSolvent
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the dry three-neck flask with a magnetic stir bar, thermometer, and condenser under a nitrogen atmosphere.

  • Charge Reagents: To the flask, add triphosgene (7.72 g), sodium carbonate (5.30 g), DMF (0.14 mL), and anhydrous toluene (100 mL).

  • Cooling: Cool the stirred mixture to 0°C using an ice-water bath. Stir at this temperature for 30 minutes.

  • Substrate Addition: In a separate dry flask, prepare a solution of 1-decanol (7.91 g) in anhydrous toluene (50 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the 1-decanol solution dropwise to the cold, stirred triphosgene mixture over a period of approximately 60 minutes. Maintain the internal reaction temperature at 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting alcohol.[11]

  • Work-up - Filtration: Once the reaction is complete, remove the ice bath. Filter the reaction mixture under vacuum to remove the solid sodium carbonate and sodium chloride byproduct. Wash the solid cake with a small amount of dry toluene.

  • Work-up - Aqueous Wash: Transfer the combined filtrate to a separatory funnel. Carefully wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic components. Caution: CO₂ evolution may occur. Vent the funnel frequently.

    • Brine (1 x 50 mL) to remove residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: Vacuum Distillation

The resulting crude product, a colorless to pale yellow oil, should be purified by vacuum distillation to obtain high-purity this compound.[15]

  • Boiling Point: 226-227 °C at atmospheric pressure; the boiling point will be significantly lower under vacuum.[1]

  • Procedure: Set up a vacuum distillation apparatus. Heat the crude oil gently under a high vacuum. Collect the fraction boiling at the appropriate temperature for the applied pressure.

Safety, Handling, and Waste Management

CRITICAL: A thorough risk assessment must be conducted before starting this synthesis.

Hazard Analysis
  • Triphosgene (BTC): Highly toxic. While safer than gaseous phosgene, it can decompose upon heating or in the presence of nucleophiles to release phosgene gas. It is toxic if swallowed, inhaled, or absorbed through the skin.[7]

  • This compound (Product): Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[1] Reacts with water to release HCl.

  • Toluene: Flammable liquid and vapor. Health hazard.

  • DMF: Health hazard, readily absorbed through the skin.

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: This entire procedure must be performed in a certified chemical fume hood with sufficient airflow.[7][9]

  • PPE: At a minimum, the following PPE is required:

    • Chemical splash goggles and a full-face shield.

    • Lab coat and appropriate chemical-resistant gloves (Viton or butyl rubber are recommended for handling phosgene and its derivatives).[7][9]

    • Ensure an eyewash station and safety shower are immediately accessible.[16]

Waste Neutralization and Disposal
  • Quenching: Any unreacted triphosgene or residual this compound must be neutralized before disposal. This can be achieved by slowly and carefully adding the waste material to a stirred, cold solution of sodium hydroxide or sodium bicarbonate. The process should be done in a fume hood.

  • Disposal: All chemical waste must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.

Product Characterization and Quality Control

Expected Yield and Physical Properties
  • Yield: High yields (typically >90%) can be expected with this procedure.[11]

  • Appearance: Clear, colorless liquid.

PropertyValueSource
CAS Number 55488-51-2[1]
Molecular Formula C₁₁H₂₁ClO₂[1]
Molecular Weight 220.74 g/mol [1]
Boiling Point 226-227 °C (lit.)[1][3]
Density 0.956 g/mL at 25 °C (lit.)[1][3]
Refractive Index n20/D 1.438 (lit.)[1][3]
Spectroscopic Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum should show a strong, characteristic absorption band for the chloroformate carbonyl (C=O) stretch, typically in the region of 1775-1785 cm⁻¹. The absence of a broad O-H stretch (from 1-decanol) around 3300 cm⁻¹ indicates complete reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a triplet at ~4.3 ppm corresponding to the two protons on the carbon adjacent to the oxygen (-O-CH₂ -). The remaining alkyl chain protons will appear further upfield.

    • ¹³C NMR: Expect a peak for the carbonyl carbon around 150 ppm. The carbon adjacent to the oxygen (-O-C H₂-) should appear around 70-75 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the purity of the distilled product and verifying its molecular weight.

Process Workflow Visualization

The following diagram outlines the complete workflow from preparation to final product analysis.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from 1-decanol can be achieved safely and efficiently by employing triphosgene as a solid phosgene surrogate. This method circumvents the significant hazards associated with handling gaseous phosgene while providing excellent yields and high product purity after standard purification techniques. Adherence to the detailed protocol, particularly the stringent safety measures and inert reaction conditions, is paramount for a successful and safe outcome. The analytical characterization methods outlined provide a robust framework for quality control, ensuring the final product meets the specifications required for subsequent applications in research and development.

References

Decyl Chloroformate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Decyl chloroformate, a derivative of chloroformic acid, is a versatile reagent in organic synthesis, playing a crucial role in the introduction of the decyloxycarbonyl group. Its reactivity, akin to that of acyl chlorides, makes it a valuable tool for the protection of amines as carbamates and for the synthesis of various organic molecules, including chiral surfactants and alkyl chlorides. This guide provides an in-depth exploration of this compound, covering its chemical and physical properties, a detailed safety data sheet, its synthesis, and key applications with illustrative experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary for the effective and safe utilization of this important chemical intermediate.

Chemical Identity and Properties

This compound is identified by the CAS Number 55488-51-2 .[1][2][3][4] Its molecular and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁ClO₂[4]
Molecular Weight 220.74 g/mol [1][4]
Appearance Colorless to almost colorless clear liquid[2][3][4]
Boiling Point 226-227 °C (lit.)[1][4]
Density 0.956 g/mL at 25 °C (lit.)[1][4]
Refractive Index (n20/D) 1.438 (lit.)[1][4]
Flash Point >230 °F (>110 °C)[1][4]
Storage Temperature 2-8°C[1][4]

Safety Data Sheet (SDS)

The safe handling of this compound is of paramount importance due to its corrosive nature. The following information is a synthesis of safety data from multiple supplier sources.

Hazard Identification
  • GHS Pictogram: GHS05 (Corrosion)[1][4]

  • Signal Word: Danger [1][4]

  • Hazard Statements: H314: Causes severe skin burns and eye damage.[1][4]

  • Precautionary Statements:

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[1]

    • P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1][2]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P363: Wash contaminated clothing before reuse.[1]

    • P405: Store locked up.[1]

First-Aid Measures
  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.

  • Skin Contact: Immediately remove all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/physician.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid breathing mist, vapors, or spray.[6] Do not get in eyes, on skin, or on clothing.[2]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Recommended storage is at 2-8°C.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear impervious gloves and protective clothing.

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Synthesis of this compound

This compound is typically synthesized by the reaction of decyl alcohol with a phosgene equivalent, such as triphosgene. This method avoids the direct handling of highly toxic phosgene gas.

Synthesis Decyl_Alcohol Decyl Alcohol Decyl_Chloroformate This compound Decyl_Alcohol->Decyl_Chloroformate Reaction in an inert solvent Triphosgene Triphosgene Triphosgene->Decyl_Chloroformate Base Base (e.g., Pyridine) Base->Decyl_Chloroformate Byproducts Byproducts (e.g., Pyridinium Hydrochloride, CO2) Decyl_Chloroformate->Byproducts Formation of

Caption: Synthesis of this compound from Decyl Alcohol and Triphosgene.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is for informational purposes only and should be carried out by a qualified chemist in a well-equipped laboratory with appropriate safety precautions.

Materials:

  • Decyl alcohol

  • Triphosgene

  • Pyridine (or other suitable base)

  • Anhydrous dichloromethane (or other inert solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (0.33 equivalents relative to decyl alcohol) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of decyl alcohol (1 equivalent) and pyridine (1 equivalent) in anhydrous dichloromethane.

  • Add the decyl alcohol/pyridine solution dropwise to the triphosgene solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

  • Wash the filtrate with cold dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

  • The product can be purified by vacuum distillation if necessary.

Key Reactions and Applications

This compound is a valuable reagent for several important organic transformations. Its primary utility lies in the formation of carbamates and carbonates, and it also serves as a precursor for the synthesis of other functional groups.

Carbamate Formation: Protection of Amines

The reaction of this compound with primary or secondary amines in the presence of a base affords the corresponding N-decyloxycarbonyl-protected amines (carbamates). This is a widely used strategy in peptide synthesis and for the temporary protection of amine functionalities in multi-step syntheses.[7]

Carbamate_Formation Decyl_Chloroformate This compound Carbamate N-Decyloxycarbonyl Amine (Carbamate) Decyl_Chloroformate->Carbamate Nucleophilic Acyl Substitution Amine Primary or Secondary Amine (R-NH2 or R2NH) Amine->Carbamate Base Base (e.g., Triethylamine) Base->Carbamate Byproduct Base Hydrochloride Carbamate->Byproduct Formation of

Caption: General scheme for carbamate formation using this compound.

A notable application of this compound is in the preparation of chiral surfactants, such as (S)-(+)-N-decoxycarbonyl-leucine.

Experimental Protocol: Synthesis of (S)-(+)-N-decoxycarbonyl-leucine

Materials:

  • (S)-Leucine

  • This compound

  • Sodium hydroxide

  • Diethyl ether (or other suitable organic solvent)

  • Hydrochloric acid

Procedure:

  • Dissolve (S)-Leucine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) with stirring in a flask cooled in an ice bath.

  • To this solution, add this compound (1.1 equivalents) dropwise while maintaining the temperature at 0-5°C.

  • Continue stirring the reaction mixture at 0-5°C for 1 hour and then at room temperature for 3-4 hours.

  • After the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted this compound and decyl alcohol.

  • Acidify the aqueous layer to a pH of approximately 2 with cold dilute hydrochloric acid, which will cause the product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield (S)-(+)-N-decoxycarbonyl-leucine.

Decarboxylation to Decyl Chloride

In the presence of a catalyst such as dimethylformamide (DMF), this compound can undergo decarboxylation to produce decyl chloride.[1] This reaction provides a convenient method for the conversion of decyl alcohol to decyl chloride via the chloroformate intermediate.

Decarboxylation Decyl_Chloroformate This compound Decyl_Chloride Decyl Chloride Decyl_Chloroformate->Decyl_Chloride Heat DMF DMF (catalyst) DMF->Decyl_Chloride CO2 Carbon Dioxide (CO2) Decyl_Chloride->CO2 Evolves

Caption: DMF-catalyzed decarboxylation of this compound to decyl chloride.

Experimental Protocol: Synthesis of Decyl Chloride via Decarboxylation

Materials:

  • This compound

  • Dimethylformamide (DMF)

  • Standard laboratory glassware for heating under reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a bubbler, place this compound (1 equivalent).

  • Add a catalytic amount of dimethylformamide (e.g., 0.1 equivalents).

  • Heat the reaction mixture to a gentle reflux. The evolution of carbon dioxide should be observed.

  • Continue heating until the gas evolution ceases, indicating the completion of the reaction.

  • Monitor the reaction by GC to confirm the disappearance of the starting material.

  • After cooling to room temperature, the crude decyl chloride can be purified by distillation.

Carbonate Ester Formation

This compound reacts with alcohols in the presence of a base to form carbonate esters.[7] This reaction is useful for synthesizing both symmetrical and unsymmetrical carbonates.

Experimental Protocol: General Procedure for Carbonate Ester Synthesis

Materials:

  • This compound

  • Alcohol (R-OH)

  • Pyridine or triethylamine

  • Anhydrous inert solvent (e.g., dichloromethane, diethyl ether)

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve the alcohol (1 equivalent) and pyridine (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution to 0°C.

  • Add this compound (1 equivalent) dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Filter the reaction mixture to remove the pyridinium hydrochloride salt.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carbonate ester by column chromatography or distillation.

Conclusion

This compound is a chemical of significant utility for organic chemists, particularly in the fields of peptide synthesis and the development of novel organic molecules. Its well-defined reactivity allows for the efficient introduction of the decyloxycarbonyl group, enabling a range of synthetic transformations. A thorough understanding of its properties and, most importantly, strict adherence to safety protocols are essential for its successful and safe application in the laboratory. This guide has provided a comprehensive overview of this compound, from its fundamental characteristics to practical experimental guidance, to support the endeavors of researchers and scientists in their synthetic work.

References

An In-Depth Technical Guide to the Solubility of Decyl Chloroformate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of decyl chloroformate in various organic solvents. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond simple data points to explain the underlying chemical principles governing solubility and provides actionable protocols for empirical determination.

Section 1: Understanding this compound and Its Solubility Profile

This compound (C₁₁H₂₁ClO₂) is a reactive organic compound featuring a ten-carbon alkyl chain (decyl group) and a chloroformate functional group.[1] This dual nature—a long, nonpolar alkyl tail and a polar, reactive chloroformate head—is the primary determinant of its solubility behavior.

The fundamental principle of "like dissolves like" is the cornerstone for predicting solubility.[2][3] This means that solutes tend to dissolve in solvents with similar polarity.

  • Nonpolar Alkyl Chain: The C₁₀H₂₁ chain is lipophilic and nonpolar. It will readily interact with nonpolar (hydrocarbon) and weakly polar solvents through van der Waals forces.

  • Polar Chloroformate Group: The -O(C=O)Cl group is polar and contains an electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This group contributes to solubility in polar solvents.

However, the chloroformate group's high reactivity, particularly its susceptibility to hydrolysis and alcoholysis, complicates its solubility in protic solvents like water and alcohols.[4][5]

Theoretical Solubility Predictions

While specific quantitative solubility data for this compound is not extensively published, we can make well-grounded predictions based on its structure and the properties of common organic solvents. Generally, chloroformates are soluble in a range of organic solvents.[5]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Aprotic Hexane, Cyclohexane, TolueneHigh The long decyl chain dominates, leading to strong favorable interactions with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, AcetoneHigh to Very High These solvents effectively solvate both the alkyl chain and the polar chloroformate group without reacting with it.
Polar Protic Ethanol, Methanol, WaterSoluble, but with Reaction While initial dissolution may occur, this compound will react with these solvents to form carbonates (with alcohols) or decompose (with water).[4][5] This is technically solvolysis, not stable dissolution.

The long alkyl chain of this compound makes it significantly more soluble in nonpolar solvents compared to shorter-chain analogs like methyl or ethyl chloroformate.[5]

Reactivity Considerations

It is critical to distinguish between true solubility and reactivity. This compound is highly reactive towards nucleophilic solvents.

  • Alcohols: React to form stable dialkyl carbonates.

  • Water: Hydrolyzes to form decyl alcohol, carbon dioxide, and hydrochloric acid.[5] This reaction can be vigorous.

  • Amines: Reacts readily to form carbamates.[4]

Therefore, for applications requiring a stable solution of this compound, anhydrous polar aprotic and nonpolar aprotic solvents are the only viable options.

Section 2: Experimental Determination of Solubility

Given the lack of published quantitative data, empirical determination is often necessary. The following protocol outlines a reliable method for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Safety Precautions

CAUTION: this compound is a corrosive compound that causes severe skin burns and eye damage. It is fatal if inhaled or absorbed through the skin. All handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[6][7]

Materials and Equipment
  • This compound (≥97% purity)

  • Anhydrous organic solvents of interest (e.g., hexane, DCM, THF)

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement micropipettes

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or HPLC for analysis

Step-by-Step Experimental Protocol

This method is based on the isothermal equilibrium technique, where an excess of the solute is equilibrated with the solvent at a constant temperature.[8]

  • Preparation of Saturated Solutions: a. Add a precisely weighed amount of the chosen solvent (e.g., 2.00 mL) to a series of glass vials. b. To each vial, add an excess amount of this compound. Start with a volume expected to be well above the saturation point (e.g., 0.5 mL). The presence of a distinct, undissolved phase is necessary to ensure saturation. c. Securely cap the vials.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixtures for a sufficient period to reach equilibrium. For a non-viscous liquid like this compound, 12-24 hours is typically adequate.[8] It is good practice to test at multiple time points (e.g., 12, 18, 24 hours) to confirm that the concentration has plateaued, signifying equilibrium.

  • Phase Separation and Sampling: a. After equilibration, remove the vials from the shaker and allow the undissolved this compound to settle. Centrifugation at the same temperature can accelerate this process. b. Carefully extract a known volume (e.g., 100 µL) of the clear, supernatant liquid (the saturated solution) using a micropipette. It is critical to avoid disturbing the undissolved layer.

  • Analysis: a. Dilute the extracted aliquot with a suitable solvent (e.g., hexane) to a concentration within the linear range of the analytical instrument. b. Analyze the diluted sample using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Calculation of Solubility: a. From the measured concentration and the dilution factor, calculate the concentration of this compound in the saturated solution. b. Express solubility in desired units, such as g/100 mL or mol/L.

Visualization of the Workflow

The following diagram illustrates the key stages of the experimental protocol for determining solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis Solvent Add Solvent to Vial Solute Add Excess this compound Solvent->Solute Creation of Biphasic Mixture Equilibrate Agitate at Constant Temp (e.g., 24h @ 25°C) Solute->Equilibrate Settle Allow Phases to Settle Equilibrate->Settle Sample Extract Aliquot of Supernatant Settle->Sample Dilute Dilute Sample Sample->Dilute Analyze Analyze via GC/HPLC Dilute->Analyze Result Solubility Data (g/100mL or mol/L) Analyze->Result Calculate Concentration

Caption: Experimental workflow for determining the solubility of this compound.

Section 3: Logic of Solvent Selection and Interaction

The choice of solvent is paramount in any process involving this compound. The logic behind this selection can be visualized as a decision-making process based on the desired outcome.

G cluster_reaction Reaction/Derivatization cluster_storage Stable Solution/Storage Start Application Goal for This compound? Reaction Is the solvent a reactant? (e.g., alcohol, amine) Start->Reaction Stable Need a stable, non-reactive solution? Start->Stable UseProtic Use Protic Solvent (e.g., Ethanol for carbonate synthesis) Reaction->UseProtic Yes Polarity Consider Polarity of Co-reagents Stable->Polarity UseAprotic Use Anhydrous Aprotic Solvent (e.g., DCM, THF, Hexane) Polarity->UseAprotic

References

An In-depth Technical Guide to the Reaction of Decyl Chloroformate with Amines: Mechanism, Optimization, and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of N-Decyl Carbamates

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the carbamate functional group is of paramount importance. It serves as a critical linker, a stable protecting group for amines, and a key pharmacophore in numerous bioactive molecules. The reaction between an amine and a chloroformate is a robust and highly efficient method for the formation of this crucial bond. This guide provides an in-depth examination of the reaction between decyl chloroformate and amines, offering a detailed exploration of the underlying reaction mechanism, kinetic influences, and a field-proven experimental protocol designed for optimal yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this transformation with a high degree of control and reproducibility.

The Core Reaction Mechanism: A Stepwise Nucleophilic Acyl Substitution

The formation of an N-decyl carbamate from this compound and an amine proceeds through a well-established nucleophilic acyl substitution pathway. This is not a single, concerted event but rather a two-stage addition-elimination process. Understanding this mechanism is fundamental to troubleshooting and optimizing the reaction conditions.

Causality of Reactivity: The carbonyl carbon in this compound is highly electrophilic. This is due to the inductive electron-withdrawing effects of the two adjacent oxygen and chlorine atoms, which polarize the carbon-oxygen double bond and create a significant partial positive charge. This electrophilicity makes it a prime target for nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine.

The Mechanism Unveiled:

  • Nucleophilic Attack and Formation of the Tetrahedral Intermediate: The reaction initiates with the amine's nitrogen atom, acting as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This addition breaks the carbonyl π-bond, and the electrons are pushed onto the carbonyl oxygen, forming a transient, sp³-hybridized tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. Kinetic studies on analogous chloroformate reactions are consistent with the formation of this zwitterionic tetrahedral intermediate being the rate-determining step in many cases.

  • Collapse of the Intermediate and Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the most stable leaving group, the chloride ion, is expelled. Chloride is an excellent leaving group because its corresponding conjugate acid, HCl, is very strong.

  • Deprotonation to Yield the Final Product: The resulting species is a protonated carbamate. To yield the final, neutral carbamate product, a base is required to remove the proton from the nitrogen atom. This base can be a second equivalent of the amine reactant (acting as a "sacrificial base") or an auxiliary, non-nucleophilic base like pyridine or triethylamine added to the reaction mixture. The use of an external base is often preferred to maximize the consumption of the primary amine for product formation.

Below is a visualization of the reaction mechanism.

Navigating the Thermal Landscape of Decyl Chloroformate: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed exploration of the thermal stability and decomposition pathways of decyl chloroformate. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to offer a comprehensive resource for professionals handling this reactive compound.

Executive Summary

This compound (C₁₁H₂₁ClO₂) is a key intermediate in organic synthesis, valued for its role in the introduction of the decyloxycarbonyl group in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. However, its utility is intrinsically linked to its thermal stability. Understanding the conditions under which it decomposes, the products it forms, and the kinetics of this degradation is paramount for safe handling, process optimization, and ensuring product purity. This guide elucidates the primary decomposition mechanisms, provides a framework for experimental analysis, and offers insights into mitigating unwanted degradation.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is the foundation of its safe and effective use.

PropertyValueReference
CAS Number 55488-51-2[1]
Molecular Formula C₁₁H₂₁ClO₂[2]
Molecular Weight 220.74 g/mol [1][2]
Boiling Point 226-227 °C (lit.)[1]
Density 0.956 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.438 (lit.)[1]
Storage Temperature 2-8°C[1]

Thermal Decomposition Pathways of this compound

The thermal degradation of this compound, a primary alkyl chloroformate, is not a singular event but a process that can proceed through several competing pathways. The general thermal stability of alkyl chloroformates follows the trend: aryl > primary alkyl > secondary alkyl > tertiary alkyl.[3]

Primary Decomposition: Decarboxylation to Decyl Chloride

The most prominent thermal decomposition route for primary alkyl chloroformates is a unimolecular decarboxylation to yield the corresponding alkyl chloride and carbon dioxide.[4] This reaction is believed to proceed through a substitution nucleophilic internal (S N i) mechanism, involving a four-membered cyclic transition state, which results in the retention of configuration at the alkyl carbon.[4]

Reaction: CH₃(CH₂)₉OCOCl → CH₃(CH₂)₉Cl + CO₂

This pathway is analogous to the well-documented thermal decomposition of methyl and ethyl chloroformate, which yield methyl chloride and ethyl chloride, respectively.[5][6]

Competing Pathways and Potential Side Products

While decarboxylation to decyl chloride is the major pathway, other reactions can occur, particularly at elevated temperatures or in the presence of catalysts or impurities.

  • Elimination Reaction: As a long-chain alkyl chloroformate, this compound possesses β-hydrogens, making it susceptible to an elimination reaction to produce 1-decene, hydrogen chloride, and carbon dioxide.[5][6] This is a common side reaction for many alkyl chloroformates.

  • Rearrangement Products: The thermal decomposition of saturated alkyl chloroformates, especially in the liquid phase, has been shown to produce rearranged alkyl halides via an ion-pair mechanism.[7][8] For this compound, this could potentially lead to the formation of secondary decyl chloride isomers.

  • Catalytic Decomposition: The decomposition of this compound can be accelerated by various substances. For instance, patents describe methods for the catalytic conversion of alkyl chloroformates to alkyl chlorides using activated carbon or inorganic oxides.[9][10]

The interplay of these pathways is depicted in the following logical diagram:

A This compound (CH₃(CH₂)₉OCOCl) B Decyl Chloride (CH₃(CH₂)₉Cl) + CO₂ A->B  Primary Pathway  (SNi Mechanism) C 1-Decene + HCl + CO₂ A->C  Elimination  (Side Reaction) D Rearranged Decyl Chlorides + CO₂ A->D  Rearrangement  (Ion-Pair Mechanism)

Caption: Potential thermal decomposition pathways of this compound.

Experimental Assessment of Thermal Stability

A robust understanding of this compound's thermal stability necessitates empirical data. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques for this purpose.[11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying multi-step degradation processes, and quantifying mass loss.[13]

Step-by-Step TGA Protocol:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into an appropriate TGA pan (e.g., aluminum or platinum).

  • Experimental Parameters:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

    • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

    • Temperature Range: 25 °C to 300 °C. The upper limit should be chosen based on the boiling point and expected decomposition range, ensuring complete degradation is observed.[13]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show a distinct mass loss step corresponding to the decarboxylation of this compound. The onset temperature of this mass loss is a critical indicator of its thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[11] It can detect endothermic events like boiling and exothermic events associated with decomposition.

Step-by-Step DSC Protocol:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy.

  • Sample Preparation: Hermetically seal a small sample (2-5 mg) of this compound in an aluminum DSC pan to prevent evaporation before decomposition. An empty, sealed pan is used as a reference.

  • Experimental Parameters:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is typical.

    • Temperature Range: 25 °C to 300 °C.

  • Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the boiling point and potentially an exothermic peak at higher temperatures, indicating thermal decomposition. The onset temperature of the exotherm provides information on the decomposition kinetics.[14]

The logical workflow for the experimental analysis is as follows:

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation A This compound Sample B TGA Analysis (Mass Loss vs. Temp) A->B C DSC Analysis (Heat Flow vs. Temp) A->C D Onset of Decomposition (TGA & DSC) B->D F Identification of Decomposition Products (e.g., GC-MS of Residue) B->F C->D E Decomposition Kinetics (Activation Energy - DSC) C->E

Caption: Experimental workflow for assessing the thermal stability of this compound.

Kinetics of Decomposition

Safe Handling and Storage Considerations

Given its potential for thermal decomposition, strict adherence to proper handling and storage protocols is essential.

  • Storage: this compound should be stored in a cool, dry, and well-ventilated area, typically at 2-8°C, away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents.[1]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Process Safety: In a manufacturing or laboratory setting, it is crucial to avoid prolonged exposure to elevated temperatures to prevent the accumulation of decomposition products, which could affect reaction yield and purity, and potentially lead to pressure build-up in closed systems.

Conclusion

This compound is a thermally sensitive compound with a primary decomposition pathway leading to the formation of decyl chloride and carbon dioxide. However, the potential for side reactions, including elimination and rearrangement, must be considered, particularly at higher temperatures. A thorough experimental evaluation using TGA and DSC is critical for defining its thermal stability limits in any given application. By understanding these fundamental principles and employing rigorous analytical techniques, researchers and drug development professionals can ensure the safe and effective use of this important chemical intermediate.

References

Decyl Chloroformate: A Comprehensive Guide for Beginners in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to this in-depth technical guide on decyl chloroformate, a versatile reagent for organic synthesis. This document is designed for researchers, scientists, and drug development professionals who are new to using this compound. This compound, with its long alkyl chain, offers unique properties for modifying molecules, enhancing lipophilicity, and introducing the decyloxycarbonyl group. This guide will provide a comprehensive overview of its properties, reactivity, and practical applications, with a focus on the fundamental principles and techniques required for its safe and effective use in the laboratory.

Understanding this compound: Properties and Reactivity

This compound is the ester of decanol and chloroformic acid. The presence of the reactive chloroformate group makes it an excellent electrophile, readily undergoing nucleophilic acyl substitution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₂₁ClO₂[1]
Molecular Weight 220.74 g/mol [1][2]
Appearance Colorless liquid
Boiling Point 226-227 °C[2]
Density 0.956 g/mL at 25 °C[2]
Refractive Index n20/D 1.438[2]
Storage 2-8°C, under inert gas[2]
Reactivity

The reactivity of this compound is dominated by the electrophilic carbonyl carbon of the chloroformate group. It readily reacts with nucleophiles such as amines and alcohols. This reactivity is the basis for its primary applications in organic synthesis: the formation of carbamates and carbonates.[3] The long decyl chain is generally unreactive under the conditions used for carbamate and carbonate formation and serves to impart lipophilicity to the resulting products.

Core Applications: Carbamate and Carbonate Synthesis

The two most common applications of this compound for a beginner in organic synthesis are the formation of carbamates from amines and carbonates from alcohols.

Carbamate Synthesis

The reaction of this compound with primary or secondary amines yields N-substituted decyl carbamates. This reaction is a cornerstone of amine protection and modification in organic synthesis.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the expulsion of the chloride leaving group and deprotonation of the nitrogen to yield the stable carbamate product. A base is typically added to neutralize the hydrochloric acid byproduct.[3]

G cluster_0 Mechanism of Carbamate Formation decyl_chloroformate This compound (R-O-CO-Cl) tetrahedral_intermediate Tetrahedral Intermediate decyl_chloroformate->tetrahedral_intermediate Nucleophilic attack by amine amine Primary/Secondary Amine (R'-NHR'') amine->tetrahedral_intermediate base Base (e.g., Triethylamine) carbamate Decyl Carbamate (R-O-CO-NR'R'') base->carbamate base_hcl Base•HCl Salt protonated_carbamate Protonated Carbamate tetrahedral_intermediate->protonated_carbamate Elimination of Cl⁻ protonated_carbamate->carbamate Deprotonation by base hcl HCl hcl->base_hcl

Mechanism of carbamate formation from this compound and an amine.

This protocol provides a step-by-step method for the synthesis of a decyl carbamate using benzylamine as an example of a primary amine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.1 equivalents) to the solution.

  • Addition of this compound: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.05 equivalents) dropwise to the stirred solution via a dropping funnel over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure decyl benzylcarbamate.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like DCM or THF are used to prevent the hydrolysis of the highly reactive this compound.[5] The polarity of the solvent can influence the reaction rate, with more polar solvents generally accelerating the reaction.[5]

  • Base: A non-nucleophilic organic base such as triethylamine or pyridine is used to scavenge the HCl produced during the reaction.[3] This prevents the protonation of the amine nucleophile, which would render it unreactive. Pyridine is a weaker base than triethylamine and can sometimes be advantageous in controlling the reactivity of more sensitive substrates.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction. Allowing the reaction to proceed at room temperature is generally sufficient for completion.

  • Work-up: The aqueous work-up is designed to remove the triethylamine hydrochloride salt and any unreacted starting materials. The NaHCO₃ wash neutralizes any remaining acidic species.

Carbonate Synthesis

The reaction of this compound with an alcohol or phenol in the presence of a base yields a decyl carbonate.

Similar to carbamate synthesis, carbonate formation proceeds through a nucleophilic acyl substitution mechanism. The oxygen atom of the alcohol attacks the carbonyl carbon of the this compound, leading to a tetrahedral intermediate, which then collapses to form the carbonate and eliminates a chloride ion. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.

G cluster_1 Mechanism of Carbonate Formation decyl_chloroformate This compound (R-O-CO-Cl) tetrahedral_intermediate Tetrahedral Intermediate decyl_chloroformate->tetrahedral_intermediate Nucleophilic attack by alkoxide alcohol Alcohol/Phenol (R'-OH) alkoxide Alkoxide/Phenoxide (R'-O⁻) alcohol->alkoxide Deprotonation by base base Base (e.g., Pyridine) base->alkoxide base_hcl Base•HCl Salt alkoxide->tetrahedral_intermediate carbonate Decyl Carbonate (R-O-CO-OR') tetrahedral_intermediate->carbonate Elimination of Cl⁻ hcl HCl hcl->base_hcl

Mechanism of carbonate formation from this compound and an alcohol.

This protocol outlines the synthesis of a decyl carbonate using phenol as the nucleophile.

Materials:

  • This compound

  • Phenol

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware.

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous DCM. Add pyridine (1.2 equivalents) to the solution and stir under an inert atmosphere.

  • Addition of this compound: Cool the mixture to 0 °C. Add this compound (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude decyl phenyl carbonate can be purified by recrystallization from a suitable solvent such as ethanol or by flash column chromatography.

Causality Behind Experimental Choices:

  • Base: Pyridine is a commonly used base for this reaction as it is also a good nucleophilic catalyst. It activates the chloroformate by forming a reactive acylpyridinium salt.

  • Solvent: Anhydrous DCM is a suitable solvent as it is inert and effectively dissolves the reactants.

  • Purification: The choice between recrystallization and chromatography depends on the physical properties of the product and the nature of any impurities. For solid products, recrystallization is often a more efficient purification method.

Characterization of this compound and its Derivatives

The successful synthesis of carbamates and carbonates from this compound should be confirmed by spectroscopic methods.

Spectroscopic Data

This compound:

  • ¹H NMR (CDCl₃): The proton NMR spectrum of this compound is expected to show a triplet at approximately 4.3 ppm corresponding to the two protons on the carbon adjacent to the oxygen of the chloroformate group (-O-CH₂ -). The other methylene protons of the decyl chain will appear as a series of multiplets between 1.2 and 1.8 ppm, and the terminal methyl group will be a triplet at around 0.9 ppm.

  • ¹³C NMR (CDCl₃): The carbonyl carbon of the chloroformate group is expected to appear in the range of 150-155 ppm. The carbon of the methylene group attached to the oxygen (-C H₂-O-) should resonate around 70-75 ppm. The remaining carbons of the decyl chain will appear in the aliphatic region (14-32 ppm).[6]

  • FTIR (neat): A strong absorption band in the region of 1775-1785 cm⁻¹ is characteristic of the C=O stretch of the chloroformate group.[7]

Decyl Carbamates (e.g., Decyl Benzylcarbamate):

  • ¹H NMR (CDCl₃): The formation of the carbamate will result in a downfield shift of the -O-CH₂ - protons of the decyl group to around 4.1 ppm. The benzylic protons will appear as a singlet or doublet around 4.3-4.5 ppm. The NH proton will appear as a broad singlet.

  • ¹³C NMR (CDCl₃): The carbamate carbonyl carbon will resonate at approximately 156 ppm.

  • FTIR (neat or KBr): The C=O stretching frequency of the carbamate will appear in the range of 1690-1720 cm⁻¹. A band corresponding to the N-H stretch will be observed around 3300-3400 cm⁻¹.[8]

Decyl Carbonates (e.g., Decyl Phenyl Carbonate):

  • ¹H NMR (CDCl₃): The -O-CH₂ - protons of the decyl group will be a triplet at around 4.2 ppm. The aromatic protons of the phenyl group will appear in the range of 7.2-7.5 ppm.

  • ¹³C NMR (CDCl₃): The carbonate carbonyl carbon is expected to resonate around 153 ppm.

  • FTIR (neat or KBr): The C=O stretch of the carbonate group will show a strong absorption band in the region of 1740-1780 cm⁻¹.[8]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[2]

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Keep away from moisture to prevent hydrolysis, which releases corrosive HCl gas.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8°C, under an inert atmosphere.[2]

  • Disposal: Dispose of this compound and any waste materials containing it as hazardous chemical waste in accordance with local regulations. Do not pour down the drain.[9]

Conclusion

This compound is a valuable reagent for beginners in organic synthesis, offering a straightforward entry into the formation of carbamates and carbonates. By understanding its properties, reactivity, and the rationale behind the experimental procedures, researchers can confidently and safely utilize this compound to modify molecules and build complex structures. This guide provides the foundational knowledge to begin exploring the synthetic potential of this compound.

References

The Decyl Group: A Double-Edged Sword in Molecular Reactivity and Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing its Physicochemical Influence

Executive Summary

The seemingly simple ten-carbon alkyl chain, the decyl group, is a powerful modulator of molecular behavior, wielding significant influence over both chemical and biological reactivity. Its substantial nonpolar character introduces potent lipophilic and steric effects that researchers, particularly in drug development, can strategically exploit. Understanding the causality behind these effects is paramount for designing molecules with tailored reactivity, optimizing reaction conditions, and predicting pharmacokinetic and pharmacodynamic outcomes. This guide provides an in-depth analysis of the decyl group's role, moving from its fundamental physicochemical properties to its practical application, supported by validated experimental frameworks.

The Fundamental Physicochemical Nature of the Decyl Group

At its core, the decyl group is a saturated, ten-carbon aliphatic chain (-C₁₀H₂₁). Its influence on a parent molecule stems from three primary, interconnected properties: lipophilicity, steric bulk, and electronic effects.

1.1 Lipophilicity: The Hydrophobic Driver The most dominant characteristic of the decyl group is its profound lipophilicity, or "fat-loving" nature. This arises from the nonpolar C-H bonds that constitute its structure. In aqueous environments, the decyl group disrupts the highly ordered hydrogen-bonding network of water, an energetically unfavorable state. To minimize this disruption, molecules bearing decyl groups are driven out of polar media and preferentially partition into nonpolar environments, such as lipids, cell membranes, or nonpolar solvents.[1][2] This behavior is the primary driver for its effects on solubility, membrane permeability, and binding to hydrophobic pockets in proteins.[3]

1.2 Steric Effects: A Matter of Size and Shape Steric effects relate to the spatial arrangement of atoms and the physical bulk of the group.[4] The decyl group, with its ten-carbon chain, occupies a significant volume. This "steric bulk" can physically obstruct or hinder the approach of a reactant to a nearby reactive center, thereby slowing down or even preventing a chemical reaction.[4][5] This phenomenon, known as steric hindrance, is a critical factor in controlling reaction selectivity and rates.[4] While often viewed as a hindrance, it can be strategically employed to protect a functional group or to direct a reaction to a less hindered site.

1.3 Electronic Effects: A Subtle but Consistent Influence Compared to its steric and lipophilic contributions, the electronic effect of the decyl group is more subtle. As an alkyl group, it is weakly electron-donating through an inductive effect (+I).[6] This means it can slightly push electron density onto the atom it is attached to, which can modestly influence the reactivity of adjacent functional groups by stabilizing nearby positive charges or destabilizing negative charges. However, for most applications, this electronic effect is secondary to the powerful steric and hydrophobic forces it exerts.

Logic Diagram: Causality of the Decyl Group's Influence

The following diagram illustrates the logical flow from the group's intrinsic properties to its ultimate impact on molecular reactivity.

G Decyl Decyl Group (-C₁₀H₂₁) Props Core Physicochemical Properties Decyl->Props Lipophilicity High Lipophilicity (Hydrophobicity) Props->Lipophilicity Steric Significant Steric Bulk Props->Steric Electronic Weak Inductive Effect (+I) Props->Electronic Impacts Impact on Reactivity Lipophilicity->Impacts Steric->Impacts Electronic->Impacts Chemical Chemical Reactivity (e.g., Reaction Kinetics, Selectivity) Impacts->Chemical Biological Biological Activity (e.g., Membrane Permeation, Receptor Binding) Impacts->Biological

Caption: Core properties of the decyl group and their downstream effects.

Modulating Chemical Reactivity: Steric Hindrance in Action

In synthetic organic chemistry, the decyl group primarily influences reaction rates and pathways through steric hindrance.[4][7] Its bulk can impede the trajectory of a nucleophile or reagent, dictating the outcome of a reaction.

Consider a nucleophilic substitution reaction at a carbon center bearing a decyl group. The large, flexible chain can "shield" the electrophilic carbon. This slows down bimolecular reactions (like Sₙ2) that require a specific angle of attack for the nucleophile. Conversely, it might favor unimolecular reactions (like Sₙ1) if it helps stabilize the resulting carbocation intermediate through its weak inductive effect.

This steric control is often exploited to achieve regioselectivity, where a reaction is directed to one of several possible sites on a molecule. By installing a bulky decyl group near one reactive site, chemists can effectively block it, forcing the reaction to occur at a more accessible location.[4]

The Decyl Group in Biological Systems: A Gateway to the Cell

In medicinal chemistry and pharmacology, the decyl group's high lipophilicity is its most impactful feature. It profoundly influences a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

3.1 Enhancing Membrane Permeability: The lipid bilayer of a cell membrane presents a formidable barrier to polar molecules. The decyl group, being highly lipid-soluble, can act as a "hydrophobic passport," allowing a drug molecule to dissolve into and diffuse across the cell membrane to reach intracellular targets.[3]

3.2 Prolonging Duration of Action: A classic example of this principle is Nandrolone Decanoate , an anabolic steroid.[8][9] The parent drug, nandrolone, is rapidly metabolized. By attaching a decyl group via an ester linkage, the molecule becomes highly lipophilic. When injected intramuscularly, it forms an oily depot from which the drug is slowly released and hydrolyzed over several weeks, dramatically extending its duration of action.[9][10]

3.3 Targeting Hydrophobic Pockets: Many enzyme active sites and receptor binding sites contain hydrophobic pockets. The decyl group can form favorable van der Waals interactions within these nonpolar pockets, significantly increasing the binding affinity and potency of a drug.[11] This is a key strategy in quantitative structure-activity relationship (QSAR) studies, where the length of an alkyl chain is systematically varied to find the optimal fit for a target's hydrophobic pocket.[12][13]

Table 1: Physicochemical Property Comparison

This table illustrates the dramatic effect of adding a decyl group to a hypothetical parent molecule (e.g., a simple phenol) on key physicochemical parameters relevant to drug development.

PropertyParent Molecule (Phenol)Decyl-Substituted AnalogCausality of Change
Molecular Weight ( g/mol ) 94.11234.39Simple addition of C₁₀H₂₁ group.
Calculated logP ~1.5~5.5The ten-carbon chain dramatically increases affinity for nonpolar environments.[14]
Aqueous Solubility HighVery LowThe dominant hydrophobic nature of the decyl group leads to poor interaction with water.[15]
Membrane Permeability Low to ModerateHighIncreased lipophilicity allows for easier partitioning into and diffusion across lipid bilayers.[3]

Note: logP values are estimates and can vary based on the calculation method.

Experimental Design for Quantifying Decyl Group Effects

To rigorously assess the impact of a decyl group, a self-validating experimental approach is essential. This involves comparing the decyl-substituted molecule not only to the parent compound but also to analogs with different alkyl chain lengths. This allows for the deconvolution of general hydrophobic effects from effects specific to the C10 chain length.

Protocol: Kinetic Analysis of Enzyme Inhibition

This protocol outlines a method to determine if a decyl-substituted inhibitor has enhanced potency due to interactions with a hydrophobic pocket in an enzyme.

Objective: To measure the inhibition constant (Kᵢ) of a parent inhibitor, a decyl-substituted inhibitor, and control alkyl-chain analogs (butyl and hexadecyl).

Methodology:

  • Synthesis and Purification: Synthesize the parent inhibitor and a series of analogs with varying alkyl chain lengths (e.g., -H, -C₄H₉, -C₁₀H₂₁, -C₁₆H₃₃). Purify all compounds to >95% purity as confirmed by HPLC and NMR.

  • Enzyme Kinetic Assay Setup:

    • Prepare a series of dilutions for each inhibitor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • In a 96-well plate, add the enzyme, the appropriate substrate, and varying concentrations of one of the inhibitors.

    • Include control wells with no inhibitor (for Vₘₐₓ) and wells with no enzyme (for background).

  • Data Acquisition: Use a plate reader to measure the rate of product formation (e.g., by absorbance or fluorescence) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each inhibitor concentration.

    • Plot the data using a Michaelis-Menten or Lineweaver-Burk plot.

    • Determine the Kᵢ value for each compound.

  • Self-Validation & Interpretation:

    • Compare the Kᵢ values across the series. A significantly lower Kᵢ for the decyl-substituted analog compared to the parent and shorter-chain analogs would strongly suggest a favorable interaction within a hydrophobic pocket.

    • If the hexadecyl (C16) analog shows a decrease in potency, it may indicate a "steric clash," where the chain is too long for the pocket, providing a dimensional boundary for the optimal chain length.

Experimental Workflow Diagram

G start Start: Hypothesis (Decyl group enhances binding) synthesis 1. Synthesize & Purify Analogs (Parent, Butyl, Decyl, Hexadecyl) start->synthesis assay 2. Perform Enzyme Kinetic Assays synthesis->assay data 3. Calculate Kᵢ Values for Each Analog assay->data compare 4. Compare Kᵢ Values Across the Series data->compare conclusion1 Conclusion A: Decyl group is optimal for hydrophobic pocket binding. compare->conclusion1 Kᵢ(Decyl) << Kᵢ(Parent) & Kᵢ(Decyl) < Kᵢ(Hexadecyl) conclusion2 Conclusion B: No significant improvement or linear increase with length. compare->conclusion2 Kᵢ values are similar or decrease linearly with length end End conclusion1->end conclusion2->end

Caption: A self-validating workflow for assessing alkyl chain effects.

Conclusion: A Tool for Rational Design

The decyl group is far more than a passive hydrocarbon chain; it is an active modulator of reactivity that provides chemists and drug designers with a powerful tool for rational design. Its dominant lipophilic character can be leveraged to enhance membrane transport and prolong drug action, while its steric bulk can be used to control reaction selectivity and shield reactive sites. By understanding the fundamental causality of these effects and employing rigorous, self-validating experimental designs, researchers can harness the decyl group's properties to create more effective, selective, and durable molecules. The key lies in recognizing its dual nature—as both a facilitator and an obstacle—and strategically incorporating it to achieve a desired chemical or biological outcome.

References

An In-Depth Technical Guide: Decyl Chloroformate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of decyl chloroformate, a versatile and highly functional reagent, detailing its applications for researchers, scientists, and drug development professionals. We will move beyond simple reaction schemes to uncover the mechanistic rationale and strategic considerations that make this molecule an essential tool in the medicinal chemist's arsenal, particularly for modulating drug properties and enabling advanced delivery strategies.

Section 1: Core Characteristics and Safe Handling of this compound

This compound, the decyl ester of chloroformic acid, is a reactive acyl chloride derivative. Its utility in medicinal chemistry stems from the combination of the reactive chloroformate group and the ten-carbon alkyl chain. This dual nature allows for the covalent modification of drug molecules, introducing a significant lipophilic tail that can profoundly alter their physicochemical properties.

Physicochemical Data

A foundational understanding of a reagent begins with its physical and chemical properties, which dictate its handling, reaction conditions, and storage.

PropertyValueReference(s)
CAS Number 55488-51-2[1]
Molecular Formula C₁₁H₂₁ClO₂[2]
Molecular Weight 220.74 g/mol [1][2]
Appearance Colorless to light yellow liquid
Boiling Point 226-227 °C[1]
Density 0.956 g/mL at 25 °C[1]
Refractive Index n20/D 1.438[1]
Storage Temperature 2-8°C[1]
Scientific Integrity: Safety and Handling as a Self-Validating System

Trustworthiness in the lab begins with safety. this compound is a corrosive and moisture-sensitive compound, demanding rigorous handling protocols to ensure both experimental success and personal safety.[1][3] Failure to adhere to these measures can lead to reagent decomposition, reaction failure, and significant safety hazards.

Core Safety Directives:

  • Corrosivity: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1] Always handle it within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles with a face shield.[1][3]

  • Moisture Sensitivity: this compound reacts with water (hydrolysis) to produce decyl alcohol, carbon dioxide, and corrosive hydrochloric acid.[3] This decomposition not only consumes the reagent but introduces acidic byproducts that can interfere with subsequent reactions. All glassware must be rigorously dried (oven or flame-dried), and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: The reagent must be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C, to minimize degradation.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines, except under controlled reaction conditions.[3]

Section 2: The Chemistry of Modification: Core Reactivity and Mechanisms

The primary utility of this compound lies in its ability to react with nucleophiles, most notably amines and alcohols, via a nucleophilic acyl substitution mechanism. This reaction is the cornerstone of its application in forming stable carbamate and carbonate linkages.

The general mechanism involves the attack of a nucleophile (an amine or alcohol) on the electrophilic carbonyl carbon of the chloroformate. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves the critical role of neutralizing the hydrochloric acid byproduct, driving the reaction to completion.[4]

G cluster_reactants Reactants cluster_products Mechanism & Products DCF Decyl-O-(C=O)-Cl (this compound) Nuc R-NH₂ or R-OH (Nucleophile) Intermediate [Tetrahedral Intermediate] DCF->Intermediate Base Base (e.g., Et₃N) Nuc->Intermediate 1. Nucleophilic Attack Salt Base-H⁺ Cl⁻ Base->Salt 3. Acid Scavenging Product Decyl-O-(C=O)-NR₂ (Carbamate) or Decyl-O-(C=O)-OR (Carbonate) Intermediate->Product 2. Collapse & Chloride Expulsion

Caption: General mechanism for nucleophilic acyl substitution.

Section 3: Application in Prodrug Design for Long-Acting Formulations

One of the most powerful applications of this compound in medicinal chemistry is in the creation of long-acting injectable (LAI) prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo to the active parent drug.[5]

The Lipophilicity Principle

Many drugs, particularly those targeting the central nervous system like antipsychotics, require chronic administration, where patient compliance can be a significant challenge. By covalently attaching the long, lipophilic decyl chain to a polar drug molecule containing a hydroxyl or amine group, its oil/water partition coefficient is dramatically increased.[6] This allows the resulting prodrug to be dissolved in a sterile oil vehicle (e.g., sesame oil) and administered via intramuscular injection. The oil forms a depot in the muscle tissue, from which the lipophilic prodrug leaches out slowly over weeks or months.[6]

Once in systemic circulation, ubiquitous esterase enzymes recognize and cleave the carbamate or carbonate bond, releasing the active parent drug and the generally inert decyl alcohol. This strategy is exemplified by commercially successful drugs like fluphenazine decanoate and haloperidol decanoate.[6]

Prodrug_Activation Prodrug Lipophilic Prodrug (Drug-Linker-Decyl) Circulation Systemic Circulation Prodrug->Circulation Partitioning Depot Oil Depot (Intramuscular) Depot->Prodrug Slow Release ActiveDrug Active Drug (Released at Target) Circulation->ActiveDrug Esterase-mediated Cleavage Metabolites Decyl Alcohol + CO₂ Circulation->Metabolites

Caption: Prodrug activation pathway for sustained release.

Experimental Protocol: Synthesis of a Model Decyloxycarbonyl Prodrug

This protocol describes a general procedure for the synthesis of a decyloxycarbonyl prodrug from an amine-containing parent drug.

Materials:

  • Parent Drug (containing a primary or secondary amine)

  • This compound (CAS 55488-51-2)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as base)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere of nitrogen, dissolve the parent drug (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add the base (e.g., TEA, 1.2 eq) dropwise with stirring. The choice of base is critical; a hindered base minimizes potential side reactions.

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. Maintaining the low temperature is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure prodrug.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: The Decyloxycarbonyl (Doc) Group in Chemical Synthesis

Beyond prodrugs, the decyloxycarbonyl moiety serves as a lipophilic N-protecting group for amines. In multi-step organic synthesis, protecting groups are essential for masking the reactivity of a functional group while transformations are carried out elsewhere in the molecule.[7]

While groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are more common, the Doc group offers a unique advantage: solubility modification . Intermediates in a synthesis can sometimes be intractable or difficult to purify due to high polarity. Introducing the C₁₀ alkyl chain can render a polar molecule soluble in non-polar organic solvents, simplifying extraction and chromatography.

The introduction of the Doc group follows the same carbamate formation protocol described above.[8] Cleavage of the Doc group to regenerate the free amine can be challenging but is typically achieved under harsh basic (e.g., KOH in refluxing ethanol) or acidic conditions, similar to other alkyl carbamates.[9]

Section 5: Derivatization for Bioanalytical Applications

In drug metabolism and pharmacokinetic (DMPK) studies, it is often necessary to quantify polar metabolites in biological matrices. Alkyl chloroformates are widely used as derivatizing agents for analysis by gas chromatography-mass spectrometry (GC-MS).[4][10] The reaction converts polar functional groups (-OH, -NH₂, -COOH) into less polar, more volatile carbamate or carbonate derivatives. This derivatization allows for the analysis of compounds that would otherwise be unsuitable for GC. This compound, with its long alkyl chain, produces derivatives with distinct retention times and fragmentation patterns, aiding in their identification and quantification.[10]

Conclusion

This compound is far more than a simple reagent; it is a strategic tool for the medicinal chemist. Its primary strength lies in its ability to predictably and efficiently introduce a long alkyl chain onto a drug molecule, forming a stable carbamate or carbonate linker. This modification is a field-proven strategy for developing long-acting injectable prodrugs, a critical technology for improving patient compliance in chronic diseases. Furthermore, its utility as a lipophilic protecting group and as a derivatization agent for analytical chemistry underscores its versatility. A thorough understanding of its reactivity, handling requirements, and mechanistic principles empowers researchers to leverage this compound to its full potential in the complex journey of drug discovery and development.

References

A Comparative Analysis of Triphosgene and Phosgene for the Synthesis of Decyl Chloroformate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive comparison of triphosgene and phosgene for the synthesis of decyl chloroformate, a key intermediate in various organic syntheses and drug development processes. While phosgene has been the traditional reagent of choice due to its high reactivity and low cost, its extreme toxicity presents significant handling and safety challenges. Triphosgene, a solid and more stable crystalline compound, has emerged as a safer alternative. This document delves into the reaction chemistry, experimental protocols, safety considerations, and a detailed comparative analysis of these two reagents. The guide aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to make an informed decision on the most suitable reagent for their specific laboratory or production needs, balancing factors of safety, efficiency, and cost.

Introduction

The Role of this compound in Organic Synthesis and Drug Development

This compound is a versatile reagent widely employed in organic chemistry. Its primary function is the introduction of the decyloxycarbonyl group, which can serve as a protecting group for amines, alcohols, and other functional groups. In the pharmaceutical industry, this moiety can be crucial in modifying the lipophilicity and pharmacokinetic properties of drug candidates. The reactivity of the chloroformate group allows for facile reactions with a wide range of nucleophiles, making it a valuable building block in the synthesis of complex molecules.

Phosgene and Triphosgene: A Tale of Two Phosgenating Agents

Phosgene (COCl₂) is a highly reactive and toxic gas that has been a cornerstone of industrial chemistry for over a century.[1] Its direct reaction with alcohols provides a straightforward route to chloroformates. However, its hazardous nature necessitates stringent safety protocols and specialized equipment, limiting its use in many laboratory settings.

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene.[2] It was first prepared in 1880 but was "rediscovered" in the late 1980s as a practical alternative to the hazardous gas.[2] In the presence of a catalyst, triphosgene decomposes in situ to generate three equivalents of phosgene, allowing for more controlled and manageable reactions.[3]

Phosgene: The Traditional Reagent

Reaction Chemistry and Mechanism

The synthesis of this compound using phosgene involves the direct reaction of decanol with phosgene gas. The reaction is typically carried out in an inert solvent at low temperatures to control the exothermicity and minimize side reactions. The generally accepted mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of phosgene, followed by the elimination of hydrogen chloride.

G Decanol Decanol (R-OH) Phosgene Phosgene (COCl₂) Decanol->Phosgene Nucleophilic attack Intermediate [R-O-C(O)Cl₂H]⁺ Phosgene->Intermediate Product This compound (R-O(CO)Cl) Intermediate->Product Elimination HCl HCl Intermediate->HCl

Caption: Reaction mechanism of this compound synthesis using phosgene.

Process Parameters and Optimization

Key parameters for a successful synthesis include:

  • Temperature: Low temperatures (typically below 10°C) are crucial to minimize the formation of the primary byproduct, didecyl carbonate.

  • Solvent: An inert solvent such as toluene or dichloromethane is commonly used.

  • Stoichiometry: A slight excess of phosgene is often employed to ensure complete conversion of the alcohol.

  • Base: A tertiary amine like pyridine can be used to scavenge the HCl byproduct, although this is not always necessary, especially in industrial settings where HCl can be removed by other means.

Safety and Handling of Phosgene Gas

Phosgene is an extremely toxic gas and a potent pulmonary agent. All manipulations must be conducted in a well-ventilated fume hood with continuous monitoring. Specialized equipment, including a phosgene scrubber, is essential to neutralize any unreacted gas. Personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, is mandatory.

Advantages and Disadvantages of Phosgene Use

Advantages:

  • High reactivity, often leading to high yields and fast reaction times.[4]

  • Low cost of the reagent itself.

  • The gaseous nature allows for easy removal of excess reagent.[4]

Disadvantages:

  • Extreme toxicity and significant safety hazards.

  • Requires specialized handling equipment and infrastructure.

  • Difficult to handle and measure accurately on a small scale.

Triphosgene: The Solid Phosgene Surrogate

The Chemistry of Triphosgene Activation and Reaction

Triphosgene is a stable solid that, in the presence of a nucleophilic catalyst (such as pyridine, triethylamine, or activated carbon), decomposes to generate three molecules of phosgene in situ. This controlled release of the reactive species allows for a safer and more manageable reaction. The phosgene generated then reacts with the alcohol in the same manner as described in Section 3.1.

G Triphosgene Triphosgene Phosgene 3 x Phosgene (COCl₂) Triphosgene->Phosgene Decomposition Catalyst Catalyst (e.g., Pyridine) Catalyst->Triphosgene Product This compound (R-O(CO)Cl) Phosgene->Product Decanol Decanol (R-OH) Decanol->Product

Caption: In-situ generation of phosgene from triphosgene for this compound synthesis.

Detailed Experimental Protocol for this compound Synthesis using Triphosgene

A validated laboratory-scale protocol for the synthesis of this compound using triphosgene is as follows:

  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with triphosgene (0.35 equivalents) and an inert solvent such as petroleum ether.

  • Cooling: The flask is cooled to 5-10°C in an ice bath.

  • Addition of Reactants: A solution of decanol (1.0 equivalent) and pyridine (1.1 equivalents) in petroleum ether is added dropwise to the triphosgene solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is stirred at 5-10°C for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: The reaction mixture is filtered to remove the pyridinium hydrochloride salt. The filtrate is then washed with cold dilute HCl, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

This method has been reported to yield this compound in 89.3% yield with a purity of over 95%.[5]

Safety and Handling of Triphosgene

While significantly safer to handle than phosgene gas, triphosgene is still a toxic and moisture-sensitive compound.[6] It should be handled in a fume hood, and appropriate PPE, including gloves and safety glasses, should be worn. Contact with water or nucleophiles can lead to the release of phosgene gas.

Advantages and Disadvantages of Triphosgene

Advantages:

  • Solid, crystalline material that is easier and safer to handle, transport, and store than phosgene gas.[2]

  • Allows for precise measurement of the reagent.

  • The in situ generation of phosgene provides better reaction control.

Disadvantages:

  • Higher cost compared to phosgene.

  • Lower reactivity than phosgene, potentially leading to longer reaction times.[4]

  • The reaction produces a solid byproduct (e.g., pyridinium hydrochloride) that needs to be filtered off.

Head-to-Head Comparison: Triphosgene vs. Phosgene

Quantitative Data Summary
ParameterPhosgeneTriphosgeneReferences
Typical Yield >95% (for similar chloroformates)89-96%[7],[8]
Purity High, easily purified by distillationHigh, requires filtration of byproducts[4],[5]
Reaction Time Generally shorterGenerally longer[4]
Relative Reactivity ~1701[4]
Reagent Cost (approx.) $7-10 / kg (industrial)$8-120 / kg (lab grade)[9],[10],[11],[12]
Safety Extremely hazardous gasToxic solid, safer to handle[6]
Handling Requires specialized equipmentStandard laboratory glassware[2]
Qualitative Analysis

For laboratory-scale synthesis, the operational simplicity and enhanced safety profile of triphosgene often outweigh its higher cost and longer reaction times. The ability to accurately weigh the solid reagent and use standard glassware makes it a more practical choice for research and development settings.

In an industrial or pilot plant setting, where the infrastructure for handling hazardous materials is already in place, the lower cost and higher reactivity of phosgene make it a more economically viable option for large-scale production. The continuous nature of many industrial processes is also well-suited to the use of a gaseous reagent.

Decision Matrix for Reagent Selection

G Start Start: Need to synthesize This compound Scale What is the scale of the synthesis? Start->Scale LabScale Laboratory Scale (<1 kg) Scale->LabScale Small IndustrialScale Industrial/Pilot Scale (>1 kg) Scale->IndustrialScale Large Safety Is specialized safety equipment for phosgene available? Cost Is cost the primary driver? Safety->Cost Yes UseTriphosgene Use Triphosgene Safety->UseTriphosgene No Cost->UseTriphosgene No UsePhosgene Use Phosgene Cost->UsePhosgene Yes LabScale->UseTriphosgene IndustrialScale->Safety

Caption: Decision matrix for selecting between phosgene and triphosgene.

Experimental Protocols

Synthesis of this compound using Phosgene (Illustrative Protocol)

Disclaimer: This protocol is for illustrative purposes only and should only be performed by trained personnel in a facility equipped for handling phosgene.

  • Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet tube, a thermocouple, and an outlet connected to a phosgene scrubber is charged with a solution of decanol (1.0 equivalent) in dry toluene.

  • Cooling: The reactor is cooled to 0-5°C.

  • Phosgene Addition: Phosgene gas (1.1-1.5 equivalents) is bubbled through the solution at a controlled rate, maintaining the temperature below 10°C.

  • Reaction: The reaction is monitored by in-process controls (e.g., GC) for the disappearance of decanol.

  • Purging: Once the reaction is complete, the solution is purged with dry nitrogen to remove any excess phosgene and HCl.

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Synthesis of this compound using Triphosgene (Validated Protocol)

This protocol is adapted from the literature and is suitable for a standard laboratory setting.[5]

  • Reagents and Equipment:

    • Decanol

    • Triphosgene

    • Pyridine (dried)

    • Petroleum ether (anhydrous)

    • Three-necked round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice bath.

  • Procedure:

    • To a stirred solution of triphosgene (0.35 eq.) in petroleum ether in a three-necked flask under a nitrogen atmosphere, a solution of decanol (1.0 eq.) and pyridine (1.1 eq.) in petroleum ether is added dropwise at 5-10°C.

    • The reaction mixture is stirred at this temperature for 4-6 hours.

    • The precipitated pyridinium hydrochloride is filtered off.

    • The filtrate is washed successively with cold 1M HCl, water, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

    • The resulting crude this compound is purified by vacuum distillation.

Conclusion and Future Outlook

Both phosgene and triphosgene are effective reagents for the synthesis of this compound. The choice between them is primarily dictated by the scale of the synthesis and the available safety infrastructure. For laboratory-scale preparations, the ease of handling and enhanced safety of triphosgene make it the superior choice, despite its higher cost. For industrial-scale production, the economic advantages and high reactivity of phosgene are likely to ensure its continued use, albeit with stringent safety measures.

The future of chloroformate synthesis may lie in the development of even safer and more environmentally friendly phosgenating agents or in the advancement of flow chemistry techniques that can minimize the risks associated with highly reactive and toxic reagents.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Protection of Amines Using Decyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of multi-step organic synthesis, the strategic protection of reactive functional groups is paramount to achieving desired chemical transformations with high fidelity.[1][2] Amines, with their inherent nucleophilicity and basicity, frequently necessitate temporary masking to prevent undesired side reactions.[3] This document provides a detailed protocol and technical guide for the protection of primary and secondary amines using decyl chloroformate, which installs the decoxycarbonyl (Doc) protecting group. The Doc group, a lipophilic carbamate, offers unique advantages in terms of product solubility and chromatographic behavior. We will explore the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and discuss key considerations for reaction optimization, troubleshooting, and subsequent deprotection.

Introduction: The Role of Carbamates in Amine Protection

The temporary conversion of an amine to a less reactive derivative is a cornerstone of modern synthetic chemistry.[1] Carbamates are among the most widely employed protecting groups for amines due to their facile installation, robust stability across a wide range of reaction conditions, and predictable cleavage under specific protocols.[4][5] Reagents such as di-tert-butyl dicarbonate (for Boc protection) and benzyl chloroformate (for Cbz protection) are ubiquitous in this field.[5][6][7]

This compound serves as a valuable reagent for introducing the decoxycarbonyl (Doc) protecting group. The long alkyl chain of the Doc group imparts significant lipophilicity to the protected molecule, which can be strategically leveraged to modify solubility profiles, simplify purification by extraction, or alter retention characteristics during chromatography.

Reaction Mechanism: Nucleophilic Acyl Substitution

The protection of an amine with this compound proceeds via a well-established nucleophilic acyl substitution pathway.[8] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.

  • Formation of a Tetrahedral Intermediate: This attack results in a transient tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, such as triethylamine or pyridine, removes the proton from the nitrogen atom, yielding the neutral carbamate product and a salt (e.g., triethylammonium chloride).[7]

Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack DecylCF Dec-O(C=O)Cl (this compound) DecylCF->Intermediate Base Base (e.g., Et₃N) Carbamate Dec-O(C=O)NH-R (Decyl Carbamate) Base->Carbamate Deprotonation Intermediate->Carbamate Elimination of Cl⁻ Salt Base-H⁺ Cl⁻

Caption: Mechanism of Doc protection.

Experimental Protocol: Protection of a Primary Amine

This protocol provides a general method for the protection of a primary amine. The procedure can be adapted for secondary amines, although reaction times may vary.

Materials and Reagents
  • Amine substrate (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base: Triethylamine (Et₃N, 1.5 eq) or Pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2-0.5 M concentration).

  • Addition of Base: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the flask in an ice bath (0 °C). This is crucial to control the exothermicity of the reaction and minimize the formation of potential side products, such as ureas.

  • Addition of Chloroformate: Add this compound (1.1 eq) dropwise to the stirred solution over 10-15 minutes using a dropping funnel. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting amine by TLC. A typical mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes.

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, quench by adding water or a saturated solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure decyl carbamate.

Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add this compound (Dropwise) B->C D 4. Stir at RT & Monitor (TLC Analysis) C->D E 5. Quench Reaction (Add H₂O or NaHCO₃) D->E Reaction Complete F 6. Liquid-Liquid Extraction (Separate Layers) E->F G 7. Wash Organic Layer (HCl, NaHCO₃, Brine) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purify Product (Column Chromatography) H->I J Pure Doc-Protected Amine I->J

Caption: Experimental workflow for Doc protection.

Data Summary and Considerations

The following table summarizes typical parameters for the Doc protection of amines. Yields are generally high for unhindered primary and secondary amines.

ParameterRecommended Value/ConditionRationale & Field Insights
Stoichiometry
This compound1.05 - 1.2 equivalentsA slight excess ensures complete consumption of the amine.
Base (e.g., Et₃N)1.2 - 2.0 equivalentsMust be sufficient to neutralize the HCl byproduct and drive the reaction forward.
Solvent Anhydrous DCM, THF, or Ethyl AcetateAprotic solvents are preferred to avoid reaction with the chloroformate.
Temperature 0 °C to Room TemperatureInitial cooling mitigates exothermicity. Some hindered amines may require gentle heating.
Reaction Time 2 - 24 hoursHighly dependent on the steric and electronic properties of the amine substrate.
Typical Yields 80 - 95%Yields can be lower for sterically hindered or electron-deficient amines.

Deprotection of the Decoxycarbonyl (Doc) Group

A protecting group's utility is defined by its stability and the ease of its selective removal.[1] The Doc group, being a primary alkyl carbamate, is stable to many conditions but can be cleaved when necessary.

  • Acidic Hydrolysis: Strong acidic conditions, such as HBr in acetic acid or refluxing with concentrated HCl, can cleave the carbamate. However, these conditions are harsh and may not be suitable for sensitive substrates.

  • Reductive Cleavage: While the Cbz group is readily cleaved by catalytic hydrogenolysis, this method is generally not effective for simple alkyl carbamates like the Doc group.[5]

  • Alternative Methods: For specific contexts, methods involving reagents like trimethylsilyl iodide (TMSI) in dichloromethane can be effective for cleaving robust carbamates.[6] The choice of deprotection strategy must be tailored to the specific molecule and the other functional groups present.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reagent; low reactivity of amine.Add a further portion of this compound. Increase reaction time or gently heat the mixture.
Formation of Urea Byproduct Reaction of the product carbamate with unreacted amine.Ensure slow, dropwise addition of the chloroformate at 0 °C to maintain its low concentration.
Low Isolated Yield Product loss during aqueous workup (if slightly polar).Minimize the number of aqueous washes or use a more nonpolar extraction solvent like diethyl ether.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. The lipophilic Doc group often allows for elution with very nonpolar solvent systems.

References

Introduction: The Role of Protecting Groups in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of the decyl chloroformate protecting group in solid-phase peptide synthesis (SPPS) is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, including theoretical underpinnings, detailed experimental protocols, and expert insights into the strategic use of this lipophilic protecting group.

Solid-phase peptide synthesis (SPPS), a cornerstone of peptide and protein chemistry, relies on the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][2][3][4] This method simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps.[4][5] A critical aspect of successful SPPS is the use of protecting groups, which temporarily block reactive functional groups on the amino acids to prevent unwanted side reactions during peptide bond formation.[6][7][8] The choice of protecting group strategy is paramount and dictates the overall efficiency and success of the synthesis.[7][8]

The most widely adopted strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches, which utilize orthogonal protecting groups that can be removed under different conditions.[7][9][10] While these methods are robust, the synthesis of certain peptides, particularly those with long sequences or hydrophobic regions, can be challenging due to issues like aggregation and poor solubility of the growing peptide chain.[5][11]

The this compound Protecting Group: A Lipophilic Moiety for Enhanced Solubility

The use of a this compound-derived protecting group introduces a long aliphatic chain (decanoyl group) onto the N-terminus of the amino acid. This lipophilic modification can be strategically employed to enhance the solubility of the protected amino acid and the growing peptide chain in the organic solvents used during SPPS. This can be particularly advantageous in preventing aggregation of hydrophobic peptides on the solid support, a common issue that can lead to incomplete reactions and low yields.[11]

The decanoyl group, introduced by the reaction of an amino group with this compound, forms a stable carbamate linkage. The stability and cleavage of this group must be compatible with the overall SPPS strategy.

Causality Behind Experimental Choices

The selection of a this compound-derived protecting group is predicated on the hypothesis that the introduction of a long alkyl chain will disrupt the secondary structures that lead to peptide aggregation on the resin. This choice is particularly relevant for sequences rich in hydrophobic amino acids, which are prone to self-assembly and reduced accessibility of the N-terminus for subsequent coupling steps.[11]

Experimental Protocols

The following protocols are designed to provide a framework for the application of the this compound protecting group in SPPS. These protocols are based on standard Fmoc-based SPPS methodologies and have been adapted to incorporate the use of the decanoyl protecting group.

Protocol 1: N-α-Decanoyl Protection of the First Amino Acid

This protocol describes the protection of the N-terminal amino group of the first amino acid to be coupled to the resin.

Materials:

  • Amino acid

  • This compound

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and water containing two equivalents of sodium bicarbonate.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of this compound dropwise while stirring vigorously.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the N-α-decanoyl-protected amino acid by silica gel column chromatography.

Parameter Value
Reaction Temperature0°C to Room Temperature
Reaction Time12-16 hours
pH for Extraction2-3
Purification MethodSilica Gel Chromatography

Workflow for N-α-Decanoyl Protection

cluster_0 Step 1: Dissolution cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification A Dissolve Amino Acid in Dioxane/Water with NaHCO3 B Add this compound at 0°C A->B C Stir at Room Temperature (12-16h) B->C D Acidify with HCl C->D E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Silica Gel Chromatography G->H

Caption: Workflow for N-α-Decanoyl Protection of an Amino Acid.

Protocol 2: Solid-Phase Peptide Synthesis using N-α-Decanoyl Protected Amino Acid

This protocol outlines the steps for incorporating the N-α-decanoyl protected amino acid into a standard Fmoc-SPPS workflow.

Materials:

  • Fmoc-protected amino acids

  • N-α-decanoyl protected amino acid

  • Rink Amide resin (or other suitable resin)[12]

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine in DMF (20%)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.[2][10]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of N-α-Decanoyl Amino Acid: a. Pre-activate the N-α-decanoyl protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 2-4 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Continue the peptide synthesis by coupling subsequent Fmoc-protected amino acids using standard protocols.

  • Final Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the peptide in cold diethyl ether. d. Centrifuge and wash the peptide pellet with cold diethyl ether. e. Dry the crude peptide and purify by reverse-phase HPLC.

Step Reagents Time
Resin SwellingDMF30 min
Fmoc Deprotection20% Piperidine in DMF5 min + 15 min
CouplingN-α-decanoyl amino acid, DIC, OxymaPure®2-4 hours
Cleavage95% TFA, 2.5% TIS, 2.5% H2O2-3 hours

SPPS Cycle with N-α-Decanoyl Amino Acid

start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple N-α-Decanoyl Amino Acid (DIC, OxymaPure®) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 elongation Continue with Fmoc-SPPS for subsequent amino acids wash2->elongation cleavage Cleavage from Resin and Side-Chain Deprotection elongation->cleavage end Purified Peptide cleavage->end

Caption: SPPS cycle incorporating an N-α-decanoyl protected amino acid.

Trustworthiness: A Self-Validating System

The protocols described above include critical validation points to ensure the success of the synthesis. The Kaiser test is a qualitative method to confirm the completion of the coupling reaction by detecting the presence of free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction, while a positive test (blue beads) signifies that the coupling should be repeated.

Furthermore, the final purity of the synthesized peptide should be assessed by analytical reverse-phase HPLC and the identity confirmed by mass spectrometry. These analytical techniques provide quantitative data on the success of the synthesis and the effectiveness of the decanoyl protecting group strategy.

Authoritative Grounding and Comprehensive References

The principles and protocols outlined in this guide are grounded in established methodologies of solid-phase peptide synthesis.[1][2][10] The use of carbodiimides like DIC for amide bond formation is a well-documented and widely accepted practice in peptide chemistry.[13] The choice of piperidine for Fmoc deprotection and TFA-based cocktails for final cleavage are standard procedures in Fmoc-based SPPS.[13][14]

Conclusion

The use of a this compound-derived protecting group in SPPS offers a promising strategy for the synthesis of challenging peptides, particularly those prone to aggregation. By introducing a lipophilic decanoyl group, it is possible to enhance the solubility of the growing peptide chain and improve coupling efficiencies. The protocols provided in this guide offer a starting point for researchers to explore the utility of this approach. As with any synthetic methodology, optimization of reaction conditions may be necessary depending on the specific peptide sequence.

References

Decyl Chloroformate as a Versatile Reagent for the Synthesis of Advanced Chiral Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a paramount determinant of its therapeutic efficacy and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit remarkably different pharmacological and toxicological properties. This recognition has led to a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs, a trend strongly supported by regulatory bodies globally.[1] Consequently, the ability to separate and analyze enantiomers with high fidelity is a critical capability in drug discovery, development, and quality control.

Chiral surfactants, amphiphilic molecules possessing a stereogenic center, have emerged as powerful tools for enantiomeric resolution.[2] These molecules self-assemble in solution to form chiral micelles, creating a dynamic, stereoselective microenvironment that can differentially interact with enantiomeric analytes. This differential interaction forms the basis for their application in separation techniques such as Micellar Electrokinetic Chromatography (MEKC), a high-resolution method widely employed for chiral separations.[3]

This application note provides a comprehensive guide to the use of decyl chloroformate as a key reagent in the synthesis of a specific class of chiral surfactants: N-alkoxycarbonyl amino acids. We will focus on the synthesis, purification, and characterization of (S)-(+)-N-decoxycarbonyl-leucine, a representative example of this class. The protocols and methodologies detailed herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical framework for the preparation of these valuable analytical tools.

Chemical Principles and Mechanistic Insights

The synthesis of N-alkoxycarbonyl amino acids from this compound and an amino acid is fundamentally a nucleophilic acyl substitution reaction, specifically an acylation of the amino group of the amino acid. This transformation is most effectively carried out under Schotten-Baumann reaction conditions .[4][5][6]

The Schotten-Baumann reaction is characterized by the use of a biphasic solvent system, typically an organic solvent and an aqueous base.[5] The rationale behind this choice is multifaceted:

  • Reagent Segregation: The amino acid, being polar, resides in the aqueous phase, while the this compound, a non-polar and water-sensitive reagent, is dissolved in the organic phase. This segregation minimizes the hydrolysis of the this compound, a competing side reaction.

  • Activation of the Nucleophile: The aqueous base (e.g., sodium hydroxide) deprotonates the amino group of the amino acid, enhancing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the chloroformate.

  • Neutralization of Byproduct: The reaction generates hydrochloric acid (HCl) as a byproduct. The base in the aqueous phase neutralizes the HCl, driving the reaction to completion.[6]

The reaction proceeds via a tetrahedral intermediate, which then collapses to form the desired N-decoxycarbonyl amino acid (a carbamate) and a chloride ion.

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the preparation of (S)-(+)-N-decoxycarbonyl-leucine, from the initial reaction to the final purified product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis A Dissolve (S)-Leucine in Aqueous NaOH C Combine and React under Schotten-Baumann Conditions A->C B Dissolve this compound in Organic Solvent B->C D Phase Separation C->D E Acidification of Aqueous Phase D->E F Extraction of Product into Organic Solvent E->F G Drying and Concentration of Organic Phase F->G H Recrystallization G->H I Characterization (NMR, IR, MS, etc.) H->I

Caption: A streamlined workflow for the synthesis of (S)-(+)-N-decoxycarbonyl-leucine.

Experimental Protocols

Protocol 1: Synthesis of (S)-(+)-N-decoxycarbonyl-leucine

This protocol details the synthesis of (S)-(+)-N-decoxycarbonyl-leucine via the Schotten-Baumann reaction.

Materials and Reagents:

Reagent/MaterialGradeSupplier
(S)-(+)-Leucine≥99%e.g., Sigma-Aldrich
This compound≥97%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent Gradee.g., VWR
Diethyl EtherAnhydrouse.g., Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)e.g., VWR
Magnesium Sulfate (MgSO₄)Anhydrouse.g., Sigma-Aldrich
Deionized WaterHigh PurityIn-house

Procedure:

  • Preparation of the Aqueous Phase: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve (S)-(+)-leucine (e.g., 5.0 g, 38.1 mmol) in 50 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of the Organic Phase: In a separate beaker, dissolve this compound (e.g., 8.4 g, 38.1 mmol) in 50 mL of diethyl ether.

  • Reaction: Add the this compound solution dropwise to the cooled, stirring aqueous solution of leucine over a period of 30-45 minutes. Maintain the reaction temperature between 0-10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer with 50 mL of deionized water.

    • Combine the aqueous layers and cool in an ice bath.

    • Acidify the combined aqueous layers to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of the product should form.

    • Extract the product from the acidified aqueous phase with three 50 mL portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid or viscous oil.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude (S)-(+)-N-decoxycarbonyl-leucine.

Materials and Reagents:

Reagent/MaterialGrade
Crude (S)-(+)-N-decoxycarbonyl-leucineAs synthesized in Protocol 1
HexaneACS Reagent Grade
Ethyl AcetateACS Reagent Grade

Procedure:

  • Solvent Selection: A mixture of hexane and ethyl acetate is a common choice for the recrystallization of N-acylated amino acids. The optimal ratio should be determined empirically.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) for several hours to promote crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Characterization and Data Analysis

The purified (S)-(+)-N-decoxycarbonyl-leucine should be characterized to confirm its identity and purity.

Expected Characterization Data:

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the decyl chain protons (a multiplet around 0.8-1.6 ppm), a triplet for the methylene group adjacent to the oxygen (around 4.0 ppm), signals for the leucine protons (including the α-proton), and a broad singlet for the NH proton.
¹³C NMR Resonances for the carbonyl carbon of the carbamate (around 156 ppm), the carbonyl carbon of the carboxylic acid (around 175 ppm), and distinct signals for the carbons of the decyl chain and the leucine moiety.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carbamate (around 1700 cm⁻¹), C=O stretch of the carboxylic acid (around 1720 cm⁻¹), and C-H stretches (around 2850-2960 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of (S)-(+)-N-decoxycarbonyl-leucine (C₁₇H₃₃NO₄, MW = 315.45 g/mol ).
Optical Rotation A specific rotation value should be measured to confirm the enantiomeric purity of the product. The sign of the rotation will depend on the solvent and concentration used. For example, a 1% (w/v) solution of a similar surfactant, polysodium N-undecenoxycarbonyl-L-leucine sulfate, was measured in deionized water.[3]

Application in Chiral Separations: A Workflow

The synthesized (S)-(+)-N-decoxycarbonyl-leucine can be used as a chiral selector in Micellar Electrokinetic Chromatography (MEKC) for the separation of enantiomeric compounds.

Visualizing the Chiral Separation Workflow

The following diagram outlines the process of utilizing the synthesized chiral surfactant in an MEKC application.

Chiral_Separation_Workflow A Prepare Buffer Solution with Chiral Surfactant (above Critical Micelle Concentration) B Condition Capillary A->B C Inject Racemic Analyte B->C D Apply Voltage and Perform Electrophoresis C->D E Detection of Separated Enantiomers D->E F Data Analysis and Quantification E->F

Caption: Workflow for enantiomeric separation using MEKC with a chiral surfactant.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of N-alkoxycarbonyl amino acid-based chiral surfactants. The Schotten-Baumann reaction provides a reliable and scalable method for their preparation. The resulting chiral surfactants, such as (S)-(+)-N-decoxycarbonyl-leucine, are valuable tools in the pharmaceutical industry for the critical task of enantiomeric separation and analysis. The protocols and insights provided in this application note offer a solid foundation for researchers to synthesize and utilize these advanced materials in their drug development endeavors.

References

Step-by-step guide for N-decoxycarbonylation of peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Step-by-Step Guide to the N-Alkoxycarbonyl Deprotection of Peptides via Decarboxylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of N-Terminal Protection in Peptide Synthesis

The synthesis of peptides with a defined sequence is a cornerstone of biochemistry and drug development.[1] This process requires the sequential addition of amino acids, forming peptide bonds in a controlled manner. To prevent unwanted side reactions, such as self-polymerization or incorrect bond formation, the reactive functional groups of the amino acids must be temporarily masked using protecting groups.[2] The protection of the α-amino group at the N-terminus is particularly crucial, as most synthetic strategies build the peptide chain from the C-terminus to the N-terminus.[3]

This guide focuses on the pivotal step of removing these N-terminal protecting groups, a process that, for many common reagents, culminates in a decarboxylation event. While the term "N-decoxycarbonylation" is not standard nomenclature, it aptly describes the underlying mechanism for the removal of widely used acid-labile alkoxycarbonyl protecting groups like Boc (tert-butyloxycarbonyl). In this process, the protecting group is cleaved, forming a transient N-terminal carbamic acid, which spontaneously decomposes by releasing carbon dioxide (decarboxylation) to yield the free, reactive amine. Understanding and mastering this step is fundamental to successful solid-phase peptide synthesis (SPPS).

The Underlying Mechanism: From Protected Amine to Decarboxylation

N-alkoxycarbonyl groups are a class of protecting groups characterized by a carbonyl attached to the peptide's terminal nitrogen and an alkoxy group. The stability of this linkage is dictated by the nature of the "alkoxy" portion. The two most dominant strategies in SPPS, the Boc and Fmoc strategies, rely on N-alkoxycarbonyl protecting groups that can be removed under orthogonal conditions.[3]

  • Acid-Labile Protection (e.g., Boc): The Boc group is designed to be stable to weak bases but readily cleaved by acids like trifluoroacetic acid (TFA). The mechanism proceeds through the formation of a stable tert-butyl carbocation. This cleavage unmasks the N-terminal nitrogen as a carbamic acid. Carbamic acids are inherently unstable and rapidly decarboxylate to provide the free amine and gaseous CO₂, driving the reaction to completion.

  • Base-Labile Protection (e.g., Fmoc): The Fmoc (9-fluorenylmethyloxycarbonyl) group is stable to acid but is removed by a weak base, typically piperidine. This cleavage occurs via an E1cB elimination mechanism and does not proceed through a carbamic acid intermediate in the same manner. However, understanding both is essential for a comprehensive view of N-terminal deprotection.

The true "N-decoxycarbonylation" event is the hallmark of the acid-labile deprotection strategy.

Diagram: Mechanism of Acid-Labile Boc Deprotection

Boc_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage & Carbocation Formation cluster_2 Step 3: Decarboxylation BocPeptide Boc-NH-Peptide ProtonatedBoc Boc(H+)-NH-Peptide BocPeptide->ProtonatedBoc TFA TFA H+ (from TFA) CarbamicAcid HOOC-NH-Peptide (Carbamic Acid) ProtonatedBoc->CarbamicAcid Cleavage tButylCation tert-Butyl Cation ProtonatedBoc->tButylCation FreeAmine H2N-Peptide (Free Amine) CarbamicAcid->FreeAmine Spontaneous CO2 CO2 CarbamicAcid->CO2

Caption: Mechanism of Boc deprotection showing the final decarboxylation step.

Comparative Overview of N-Terminal Protecting Groups

The choice of protecting group defines the entire synthetic strategy, including the type of solid support and the side-chain protection scheme. The orthogonality of the protecting groups is key to ensuring that only the desired group is removed at each step.[2]

Protecting GroupFull NameStructureCleavage ReagentMechanismByproducts
Boc tert-Butyloxycarbonyl(CH₃)₃C-O-CO-Strong Acid (e.g., TFA)Acidolysis, DecarboxylationIsobutylene, CO₂
Fmoc 9-FluorenylmethyloxycarbonylC₁₄H₉-CH₂-O-CO-Weak Base (e.g., Piperidine)E1cB EliminationDibenzofulvene-piperidine adduct
Cbz (Z) CarboxybenzylC₆H₅-CH₂-O-CO-Catalytic HydrogenolysisHydrogenolysis, DecarboxylationToluene, CO₂

Experimental Protocols

These protocols are designed for solid-phase peptide synthesis (SPPS) performed on a resin support.

Protocol 1: Boc Group Deprotection (N-Decoxycarbonylation)

This protocol is central to the Boc/Bn SPPS strategy.

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Scavengers (e.g., Triisopropylsilane (TIS), Water) - Used during final cleavage, but a small amount of water can be included in repeated deprotection steps to suppress side reactions.

  • Deprotection Solution: 25-50% TFA in DCM (v/v)

  • Neutralization Solution: 5-10% Diisopropylethylamine (DIEA) in DCM (v/v)

  • DCM for washing

  • Methanol (MeOH) for washing

Procedure:

  • Resin Swelling: Swell the Boc-peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

  • Pre-Wash: Drain the DCM and wash the resin twice with DCM to remove any residual solvents.

  • Deprotection Reaction:

    • Add the Deprotection Solution (25-50% TFA in DCM) to the resin, ensuring the resin is fully submerged.

    • Agitate the mixture for 1-2 minutes. Drain the solution.

    • Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes. The initial short treatment removes residual base and minimizes contact time of the fully deprotected peptide with acid.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly to remove excess TFA and the cleaved tert-butyl carbocations. A typical washing sequence is:

      • DCM (3 times)

      • MeOH (2 times)

      • DCM (3 times)

  • Neutralization:

    • Add the Neutralization Solution (5-10% DIEA in DCM) to the resin and agitate for 5-10 minutes. This step is critical to neutralize the protonated N-terminus (ammonium salt) to the free amine required for the subsequent coupling reaction.

    • Repeat the neutralization step once more.

  • Final Washing: Drain the neutralization solution and wash the resin thoroughly with DCM (at least 5 times) to remove excess DIEA before proceeding to the next amino acid coupling step.

  • Verification (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of a free primary amine. A positive result (deep blue bead color) indicates successful deprotection.

Protocol 2: Fmoc Group Deprotection

This protocol is the cornerstone of the Fmoc/tBu SPPS strategy.

Materials:

  • Fmoc-protected peptide-resin

  • Piperidine, reagent grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • DMF for washing

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes.

  • Pre-Wash: Drain the DMF and wash the resin twice with DMF.

  • Deprotection Reaction:

    • Add the Deprotection Solution (20% Piperidine in DMF) to the resin.

    • Agitate for 3-5 minutes. The solution may turn yellow or cloudy as the dibenzofulvene-piperidine adduct forms. Drain.

    • Add a second portion of the Deprotection Solution and agitate for an additional 15-20 minutes to ensure complete removal.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the cleaved adduct. Residual base can interfere with the subsequent coupling step.

  • Verification: Perform the Kaiser test. A positive result confirms successful deprotection and readiness for the next coupling cycle.

Workflow and Self-Validation

The iterative nature of SPPS provides a self-validating system. The success of each deprotection and coupling cycle is essential for the final purity of the peptide. Failure at any step will result in truncated or deletion sequences.

Diagram: Iterative SPPS Workflow

SPPS_Workflow start Start: Protected AA on Resin deprotection 1. N-Terminal Deprotection (e.g., TFA or Piperidine) start->deprotection end Final Peptide wash1 2. Wash deprotection->wash1 coupling 3. Couple Next Protected AA (e.g., HATU, DIC) wash1->coupling wash2 4. Wash coupling->wash2 repeat Repeat Cycle for each AA wash2->repeat repeat->end Final AA repeat->deprotection Next AA

Caption: The cyclical workflow of solid-phase peptide synthesis (SPPS).

Field-Proven Insights & Troubleshooting

  • Causality of Scavengers: During Boc deprotection with TFA, the generated tert-butyl carbocation is highly reactive and can alkylate sensitive side chains like tryptophan and methionine. Including a scavenger such as triisopropylsilane (TIS) provides a hydride source to quench the carbocation, converting it to inert isobutane.

  • Incomplete Deprotection: If a Kaiser test is negative or weak after deprotection, it indicates a failure. This can be due to steric hindrance or aggregation of the peptide chains on the resin. The deprotection step should be repeated for a longer duration or at a slightly elevated temperature.

  • Monitoring Fmoc Deprotection: The cleavage of the Fmoc group can be monitored in real-time using a UV detector, as the dibenzofulvene-piperidine adduct has a strong UV absorbance. This is a common feature on automated peptide synthesizers.

  • Neutralization is Key: In the Boc strategy, insufficient neutralization after TFA treatment will leave the N-terminus as a non-nucleophilic ammonium salt, leading to complete failure of the subsequent coupling step. Ensure thorough washing and double neutralization.

References

Application Notes & Protocols: Decyl Chloroformate in the Synthesis of Fatty Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Decyl Chloroformate in Modern Lipid Synthesis

In the landscape of organic synthesis, particularly in the fields of drug development, materials science, and biochemistry, the modification of fatty acids is a critical technique for altering the physicochemical properties of molecules. This compound (C₁₁H₂₁ClO₂) has emerged as a versatile and potent reagent for this purpose. As the decyl ester of chloroformic acid, its reactivity is analogous to that of highly reactive acyl chlorides, serving as an efficient precursor for the introduction of a decyloxycarbonyl group or for the activation of carboxylic acids.[1][2]

This guide provides an in-depth exploration of the chemistry, mechanisms, and practical applications of this compound for synthesizing fatty acid derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them to novel synthetic challenges. The protocols described herein are designed as self-validating systems, with integrated checkpoints for reaction monitoring and product characterization.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is paramount for its effective and safe use.

PropertyValueSource
Molecular Formula ClCO₂(CH₂)₉CH₃
Molecular Weight 220.74 g/mol
Appearance Colorless Liquid
Boiling Point 226-227 °C
Density 0.956 g/mL at 25 °C
Refractive Index n20/D 1.438
Storage Temperature 2-8°C

Part 1: Core Chemistry & Mechanistic Insights

The utility of this compound stems from the high electrophilicity of its carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity underpins its two primary applications in fatty acid derivatization: the activation of carboxylic acids via mixed anhydride formation and the synthesis of stable carbonate esters.

Mechanism 1: Activation of Fatty Acids via Mixed Carbonic Anhydrides

A common challenge in lipid chemistry is the esterification of a fatty acid, which often requires activation of the carboxylic acid moiety.[3] this compound provides an elegant solution by forming a highly reactive mixed carbonic anhydride intermediate in situ.

This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1] The resulting mixed anhydride is a superior acylating agent compared to the parent carboxylic acid and is immediately used in the subsequent reaction without isolation.

G cluster_0 Step 1: Mixed Anhydride Formation cluster_1 Step 2: Nucleophilic Acyl Substitution Fatty_Acid Fatty Acid (R-COOH) Mixed_Anhydride Mixed Carbonic Anhydride (R-CO-O-CO-ODec) Fatty_Acid->Mixed_Anhydride Decyl_Chloroformate This compound (Dec-O(CO)Cl) Decyl_Chloroformate->Mixed_Anhydride Base Base (e.g., Pyridine) HCl_Salt Base·HCl Base->HCl_Salt Nucleophile Nucleophile (e.g., R'-OH) FA_Derivative Fatty Acid Derivative (R-CO-OR') Mixed_Anhydride->FA_Derivative Nucleophile->FA_Derivative Byproducts Byproducts (Dec-OH + CO₂) FA_Derivative->Byproducts Decomposition

Caption: Reaction mechanism for fatty acid activation.

Mechanism 2: Synthesis of Fatty Acid Carbonates

Fatty acid carbonates are a class of compounds with diverse industrial applications. They can be used as lubricants, emollients in cosmetics, and plasticizers.[4][5][6] The synthesis involves the direct reaction of this compound with a molecule containing a hydroxyl group, such as a fatty alcohol, in the presence of a base.

G Fatty_Alcohol Fatty Alcohol (R-OH) Product Decyl Fatty Carbonate (R-O-CO-ODec) Fatty_Alcohol->Product Decyl_Chloroformate This compound (Dec-O(CO)Cl) Decyl_Chloroformate->Product Base Base (e.g., Pyridine) Byproduct Base·HCl Base->Byproduct

Caption: Synthesis of a stable decyl fatty carbonate.

Application in Prodrug Development

A cutting-edge application of this chemistry is in the synthesis of lipid prodrugs. Covalently attaching a lipid moiety to a therapeutic agent can significantly enhance its oral bioavailability and pharmacokinetic profile by promoting uptake into the lymphatic system.[7][8][9] this compound can be used to activate a fatty acid, which is then conjugated to a hydroxyl or amine group on a parent drug molecule, effectively "lipidizing" it.[8]

Part 2: Experimental Protocols

CRITICAL SAFETY NOTICE

Chloroformates are highly reactive, corrosive, and toxic. All manipulations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. These reagents react with moisture and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).[10] Always have appropriate quench solutions and spill kits readily available.

Protocol 1: Synthesis of Decyl Oleyl Carbonate

This protocol details the synthesis of a stable carbonate ester from oleyl alcohol and this compound.

1. Materials and Reagents:

  • Oleyl Alcohol (≥98%)

  • This compound (97%)

  • Anhydrous Pyridine (≥99.8%)

  • Anhydrous Dichloromethane (DCM, ≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (HPLC grade)

2. Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

3. Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add oleyl alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DCM (approx. 0.2 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add this compound (1.1 eq) dropwise via syringe or addition funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with 95:5 Hexanes:Ethyl Acetate. The product should have a higher Rf than the starting alcohol.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Situ Activation of Palmitic Acid for Benzyl Ester Synthesis

This protocol demonstrates the use of this compound to activate a fatty acid for subsequent esterification.

1. Materials and Reagents:

  • Palmitic Acid (≥99%)

  • This compound (97%)

  • Anhydrous Triethylamine (TEA, ≥99.5%)

  • Benzyl Alcohol (≥99%)

  • 4-(Dimethylamino)pyridine (DMAP, ≥99%)

  • Anhydrous Tetrahydrofuran (THF, ≥99.9%)

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

2. Step-by-Step Methodology:

  • Activation Step:

    • In a flame-dried flask under nitrogen, dissolve palmitic acid (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.1 eq) and stir for 5 minutes.

    • Add this compound (1.05 eq) dropwise. A precipitate of triethylammonium chloride may form.

    • Stir the mixture at 0 °C for 30 minutes to form the mixed anhydride. Do not isolate.

  • Esterification Step:

    • In a separate flask, prepare a solution of benzyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous THF.

    • Add the benzyl alcohol/DMAP solution to the cold mixed anhydride suspension from Step 1.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the formation of the benzyl ester by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup:

    • Filter the reaction mixture to remove the ammonium salt, washing the solid with diethyl ether.

    • Combine the filtrates and concentrate under reduced pressure.

    • Redissolve the residue in diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Purification & Characterization:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the pure benzyl palmitate.

    • Confirm identity and purity via NMR and IR spectroscopy.

Part 3: Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reagent due to hydrolysis. 2. Insufficient base. 3. Steric hindrance from substrate.1. Use a fresh bottle of this compound; ensure anhydrous conditions. 2. Ensure 1.1-1.2 equivalents of a dry, non-nucleophilic base are used. 3. Increase reaction time, temperature, or consider a less hindered activating agent.
Formation of Symmetric Carbonate Reaction of the mixed anhydride with residual decanol (from degraded chloroformate).Use high-purity, fresh this compound. Ensure the reaction is kept strictly anhydrous.
Difficult Purification Product co-elutes with starting material or byproducts.Optimize TLC conditions first. Consider using a different solvent system or a different stationary phase (e.g., alumina) for chromatography.
Low Yield after Workup Product hydrolysis during aqueous wash steps.Minimize contact time with aqueous layers. Ensure the organic phase is thoroughly dried before concentration.

Conclusion

This compound is a powerful reagent for the derivatization of fatty acids, enabling both the synthesis of novel carbonate esters and the efficient activation of carboxylic acids for further transformation. Its utility in creating prodrugs highlights its importance in modern pharmaceutical development. By understanding the underlying reaction mechanisms and adhering to stringent safety and handling protocols, researchers can effectively leverage this compound to advance their synthetic goals. The methods outlined in this guide provide a robust framework for the successful application of this versatile chemical tool.

References

Application Note: A Robust HPLC Method for the Quantification of Biogenic Amines Using Pre-Column Derivatization with Decyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Biogenic Amines

Biogenic amines (BAs) are low molecular weight nitrogenous compounds formed through the decarboxylation of amino acids.[1][2] They are ubiquitous in biological systems and play critical roles in physiological processes. However, their presence in high concentrations in foods and beverages can indicate microbial spoilage and pose significant health risks, including histamine poisoning and hypertensive crises.[1][3] Consequently, the accurate and sensitive quantification of BAs like histamine, tyramine, putrescine, and cadaverine is paramount for quality control in the food industry and for researchers studying metabolic pathways and neurological disorders.

The primary analytical challenge in biogenic amine analysis lies in their inherent chemical properties. Most BAs are highly polar and lack a native chromophore or fluorophore, making them difficult to retain on standard reversed-phase HPLC columns and nearly invisible to common UV-Vis or fluorescence detectors.[4][5] To overcome these limitations, a pre-column derivatization step is essential. This process chemically modifies the amine to attach a label that enhances its detectability and improves its chromatographic behavior.[4]

While numerous derivatizing agents like dansyl chloride and o-phthaldialdehyde (OPA) are widely used, they can have drawbacks related to derivative stability or reaction specificity.[1][6][7] Alkyl chloroformates have emerged as versatile and efficient reagents for this purpose.[8][9] This application note details a robust and reliable method using decyl chloroformate as a novel derivatizing agent for the simultaneous determination of multiple biogenic amines by HPLC with UV detection. The long C10 alkyl chain of this compound imparts significant hydrophobicity to the BA derivatives, ensuring excellent retention and resolution on reversed-phase columns, while the resulting carbamate linkage provides a chromophore for UV detection.

Principle of Derivatization with this compound

The derivatization reaction is a nucleophilic acyl substitution. The primary or secondary amino group of the biogenic amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction, typically performed under alkaline conditions to ensure the amine is deprotonated and thus more nucleophilic, results in the formation of a highly stable, non-polar N-alkylcarbamate derivative and the elimination of hydrochloric acid.[10]

The alkaline environment is critical for two reasons: it deprotonates the amine to increase its reactivity and neutralizes the HCl byproduct, driving the reaction to completion. The increased hydrophobicity of the decyl-carbamate derivatives makes them easily extractable into an organic solvent and ideally suited for reversed-phase chromatography.

BA Biogenic Amine (R-NH₂) Derivative Stable Decyl Carbamate Derivative (R-NH-CO-OC₁₀H₂₁) BA->Derivative + this compound (Alkaline pH) DCF This compound (C₁₀H₂₁O-CO-Cl) HCl HCl

Caption: Derivatization of a primary amine with this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system, from sample extraction to final analysis, ensuring reproducibility and accuracy.

Materials and Reagents
  • Standards: Histamine dihydrochloride, tyramine hydrochloride, putrescine dihydrochloride, cadaverine dihydrochloride, spermidine, spermine. (Sigma-Aldrich or equivalent).

  • Internal Standard (IS): 1,7-Diaminoheptane or 1,8-Diaminooctane.

  • Derivatizing Reagent: this compound (≥98%).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade), Ethyl Acetate (ACS grade).

  • Acids/Bases: Perchloric acid (PCA, 0.4 M), Sodium hydroxide (NaOH, 2 M), Sodium bicarbonate buffer (0.5 M, pH 9.0).

  • Sample Preparation: Solid Phase Extraction (SPE) C18 cartridges (optional, for cleanup).

Preparation of Solutions
  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve each biogenic amine standard and the internal standard in 0.1 M HCl to prepare individual stock solutions. Store at 4°C.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed solution of all BAs and the IS by diluting the stock solutions in 0.4 M PCA. This solution is used for calibration curves.

  • This compound Solution (50 mg/mL): Prepare fresh daily by dissolving this compound in acetonitrile.

Sample Preparation and Extraction

The choice of extraction procedure depends on the sample matrix.[11][12] The following is a general protocol for solid food samples (e.g., fish, cheese).

  • Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the Internal Standard solution to the sample.

  • Acid Extraction: Add 10 mL of cold 0.4 M perchloric acid (PCA).

  • Vortexing & Sonication: Vortex vigorously for 2 minutes, then sonicate in an ice bath for 15 minutes to ensure complete extraction and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a clean tube. Repeat the extraction on the pellet with another 10 mL of 0.4 M PCA, centrifuge again, and combine the supernatants.

  • Volume Adjustment: Adjust the final volume to 25 mL with 0.4 M PCA in a volumetric flask.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before derivatization.

Derivatization Protocol
  • Aliquot Preparation: Transfer 1 mL of the filtered sample extract or working standard mixture into a 15 mL glass reaction vial.

  • Alkalinization: Add 1 mL of 2 M NaOH and 1 mL of 0.5 M sodium bicarbonate buffer (pH 9.0). Vortex briefly. The pH should be >9.0.

  • Reagent Addition: Add 1 mL of the this compound solution.

  • Reaction: Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The solution may become cloudy.

  • Derivative Extraction: Add 3 mL of ethyl acetate, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) containing the derivatives to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the HPLC mobile phase (e.g., Acetonitrile/Water 50:50 v/v) and transfer to an HPLC vial for analysis.

Caption: Complete workflow from sample preparation to HPLC analysis.

HPLC Analysis and Method Performance

The highly hydrophobic nature of the decyl-carbamate derivatives necessitates a strong reversed-phase column and a gradient elution to achieve separation within a reasonable timeframe.

Recommended HPLC Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution 60% B to 95% B over 20 min; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detection UV-Vis Diode Array Detector (DAD) at 214 nm

Causality Behind Choices:

  • C18 Column: The long alkyl chains of the derivatives have a strong affinity for the C18 stationary phase, providing excellent retention.

  • Acetonitrile: A strong organic solvent is required to elute the highly non-polar derivatives.

  • Gradient Elution: A gradient is necessary to first elute less-retained derivatives and then increase the organic solvent concentration to elute the more hydrophobic ones, ensuring sharp peaks and good resolution for all analytes.

  • Detection at 214 nm: The carbamate functional group exhibits UV absorbance in the low UV range. 214 nm typically provides a good signal-to-noise ratio.

Expected Performance and Validation

A properly validated method should meet established criteria for analytical performance.[13][14] Based on similar derivatization methods, the following performance characteristics can be expected:

Validation ParameterExpected Result
Linearity (R²) > 0.995 for all analytes
Limit of Detection (LOD) 0.01 - 0.10 mg/kg[14]
Limit of Quantification (LOQ) 0.02 - 0.31 mg/kg[14][15]
Precision (RSD%) Intraday: < 6%, Interday: < 6%[13][16]
Accuracy/Recovery (%) 85 - 110% in spiked matrix samples[15]

Conclusion

The use of this compound for the pre-column derivatization of biogenic amines offers a powerful and effective strategy for their quantification by HPLC. This method provides several key advantages:

  • Robustness: The formation of stable carbamate derivatives ensures reproducible results.

  • Enhanced Separation: The significant increase in hydrophobicity allows for excellent chromatographic resolution on standard C18 columns.

  • Broad Applicability: The protocol can be adapted for a wide range of sample matrices, from food products to biological fluids.

By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can achieve reliable and sensitive quantification of biogenic amines, supporting critical efforts in food safety, quality control, and biomedical research.

References

Application Notes & Protocols: Leveraging Decyl Chloroformate for the Synthesis of Lipophilic Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic efficacy of many promising drug candidates is often hindered by poor physicochemical properties, such as low aqueous solubility and limited membrane permeability, leading to poor bioavailability.[1][2][3] The lipophilic prodrug strategy is a powerful approach to transiently mask polar functional groups, enhancing the drug's passage across biological barriers.[4] This guide provides a comprehensive overview and detailed protocols for using decyl chloroformate as a key reagent to synthesize carbonate and carbamate-linked prodrugs, thereby increasing the lipophilicity of parent drug molecules containing hydroxyl, amino, or phenolic moieties.

Introduction: The Rationale for Lipophilic Prodrugs

Many active pharmaceutical ingredients (APIs) possess polar functional groups (e.g., -OH, -NH2, -COOH) that are essential for their therapeutic activity but detrimental to their absorption and distribution. The Lipophilic Prodrug Charge Masking (LPCM) strategy involves covalently attaching a lipophilic promoiety to the API, which is designed to be cleaved by endogenous enzymes (such as esterases) in vivo to release the active parent drug.[5]

The addition of a long alkyl chain, such as a decyl group, can significantly increase the lipophilicity of a molecule. This modification can lead to several pharmacological advantages:

  • Enhanced Oral Bioavailability: Improved absorption through the gastrointestinal tract.[2]

  • Improved Drug Delivery: Facilitated passage across the blood-brain barrier or other cellular membranes.

  • Sustained Release: Potential for creating long-acting drug formulations by modulating the rate of enzymatic cleavage.[6]

  • Increased Loading in Lipid-Based Nanocarriers: Lipophilic prodrugs can be more effectively encapsulated in delivery systems like liposomes or solid lipid nanoparticles.[1][2][7]

This compound is an effective reagent for this purpose, reacting readily with nucleophilic functional groups on a parent drug to form a stable, cleavable carbonate or carbamate linkage.

Reagent Profile: this compound

A thorough understanding of the reagent's properties and safety requirements is paramount before its use in any synthetic protocol.

Chemical and Physical Properties

The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 55488-51-2[8]
Molecular Formula C₁₁H₂₁ClO₂[8][9]
Molecular Weight 220.74 g/mol [8][9]
Appearance Colorless liquid[10]
Density 0.956 g/mL at 25 °C[8]
Boiling Point 226-227 °C[8]
Refractive Index n20/D 1.438[8]
Storage Temperature 2-8°C[8]
Safety and Handling

This compound is a corrosive and hazardous material that requires strict safety protocols.

  • Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314).[8] It is also toxic and may be harmful if swallowed or inhaled.[11][12]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Required PPE includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a full-face shield.[8]

    • A properly fitted respirator with an appropriate filter (e.g., type ABEK EN14387).[8]

    • Impervious protective clothing.

  • Handling: Use in a well-ventilated area and avoid breathing vapors.[13] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[13] It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[13]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect in a sealed container for disposal.[12][13] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11][13]

The Chemistry of Prodrug Formation

This compound is an acyl chloride, making it highly reactive toward nucleophiles. The fundamental reaction involves the nucleophilic acyl substitution at the carbonyl carbon.[10][14]

Reaction Mechanism

The synthesis of a decyl carbonate or carbamate prodrug proceeds via a two-step addition-elimination mechanism.[14]

  • Nucleophilic Attack: The nucleophilic group on the parent drug (e.g., the oxygen of a hydroxyl group or the nitrogen of an amine) attacks the electrophilic carbonyl carbon of this compound.

  • Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating a chloride ion (Cl⁻) as the leaving group.

A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to the reaction to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[5][10]

G cluster_0 Reaction Mechanism Parent_Drug Parent Drug (R-XH) Intermediate Tetrahedral Intermediate Parent_Drug->Intermediate 1. Nucleophilic Attack Decyl_Chloroformate This compound (C₁₀H₂₁O-CO-Cl) Decyl_Chloroformate->Intermediate 1. Nucleophilic Attack Base Base (e.g., Et₃N) Base->Intermediate 1. Nucleophilic Attack Prodrug Lipophilic Prodrug (R-X-CO-OC₁₀H₂₁) Intermediate->Prodrug 2. Elimination of Cl⁻ Salt Base·HCl Salt (e.g., Et₃N·HCl) Intermediate->Salt 2. Elimination of Cl⁻

Caption: General mechanism for prodrug synthesis.

Experimental Protocols

The following protocols provide a generalized framework. Researchers must optimize conditions based on the specific properties of the parent drug, such as solubility, stability, and the reactivity of its nucleophilic groups.

General Protocol for Synthesis of a Decyl Carbonate Prodrug (from a Hydroxyl Group)

This protocol is suitable for APIs containing primary or secondary alcohols or phenols.

Materials and Reagents:

  • Parent Drug (containing an -OH group)

  • This compound (97% or higher)[8]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with stir bar

  • Syringes and needles

  • Ice bath

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

  • Reactant Setup: To a round-bottom flask, add the parent drug (1.0 eq). Dissolve it in a minimal amount of anhydrous DCM. Place the flask under an inert atmosphere.

    • Rationale: Anhydrous conditions are critical as this compound readily hydrolyzes in the presence of water.[10]

  • Addition of Base: Add DIPEA (1.5 eq) to the solution and stir for 5 minutes. Cool the flask to 0 °C in an ice bath.

    • Rationale: The base acts as an HCl scavenger. Cooling the reaction helps to control the exothermic reaction and minimize side products.

  • Addition of this compound: Slowly add this compound (1.2 eq) dropwise to the cooled, stirring solution via syringe.

    • Rationale: A slight excess of the chloroformate ensures complete consumption of the parent drug. Slow addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting material.

  • Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (to remove excess acid).

    • Deionized water.

    • Brine (to remove residual water from the organic layer).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to yield the pure lipophilic prodrug.

  • Characterization: Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.

Characterization of the Prodrug

Thorough analytical characterization is essential to confirm the successful synthesis and purity of the prodrug.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Look for the appearance of new signals corresponding to the decyl chain protons, typically a triplet around 0.88 ppm for the terminal -CH₃ and a series of multiplets between 1.2-1.7 ppm for the -(CH₂)₈- methylene groups. A triplet around 4.2 ppm often corresponds to the -O-CH₂- protons adjacent to the carbonate group.

    • ¹³C NMR: Expect new signals in the aliphatic region (approx. 14-32 ppm) for the decyl chain and a new carbonyl signal for the carbonate group around 155 ppm.

  • Mass Spectrometry (MS): Use ESI-MS or a similar technique to confirm the molecular weight of the prodrug. The observed m/z value should correspond to the calculated mass of [M+H]⁺, [M+Na]⁺, or other relevant adducts.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase HPLC method (e.g., C18 column) to determine the purity of the final compound. The prodrug, being more lipophilic, will have a longer retention time than the parent drug.

Workflow and Troubleshooting

General Experimental Workflow

The overall process from parent drug to final, characterized prodrug can be visualized as a linear workflow.

G cluster_workflow Prodrug Synthesis Workflow Start Parent Drug & Reagents Setup Reaction Setup (Anhydrous, Inert Atm.) Start->Setup Reaction Synthesis (Base, 0°C to RT) Setup->Reaction Monitor Monitoring (TLC / HPLC) Reaction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup If complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize End Pure Lipophilic Prodrug Characterize->End

Caption: A typical workflow for prodrug synthesis.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive reagent (hydrolyzed this compound).2. Sterically hindered nucleophile.3. Insufficiently basic conditions.1. Use a fresh bottle of this compound or purchase new.2. Increase reaction temperature, use a more forcing solvent, or add a catalyst like DMAP (for alcohols).3. Use a stronger, non-nucleophilic base.
Multiple Products/Spots on TLC 1. Di-acylation (if parent drug has multiple nucleophiles).2. Side reactions due to reactive functional groups.3. Degradation of product or starting material.1. Use protecting group chemistry to block other reactive sites.2. Run the reaction at a lower temperature.3. Ensure anhydrous conditions and a pure starting material.
Low Yield After Purification 1. Product is unstable on silica gel.2. Inefficient extraction.3. Mechanical loss during work-up.1. Use a different stationary phase (e.g., alumina) or an alternative purification method (e.g., preparative HPLC).2. Perform multiple extractions and check the pH of the aqueous layer.3. Ensure careful phase separation and transfer steps.
Product Hydrolyzes Back to Parent Drug 1. Presence of water during work-up or storage.2. Product is unstable to the purification conditions (e.g., acidic silica).1. Ensure all work-up and storage steps are anhydrous.2. Neutralize silica gel with triethylamine before use or use neutral alumina.

References

Troubleshooting & Optimization

Optimizing reaction conditions for decyl chloroformate and primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbamates via the reaction of alkyl chloroformates with primary amines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The carbamate functional group is valued for its unique physicochemical properties, including its ability to act as a stable protecting group and its role in modulating the biological activity of molecules by participating in hydrogen bonding.[1] This guide provides in-depth technical support for researchers utilizing decyl chloroformate to synthesize N-decyl carbamates from primary amines. We will explore the reaction mechanism, address frequently encountered challenges, and offer field-proven troubleshooting strategies to ensure robust and reproducible outcomes.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[2][3][4] This forms a transient tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, leading to the elimination of a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine R-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack at Carbonyl Carbon Chloroformate Decyl-O-CO-Cl (this compound) Chloroformate->Intermediate Product_H Protonated Carbamate Intermediate->Product_H Collapse of Intermediate Intermediate->Product_H Chloride Cl⁻ Product Decyl-O-CO-NH-R (N-Decyl Carbamate) Product_H->Product Deprotonation Base Base (e.g., Et₃N) Base->Product BaseH Base-H⁺Cl⁻ (Salt Byproduct) G cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Workup & Analysis Start Low or No Product Yield Reagent_Quality Poor Reagent Quality? Start->Reagent_Quality Conditions Suboptimal Conditions? Start->Conditions Workup Product Lost During Workup? Start->Workup Check_Chloroformate Verify this compound Purity (e.g., by NMR). Use fresh or newly opened bottle. Reagent_Quality->Check_Chloroformate Check_Amine Check Amine Purity. Ensure it is dry. Reagent_Quality->Check_Amine Check_Anhydrous Were conditions strictly anhydrous? (Flame-dried glass, dry solvent) Conditions->Check_Anhydrous Check_Temp Was temperature controlled? (Start at 0 °C) Conditions->Check_Temp Check_Stoich Was base stoichiometry correct? (≥1 equivalent) Conditions->Check_Stoich Check_Extraction Is product water-soluble? Consider back-extraction of aqueous layers. Workup->Check_Extraction Check_TLC Does TLC/LC-MS show product formation before workup? Workup->Check_TLC

References

Side products in decyl chloroformate reactions and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for decyl chloroformate applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to optimize your experiments for maximal yield and purity.

Introduction to this compound Chemistry

This compound is a versatile reagent, primarily employed for the introduction of the decyloxycarbonyl group onto nucleophiles. It is widely used in the synthesis of carbamates (from amines), carbonates (from alcohols), and mixed anhydrides (from carboxylic acids).[1] However, its high reactivity, which makes it synthetically useful, also renders it susceptible to several side reactions that can complicate product purification and reduce yields. Understanding and controlling these side reactions is critical for successful and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during reactions with this compound in a practical question-and-answer format.

FAQ 1: My reaction is producing a significant amount of didecyl carbonate. What is causing this and how can I prevent it?

Answer:

The formation of didecyl carbonate is a common byproduct issue. It primarily arises from two pathways:

  • During Synthesis of this compound: If you are preparing this compound from decanol and phosgene (or a phosgene equivalent like triphosgene), any unreacted decanol can react with the this compound product to form didecyl carbonate.[2][3]

  • During Reaction with a Nucleophile: If your intended reaction is with a nucleophile (e.g., an amine), the didecyl carbonate can form if the this compound reacts with any residual decanol from its synthesis or with decanol formed from the hydrolysis of the chloroformate in the reaction mixture.

Troubleshooting & Prevention Strategy:

  • High-Purity Starting Material: Ensure your this compound is of high purity and free from residual decanol. If you are preparing it in-house, purification by vacuum distillation is recommended, although care must be taken to avoid thermal decomposition.[4]

  • Strict Anhydrous Conditions: Water in the reaction mixture will hydrolyze this compound to decanol, which can then react to form the carbonate. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5][6]

  • Optimized Reaction Temperature: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize side reactions.[7]

  • Order of Addition: When reacting with a nucleophile in the presence of a base, slowly add the this compound to the mixture of the nucleophile and base. This ensures the chloroformate preferentially reacts with the intended nucleophile rather than other species.

FAQ 2: I am observing the formation of decyl chloride in my reaction. What leads to this, and how can I minimize it?

Answer:

The presence of decyl chloride as a byproduct is typically due to the thermal or catalytic decomposition of this compound. This process involves the loss of carbon dioxide.[8][9]

Causality and Mechanism:

Alkyl chloroformates can undergo decomposition, particularly at elevated temperatures, to yield the corresponding alkyl chloride and carbon dioxide.[10] This decomposition can be accelerated by certain catalysts and impurities. For instance, dimethylformamide (DMF) can catalyze the decarboxylation of alkyl chloroformates to produce alkyl chlorides. Similarly, trace amounts of iron salts, which may be present from the phosgene used in synthesis, can promote decomposition during heating or distillation.[4]

Troubleshooting & Prevention Strategy:

  • Temperature Control: This is the most critical factor. Avoid high reaction temperatures and prolonged heating. If your desired reaction is sluggish at low temperatures, a careful optimization study is necessary to find a balance between reaction rate and decomposition.

  • Avoid Certain Catalysts: Be mindful that some reagents, like DMF, can promote this decomposition. If possible, choose alternative solvents or catalysts.

  • Purification of Starting Material: If you suspect metallic impurities in your this compound, purification by washing with an aqueous solution of a chelating agent or a simple brine wash followed by careful drying might be beneficial before distillation.[4]

  • Inert Atmosphere: While primarily for preventing hydrolysis, working under an inert atmosphere can also help to prevent oxidative processes that might contribute to degradation.

FAQ 3: My reaction yield is low, and I suspect hydrolysis of the this compound. How can I confirm this and what are the best practices to avoid it?

Answer:

Hydrolysis is a major contributor to low yields in this compound reactions. The reagent readily reacts with water to produce decanol, hydrochloric acid (HCl), and carbon dioxide.[5]

Confirmation of Hydrolysis:

  • TLC Analysis: Spot your reaction mixture against a standard of decanol. The presence of a spot corresponding to decanol is a strong indicator of hydrolysis.

  • GC-MS Analysis: This technique can definitively identify decanol and other byproducts in your crude reaction mixture.

  • pH Change: The formation of HCl will make the reaction mixture acidic. Monitoring the pH (if appropriate for your reaction system) can indicate ongoing hydrolysis.

Best Practices for Prevention:

  • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried at a temperature greater than 100°C for several hours and cooled in a desiccator or under a stream of inert gas.[5]

  • Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Proper Storage: Store this compound in a cool, dry place under an inert atmosphere to prevent degradation over time.[5]

FAQ 4: When using pyridine or other amine bases as an HCl scavenger, I'm getting complex byproduct profiles. What is happening?

Answer:

Pyridine and other tertiary amine bases are commonly used to neutralize the HCl generated during reactions with chloroformates.[11] However, pyridine is also a nucleophile and can react with this compound to form an N-decyloxycarbonylpyridinium salt.[12]

Mechanism and Consequences:

This pyridinium salt is a highly reactive intermediate. While it can effectively transfer the decyloxycarbonyl group to the desired nucleophile, it can also participate in undesired side reactions, leading to a complex mixture of products. If the base is added before the primary nucleophile, it can consume the chloroformate.[13]

Troubleshooting & Prevention Strategy:

  • Choice of Base: For sensitive substrates, a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine might be a better choice than pyridine.

  • Order of Addition: As a general rule, have the primary nucleophile and the base present in the reaction flask and add the this compound dropwise at a low temperature. This ensures the chloroformate has a higher probability of reacting with the intended nucleophile.[13]

  • Temperature Control: Low temperatures (e.g., 0 °C) can help to control the reactivity of the pyridinium intermediate and favor the desired reaction pathway.

Part 2: Experimental Protocols & Data

This section provides standardized protocols and data tables to guide your experimental design and troubleshooting efforts.

Protocol 1: General Procedure for the Formation of a Carbamate with Minimized Side Products

This protocol outlines the reaction of this compound with a primary amine, incorporating best practices to prevent byproduct formation.

1. Preparation:

  • Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser) and assemble it hot under a positive pressure of nitrogen or argon.
  • Equip the reaction setup with a bubbler or a drying tube.

2. Reagent Charging:

  • In the reaction flask, dissolve the primary amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or THF).
  • Cool the solution to 0 °C using an ice-water bath.

3. Reaction Execution:

  • Dissolve this compound (1.1 eq.) in the anhydrous solvent in the dropping funnel.
  • Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

4. Work-up and Purification:

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.
  • Separate the organic layer, and wash it sequentially with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

Data Summary Table: Common Side Products and Their Identification
Side Product Chemical Formula Molecular Weight ( g/mol ) Typical Analytical Signature (GC-MS or NMR)
Didecyl CarbonateC₂₁H₄₂O₃342.56Distinctive carbonyl stretch in IR; characteristic fragmentation pattern in MS.
Decyl ChlorideC₁₀H₂₁Cl176.72Absence of carbonyl group; isotopic pattern for chlorine in MS.
DecanolC₁₀H₂₂O158.28Broad -OH stretch in IR; characteristic parent ion in MS.

Part 3: Mechanistic Diagrams

Visualizing the reaction pathways can aid in understanding and preventing side reactions.

Diagram 1: Key Reaction Pathways of this compound

G cluster_main This compound Reactions cluster_desired Desired Reactions cluster_side Side Reactions This compound This compound Carbamate Carbamate This compound->Carbamate + Amine (R-NH2) + Base Carbonate Ester Carbonate Ester This compound->Carbonate Ester + Alcohol (R-OH) + Base Decyl Chloride + CO2 Decyl Chloride + CO2 This compound->Decyl Chloride + CO2 Heat / Catalyst Decanol + HCl + CO2 Decanol + HCl + CO2 This compound->Decanol + HCl + CO2 + Water (H2O) Didecyl Carbonate Didecyl Carbonate Decanol + HCl + CO2->Didecyl Carbonate + this compound

Caption: Primary reaction pathways for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Product Yield q1 Analyze crude by GC-MS/ TLC for byproducts start->q1 a1 Decanol Detected? q1->a1 Check for... a2 Decyl Chloride Detected? a1->a2 No sol1 Indicates Hydrolysis. Implement strict anhydrous conditions. a1->sol1 Yes a3 Didecyl Carbonate Detected? a2->a3 No sol2 Indicates Decomposition. Lower reaction temperature. Avoid catalytic impurities. a2->sol2 Yes sol3 Check purity of starting chloroformate. Ensure anhydrous conditions. a3->sol3 Yes end Re-run Optimized Reaction a3->end No other byproducts sol1->end sol2->end sol3->end

References

Technical Support Center: Purification of Decyl-Protected Amines by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of decyl-protected amines via column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these specific molecules. The combination of a long, non-polar decyl chain and a basic amine functional group presents a unique set of purification hurdles on standard silica gel. This resource provides in-depth, field-proven insights to help you navigate these complexities and achieve optimal separation.

The core principle behind the challenges in purifying amines on silica gel lies in the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2] This acid-base interaction can lead to a host of issues, including irreversible adsorption, peak tailing, and even degradation of the target compound.[1][3] The presence of the long decyl chain further complicates matters by significantly increasing the lipophilicity of the molecule.

This guide is structured to provide direct answers to common problems, explaining the underlying chemistry and offering practical, step-by-step solutions.

Troubleshooting Guide: Common Issues and Solutions

My decyl-protected amine is streaking or tailing badly on the TLC plate and column.

Question: I'm trying to purify my N-decyl amine using a standard silica gel column with a hexane/ethyl acetate solvent system, but the spots on the TLC are long streaks, and the peaks from the column are broad with significant tailing. What's causing this, and how can I fix it?

Answer:

This is a classic problem when purifying basic compounds like amines on silica gel.[4] The streaking and tailing are primarily caused by the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[2][4] This leads to a non-uniform distribution of your compound as it moves through the stationary phase.

Root Cause Analysis:

  • Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the acidic protons of the silanol groups on the silica gel.[2]

  • Overloading: Applying too much sample to your TLC plate or column can also lead to tailing.[5]

Solutions:

  • Incorporate a Basic Additive into the Mobile Phase: The most common and effective solution is to add a small amount of a volatile base to your eluent. This base will "compete" with your decyl-amine for the acidic sites on the silica, effectively neutralizing the stationary phase and allowing your compound to elute symmetrically.[1]

    • Recommended Additive: Triethylamine (TEA) is a popular choice. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[5][6]

    • Alternative Additives: Ammonia (often as a 10% solution in methanol, which is then used as a polar modifier) or pyridine can also be used.[1][7]

  • Optimize the Solvent System:

    • For highly lipophilic decyl-protected amines, a less polar solvent system might be necessary. However, to disrupt the strong interaction with silica, a more polar component is often required.

    • Consider switching to a dichloromethane/methanol system, again with the addition of a basic additive.[1][7]

Experimental Protocol: Preparing a Modified Mobile Phase

  • Prepare your desired mobile phase (e.g., 80:20 hexane:ethyl acetate).

  • To a 100 mL graduated cylinder, add 80 mL of hexane and 20 mL of ethyl acetate.

  • Add 0.1 mL of triethylamine for a 0.1% solution.

  • Mix thoroughly before use.

  • Equilibrate your column with this modified mobile phase before loading your sample.

My decyl-protected amine won't elute from the silica gel column.

Question: I've loaded my crude N-decyl amine onto a silica column. I've been running a gradient of ethyl acetate in hexane, and even at 100% ethyl acetate, my product is not coming off the column. What should I do?

Answer:

This issue indicates that your decyl-protected amine is irreversibly bound to the silica gel. This is a severe case of the acid-base interaction mentioned previously, where the amine is protonated by the acidic silica surface and strongly adsorbed.[1][2]

Root Cause Analysis:

  • Strong Adsorption: The basicity of your amine and the acidity of the silica gel are creating a strong ionic interaction.

  • Insufficiently Polar Mobile Phase: While ethyl acetate is polar, it may not be strong enough to disrupt this interaction and elute your compound, especially if a more polar solvent like methanol was used in the reaction work-up, potentially leading to very strong binding at the origin.

Solutions:

  • Switch to an Amine-Functionalized Silica Column: This is often the best solution for problematic amines. These columns have an amine-propyl group bonded to the silica surface, which creates a more basic environment and masks the acidic silanol groups.[1][8][9] This allows for elution with less polar, non-basic solvent systems like hexane/ethyl acetate.[9]

  • Use a More Polar, Basic Mobile Phase: If you must use standard silica, a more aggressive mobile phase is needed.

    • Recommended System: A gradient of methanol in dichloromethane (DCM) is often effective.[1][7]

    • Add a Base: It is still highly recommended to add triethylamine or ammonia to this system to aid elution.[1][10] For instance, you can use a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this solution to dichloromethane.[11]

  • Consider an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]

    • Reversed-Phase Chromatography: Given the long decyl chain, your compound is likely soluble in organic solvents compatible with reversed-phase (e.g., C18) chromatography. In this case, you would use a polar mobile phase like acetonitrile/water.[1][10]

Workflow for Switching to an Amine-Functionalized Column:

workflow cluster_problem Problem cluster_solution Solution Problem Compound Stuck on Standard Silica Column TLC Develop Method on Amine-TLC Plate Problem->TLC Switch Stationary Phase Column Pack Amine-Functionalized Silica Column TLC->Column Optimized Solvent System Equilibrate Equilibrate with Hexane/EtOAc Column->Equilibrate Load Load Sample Equilibrate->Load Elute Elute and Collect Fractions Load->Elute

Caption: Switching to an amine-functionalized workflow.

My decyl-protected amine seems to be decomposing on the column.

Question: After running my column, the fractions containing my product are impure, and it seems like I have lower recovery than expected. I suspect my compound is degrading on the silica. How can I confirm this and prevent it?

Answer:

Your suspicion is likely correct. The acidic nature of silica gel can catalyze the decomposition of sensitive compounds, including some protected amines.[11]

Confirmation of Decomposition:

  • 2D TLC Analysis: This is a definitive way to check for stability on silica.[11][12]

    • Spot your crude material in one corner of a square TLC plate.

    • Run the plate in a suitable solvent system.

    • Dry the plate completely.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If your compound is stable, all the spots will lie on the diagonal. Any spots that appear off the diagonal are decomposition products.[11]

Solutions to Prevent Decomposition:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it.

    • Procedure: Before packing your column, wash the silica gel with a solution of your mobile phase containing a higher concentration of triethylamine (e.g., 5-10%). Then, flush the column with your regular mobile phase (containing 0.1-1% TEA) until the baseline is stable.[13]

  • Use a Milder Stationary Phase:

    • Florisil: This is a milder, neutral alternative to silica.[3]

    • Amine-Functionalized Silica: As mentioned before, this is an excellent choice for acid-sensitive amines.[8][9]

    • Alumina: Neutral or basic alumina can also prevent acid-catalyzed decomposition.[3]

  • Minimize Contact Time: Use flash chromatography with a slightly higher flow rate to reduce the time your compound spends on the column.[12] However, be mindful that too high a flow rate can decrease resolution.[12]

Visualization of 2D TLC for Stability Check:

Caption: 2D TLC analysis for compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for a decyl-protected amine on a standard silica gel column?

A1: A good starting point is a mixture of a non-polar solvent and a polar solvent, such as hexane and ethyl acetate.[1][7] Due to the non-polar decyl group, you will likely start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity. However, as detailed in the troubleshooting guide, it is crucial to add 0.1-1% triethylamine to this solvent system to prevent tailing.[4][5]

Q2: How do I choose between normal-phase and reversed-phase chromatography for my decyl-protected amine?

A2: The choice depends on the overall polarity of your molecule and the impurities you need to separate from.

Chromatography Type Best For... Stationary Phase Mobile Phase
Normal-Phase Separating less polar compounds. Often the default for organic synthesis.Polar (e.g., Silica, Alumina, Amine-functionalized)[3]Non-polar (e.g., Hexane/EtOAc)[1][7]
Reversed-Phase Separating more polar compounds, or when normal-phase fails. The long decyl chain makes it suitable for RP.Non-polar (e.g., C18-silica)Polar (e.g., Acetonitrile/Water, Methanol/Water)[1]

Given the long, non-polar decyl chain, your compound is an excellent candidate for reversed-phase chromatography if you encounter insurmountable issues with normal-phase.[1]

Q3: Can I dry-load my decyl-protected amine onto the column?

A3: Yes, dry loading is an excellent technique, especially if your crude product has poor solubility in the initial, non-polar mobile phase.[12]

Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (or the stationary phase you are using) to this solution to form a slurry.

  • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully load this powder onto the top of your packed column.[12]

This method ensures that the sample is applied to the column in a narrow band, which can significantly improve resolution.[5]

Q4: My TLC shows good separation, but my column chromatography does not. Why?

A4: This is a common and frustrating problem. Several factors can cause this discrepancy:

  • Overloading the Column: You may be loading too much material for the amount of silica gel used. A general rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude sample.

  • Poor Column Packing: Air bubbles or channels in the column bed will lead to poor separation. Ensure your column is packed uniformly.[5]

  • Sample Application: If the initial band of your sample is too broad, it will lead to broad, overlapping peaks. Use a minimal amount of solvent to dissolve your sample for loading.[12]

  • Flow Rate: An excessively fast flow rate can prevent proper equilibration between the mobile and stationary phases, leading to poor separation.[12] Conversely, a flow rate that is too slow can lead to band broadening due to diffusion.[12]

References

Troubleshooting low yields in carbamate synthesis with decyl chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Carbamate Synthesis

Introduction: Navigating the Synthesis of Decyl Carbamates

The formation of carbamates via the reaction of an amine with a chloroformate is a cornerstone of modern organic synthesis, pivotal in creating pharmaceuticals, agrochemicals, and materials. Decyl chloroformate, with its long alkyl chain, is frequently used to introduce lipophilicity into molecules, enhancing their biological membrane permeability or modifying their physical properties. While seemingly straightforward, this reaction—a nucleophilic acyl substitution—is often plagued by challenges that can lead to frustratingly low yields.

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific transformation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yielding, reproducible results. We will explore common failure modes, from reagent instability to competing side reactions, and provide validated protocols and data-driven recommendations.

Initial Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression for diagnosing the root cause of low yields in your carbamate synthesis.

Managing temperature control in decyl chloroformate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Decyl Chloroformate Reactions

A Senior Application Scientist's Guide to Precision Temperature Control

Welcome to the technical support center for this compound applications. As a Senior Application Scientist, I understand that success in the lab hinges on mastering the nuances of your reaction conditions. This compound is a powerful reagent for introducing the decyloxycarbonyl group, but its reactivity demands meticulous control over temperature to ensure safety, maximize yield, and achieve high purity.

This guide is structured to provide rapid answers to common questions and in-depth troubleshooting for complex challenges. We will explore the causality behind experimental choices, ensuring every protocol is a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in reactions with this compound?

Temperature control is paramount for three primary reasons:

  • Managing Exothermicity: The reaction of this compound with nucleophiles, such as amines or alcohols, is often highly exothermic.[1][2] Without efficient heat removal, the reaction temperature can rise rapidly, leading to a loss of control.

  • Preventing Thermal Decomposition: this compound is thermally labile. At elevated temperatures, it can decompose into decyl chloride and carbon dioxide (CO₂).[3][4] This decomposition pathway consumes your reagent and introduces impurities.

  • Minimizing Side Reactions: Undesired side reactions, such as the formation of di-decyl carbonate, are often favored at higher temperatures.[5] Strict temperature control ensures the desired reaction pathway is dominant.

Q2: What are the initial signs of a loss of temperature control?

Early indicators can be subtle but require immediate attention:

  • Unexpected Temperature Spike: A rapid increase in the internal reaction temperature that outpaces the cooling system's capacity.

  • Gas Evolution: Vigorous bubbling or an increase in pressure from the formation of CO₂ (from decomposition) or HCl gas (from reaction or hydrolysis).[4]

  • Color Change: While the primary reaction may be colorless, unexpected color changes can indicate the formation of degradation byproducts.

  • Precipitate Formation: The reaction of liberated HCl with amine reagents can form insoluble hydrochloride salts, appearing as a solid.[4]

Q3: What is the recommended storage temperature for this compound?

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from moisture. The recommended storage temperature is typically between 2-8°C.[6] Storing under an inert atmosphere, such as nitrogen or argon, is also crucial to prevent hydrolysis.[4]

Q4: What are the primary hazards associated with this compound?

This compound is a corrosive and toxic substance.[7] It can cause severe skin burns and eye damage. Inhalation is particularly dangerous and can be fatal. It is also moisture-sensitive and reacts with water to produce corrosive hydrochloric acid (HCl) and other byproducts.[4] Always handle this reagent in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, a face shield, and a lab coat.[6][7]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Uncontrollable Reaction Exotherm or Runaway Reaction

A runaway reaction is a dangerous situation where the rate of heat generation from the exotherm exceeds the rate of heat removal.[8][9] This leads to a rapid increase in temperature and pressure, potentially causing vessel failure.[10]

Potential Causes:

  • Addition Rate is Too Fast: The most common cause. Adding the nucleophile (e.g., amine) or the this compound too quickly generates heat faster than the cooling system can dissipate it.

  • Inadequate Cooling Capacity: The cooling bath (e.g., ice-water) may not be sufficient for the scale of the reaction.

  • Poor Heat Transfer: Inefficient stirring or a thick slurry can create localized hot spots within the reactor.

  • Incorrect Starting Temperature: Starting the addition at a temperature that is too high reduces the buffer capacity to absorb the initial exotherm.

Solutions:

  • Reduce Addition Rate: Add the reagent dropwise via a pressure-equalizing dropping funnel. For larger scales, use a syringe pump for precise, controlled addition.

  • Enhance Cooling:

    • Ensure the reactor is sufficiently immersed in the cooling bath.

    • For highly exothermic reactions, switch from a simple ice bath to a cryocooler or a dry ice/acetone bath for lower temperatures (-20°C to -78°C).

    • Use a jacketed reactor with a circulating chiller for optimal heat transfer and control.[11]

  • Improve Stirring: Use an overhead mechanical stirrer for viscous reactions or larger volumes to ensure homogeneity and efficient heat transfer.

  • Lower the Initial Temperature: Cool the solution of the nucleophile to 0°C or below before beginning the dropwise addition of this compound.

Troubleshooting Decision Tree for Exothermic Reactions

This diagram provides a logical workflow for diagnosing and addressing temperature control issues.

G start Problem: Temperature Spike / Loss of Control check_addition Is the reagent addition rate slow and controlled? start->check_addition check_cooling Is the cooling system adequate for the reaction scale? check_addition->check_cooling Yes solution_slow_addition Action: Reduce addition rate immediately. Use a syringe pump for better control. check_addition->solution_slow_addition No check_stirring Is stirring vigorous and the mixture homogeneous? check_cooling->check_stirring Yes solution_improve_cooling Action: Enhance cooling. Use a lower temperature bath or a jacketed reactor with a chiller. check_cooling->solution_improve_cooling No check_initial_temp Was the initial reaction temperature ≤ 0°C? check_stirring->check_initial_temp Yes solution_improve_stirring Action: Increase stirring speed. Consider an overhead mechanical stirrer. check_stirring->solution_improve_stirring No solution_lower_initial_temp Action: For future runs, pre-cool the reactor to 0°C or below before starting addition. check_initial_temp->solution_lower_initial_temp No

Caption: Troubleshooting workflow for runaway exotherms.

Issue 2: Low Product Yield and/or Purity

Even if the reaction is thermally stable, improper temperature management can drastically reduce yield and purity.

Potential Causes:

  • Thermal Decomposition of Reagent: Mild, prolonged temperature elevations above the optimal range can lead to the slow decomposition of this compound into decyl chloride and CO₂.[4]

  • Hydrolysis: The presence of moisture, especially at elevated temperatures, will hydrolyze the chloroformate, reducing the amount available for the desired reaction.[4][12]

  • Side Product Formation: Higher temperatures can promote the reaction of the desired carbamate product with another molecule of this compound or promote other side reactions.

Solutions:

  • Maintain Strict Low Temperature: For most applications, maintain the reaction temperature between 0°C and 5°C throughout the addition process. Allow the reaction to warm slowly to room temperature only after the addition is complete and TLC or LC-MS confirms the consumption of the starting material.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (>100°C) and cool under an inert gas stream.[4]

    • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

    • Run the reaction under a positive pressure of an inert gas like nitrogen or argon.

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent. This prevents unnecessarily long reaction times at elevated temperatures, which could lead to product degradation.[13]

Best Practices and Experimental Protocols

Adhering to a robust protocol is the best way to ensure consistent results.

Recommended Equipment Setup

A well-designed setup is your first line of defense for temperature control.

G Optimal Reactor Setup for Temperature Control cluster_0 Jacketed Reactor Vessel stirrer Overhead Stirrer (Ensures Homogeneity) reactor_contents Reaction Mixture stirrer->reactor_contents thermometer Internal Thermometer (Accurate T Monitoring) thermometer->reactor_contents chiller Recirculating Chiller/Heater (Precise Temp. Control) cluster_0 cluster_0 chiller->cluster_0 Coolant Flow reagent_addition Dropping Funnel (Controlled Addition) reagent_addition->reactor_contents inert_gas Inert Gas Inlet (N₂/Ar) (Maintains Anhydrous Conditions) inert_gas->cluster_0

Caption: Recommended setup for controlled chloroformate reactions.

Protocol: Synthesis of an N-Decyloxycarbonyl Amine

This protocol details the reaction of an amine with this compound, emphasizing critical temperature control points.

Materials & Equipment:

  • Three-necked, round-bottom flask, oven-dried

  • Pressure-equalizing dropping funnel, oven-dried

  • Internal thermometer or thermocouple probe

  • Overhead stirrer or magnetic stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Cooling system (jacketed reactor with chiller, or ice-salt bath)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Amine substrate

  • This compound

  • HCl scavenger (e.g., triethylamine, pyridine), anhydrous

Procedure:

  • System Preparation: Assemble the dry glassware under a positive pressure of inert gas.

  • Initial Charge & Cooling:

    • Charge the flask with the amine substrate (1.0 eq.), the anhydrous solvent, and the HCl scavenger (1.1-1.2 eq.).

    • Begin vigorous stirring.

    • CRITICAL STEP: Cool the reaction mixture to 0°C using your cooling system. Ensure the internal temperature is stable before proceeding.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of this compound (1.05-1.1 eq.) in a small amount of anhydrous solvent.

    • CRITICAL STEP: Add the this compound solution dropwise to the cooled, stirred reaction mixture. The addition rate should be slow enough to maintain the internal temperature below 5°C. This may take 30-90 minutes depending on the scale.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction at 0-5°C for an additional 30 minutes.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Once the starting amine is consumed, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).

    • Proceed with standard extraction, drying, and purification procedures.

Data Summary: Temperature Effects on Reaction Outcome

The following table summarizes the expected outcomes based on temperature control, acting as a quick reference for optimizing your experiments.

Temperature RangeAddition RateExpected YieldExpected PurityCommon Issues Observed
0 to 5°C Slow, Dropwise High (>90%) High Optimal Conditions. Minimal side products.
5 to 20°CSlow, DropwiseModerate to HighModerateIncreased formation of carbonate byproducts.
> 20°CSlow, DropwiseLow to ModerateLowSignificant decomposition of chloroformate; multiple byproducts.
0 to 5°CRapid (Bulk)Variable (Low)LowDANGEROUS. High risk of uncontrollable exotherm and runaway.

References

Technical Support Center: Stoichiometric Considerations for Complete Reaction with Decyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice on using decyl chloroformate in chemical synthesis. Here, we will move beyond simple protocol recitation to explore the underlying chemical principles that govern reaction success, focusing on achieving complete and clean conversions through precise stoichiometric control.

Introduction to this compound Reactions

This compound is a versatile reagent commonly employed for the introduction of a decyloxycarbonyl group onto nucleophiles.[1] This functional group can serve as a protecting group for amines, forming stable carbamates, or it can be used to synthesize carbonate esters from alcohols and mixed anhydrides from carboxylic acids.[1][2] The reactivity of the chloroformate functional group is similar to that of acyl chlorides, making it highly susceptible to nucleophilic attack.[1] However, this reactivity also makes it prone to undesirable side reactions, primarily hydrolysis, if stoichiometric and environmental conditions are not rigorously controlled.[3][4]

This guide will provide a framework for troubleshooting common issues related to stoichiometry, helping you to optimize your reaction outcomes and improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the ideal stoichiometric ratio of nucleophile to this compound?

For most applications involving amines or alcohols, a slight excess of the nucleophile (typically 1.1 to 1.2 equivalents) is recommended to ensure the complete consumption of the this compound. This is particularly important because unreacted chloroformate can complicate purification and potentially lead to the formation of byproducts during workup. However, the optimal ratio can be influenced by the nucleophilicity of the substrate and the reaction kinetics.

Q2: Why is a base necessary in these reactions, and how much should I use?

The reaction of this compound with a nucleophile (like an amine or alcohol) generates one equivalent of hydrochloric acid (HCl).[1] This acidic byproduct can protonate the starting nucleophile, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base is required to scavenge the HCl as it is formed. Typically, at least one equivalent of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used. An excess of the base (1.2 to 1.5 equivalents) is often employed to ensure the reaction medium remains basic and to drive the reaction to completion. For reactions involving tertiary amines, a base may still be necessary to deprotonate and activate the amine.[5]

Q3: My reaction is sluggish or incomplete. What are the likely stoichiometric causes?

Several factors related to stoichiometry could be at play:

  • Insufficient Base: If the HCl generated is not effectively neutralized, the reaction will slow down or stop as the nucleophile is protonated.

  • Hydrolysis of this compound: this compound can react with trace amounts of water in the solvent or on the glassware.[4] This consumes the reagent and reduces the effective concentration available for the desired reaction.

  • Purity of Reagents: The purity of both the this compound and the nucleophile is critical. Impurities will affect the true molar quantities and can introduce competing side reactions.[6]

Q4: I am observing the formation of di-decyl carbonate as a byproduct. How can I minimize this?

The formation of di-decyl carbonate suggests a reaction between this compound and the decanol formed from the hydrolysis of another molecule of this compound. This is more likely to occur at higher temperatures and with a low ratio of the phosgenating agent to the alcohol during the synthesis of the chloroformate itself.[7] To prevent this in your reaction, ensure that your this compound is of high purity and that all reagents and solvents are anhydrous.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step Scientific Rationale
Incorrect Stoichiometry Double-check all calculations for molar equivalents of the nucleophile, this compound, and base.[6]Simple calculation errors are a frequent source of reaction failure.
Reagent Degradation Use freshly opened or properly stored this compound. Ensure the nucleophile is pure and dry.Chloroformates are sensitive to moisture and can hydrolyze over time, reducing their effective concentration.[3][4]
Insufficient Base Increase the amount of base to 1.5 equivalents. Ensure the base is added before or concurrently with the this compound.The base is crucial for neutralizing the HCl byproduct, which would otherwise deactivate the nucleophile.[1]
Low Reaction Temperature If the reaction is being run at a low temperature, consider slowly warming it to room temperature or slightly above, while monitoring for side product formation.While low temperatures can control exotherms and reduce side reactions, they can also significantly slow down the rate of the desired reaction.
Issue 2: Presence of Unreacted Starting Material
Possible Cause Troubleshooting Step Scientific Rationale
Sub-stoichiometric this compound Increase the equivalents of this compound to 1.05-1.1 relative to the nucleophile.A slight excess of the chloroformate can help drive the reaction to completion, especially if the nucleophile is not highly reactive.
Reaction Time Too Short Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has reached completion.Some reactions, particularly with sterically hindered nucleophiles, may require longer reaction times.[6]
Poor Mixing Ensure efficient stirring throughout the reaction, especially if it is heterogeneous.Inadequate mixing can lead to localized concentration gradients and incomplete reaction.[6]
Issue 3: Formation of Multiple Byproducts
Possible Cause Troubleshooting Step Scientific Rationale
Hydrolysis Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]Water will react with this compound to produce decanol and HCl, which can lead to further side reactions.[4]
Reaction with Base Choose a non-nucleophilic, sterically hindered base like DIPEA, especially if your nucleophile is sensitive.While uncommon, some bases can act as nucleophiles and react with the chloroformate.
Over-reaction If the nucleophile has multiple reactive sites, consider using a protecting group strategy for other functional groups.[2][8]This compound will react with the most nucleophilic site, but can react with other sites if they are sufficiently nucleophilic.

Experimental Protocols

General Protocol for the Formation of a Decyl Carbamate from a Primary Amine
  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary amine (1.0 eq) and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine (1.2 eq).

  • This compound Addition: Slowly add this compound (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Stoichiometry and Troubleshooting

Reaction Pathway for Carbamate Formation

G This compound This compound Decyl Carbamate Decyl Carbamate This compound->Decyl Carbamate Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Decyl Carbamate Base (e.g., TEA) Base (e.g., TEA) Protonated Base (e.g., TEA-HCl) Protonated Base (e.g., TEA-HCl) Base (e.g., TEA)->Protonated Base (e.g., TEA-HCl)

Caption: Ideal reaction pathway for carbamate synthesis.

Troubleshooting Logic Flow

G start Reaction Incomplete? check_stoichiometry Verify Stoichiometry (Nucleophile, Chloroformate, Base) start->check_stoichiometry Yes success Reaction Complete start->success No check_reagents Assess Reagent Purity and Water Content check_stoichiometry->check_reagents Stoichiometry Correct failure Consult Further check_stoichiometry->failure Error Found adjust_conditions Optimize Reaction Conditions (Temp, Time) check_reagents->adjust_conditions Reagents Pure & Dry check_reagents->failure Impurity/Water Found adjust_conditions->success Optimization Successful adjust_conditions->failure Optimization Fails

Caption: A decision tree for troubleshooting incomplete reactions.

Quantitative Data Summary

ReactantRecommended Molar EquivalentsRationale
Nucleophile (Amine/Alcohol) 1.0Limiting reagent.
This compound 1.05 - 1.2Slight excess to ensure complete conversion of the nucleophile.
Non-nucleophilic Base 1.2 - 1.5To effectively scavenge the HCl byproduct and drive the reaction forward.

Conclusion

Achieving a complete and clean reaction with this compound is highly dependent on careful stoichiometric control and the exclusion of water. By understanding the role of each reactant and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic procedures. This guide provides a foundational framework for addressing common challenges, but it is essential to consider the specific properties of each substrate when developing a robust reaction protocol.

References

Removal of excess decyl chloroformate from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Decyl Chloroformate Purification

Welcome to the technical support center for synthetic chemistry workflows. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the effective removal of excess this compound from reaction mixtures. As researchers, scientists, and drug development professionals, ensuring the purity of your target compound is paramount. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered after a reaction using this compound.

Q1: What are the primary species I need to remove after quenching a reaction involving excess this compound?

A1: When you quench a reaction containing excess this compound, you are primarily dealing with three components aside from your desired product:

  • Unreacted this compound: A non-polar, reactive electrophile.

  • Decan-1-ol (Decyl Alcohol): The main byproduct from quenching/hydrolysis. This is also a non-polar, high-boiling point alcohol.[1][2]

  • Salts and Acid: If an aqueous base (e.g., sodium bicarbonate) is used for quenching, you will generate salts (e.g., NaCl) and neutralize the HCl byproduct.[1]

The primary purification challenge is often the separation of your product from the structurally similar and non-polar decanol and residual this compound.[3][4]

Q2: How do I know if the quenching process is complete?

A2: Complete quenching is crucial for safety and to prevent side reactions during workup and purification.[1] Indicators of a complete quench include:

  • Cessation of Gas Evolution: If using a carbonate or bicarbonate base, the evolution of CO2 gas should stop.

  • Odor Dissipation: The sharp, pungent odor of the chloroformate should no longer be detectable.

  • TLC Analysis: Spot the crude, quenched reaction mixture against the this compound starting material. The starting material spot should be completely absent.

Q3: My reaction mixture formed a persistent emulsion during the aqueous workup. What should I do?

A3: Emulsions are common when dealing with long-chain aliphatic compounds like decyl derivatives. To break an emulsion, you can:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to separate the layers.[5]

  • Filter through Celite®: Pass the entire mixture through a pad of Celite® or diatomaceous earth.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

Section 2: The Chemistry of Removal: Quenching and Byproduct Formation

Understanding the chemistry of the quenching process is the first step in designing a successful purification strategy. This compound is a reactive acyl chloride derivative.[6][7] Its removal begins by converting it into less reactive, more easily handled byproducts.

The most common method is hydrolysis, typically facilitated by a weak base.

ROC(O)Cl + 2 NaHCO₃ + H₂O → ROH + 2 CO₂ + NaCl + H₂O

In this case, R is the decyl group (C₁₀H₂₁). The key takeaway is the conversion of the reactive chloroformate into decanol.[2][8] Now, the purification problem is redefined: separating the desired product from the non-polar decanol and any remaining non-polar starting material.

G cluster_reaction Reaction Phase cluster_quench Quenching Phase cluster_purification Purification Phase ReactionMixture Crude Reaction Mixture (Product + Excess this compound) Quenching Add Quenching Agent (e.g., aq. NaHCO₃) ReactionMixture->Quenching Step 1: Deactivation QuenchedMixture Quenched Mixture (Product, Decanol, Salts, CO₂) Quenching->QuenchedMixture Generates Byproducts PurifiedProduct Pure Product QuenchedMixture->PurifiedProduct Step 2: Separation caption Fig 1. General workflow for this compound removal.

Section 3: Troubleshooting and In-Depth Purification Protocols

This section provides a decision-making framework and detailed protocols for the most common purification challenges.

Decision Point: Choosing Your Purification Strategy

The optimal purification strategy depends almost entirely on the properties of your desired product, particularly its polarity relative to decanol.

G Start Is your product polar (e.g., contains amines, amides, alcohols)? Node_Polar Strategy A: Aqueous Workup + Flash Chromatography Start->Node_Polar  Yes Node_NonPolar Is your product significantly more or less polar than decanol? Start->Node_NonPolar  No   Node_SimilarPolarity Strategy C: Advanced Techniques (Distillation, Reversed-Phase) Node_NonPolar->Node_SimilarPolarity  No   Node_DifferentPolarity Strategy B: Optimized Flash Chromatography Node_NonPolar->Node_DifferentPolarity  Yes   caption Fig 2. Decision tree for purification strategy.

Strategy A: Product is Polar

This is the most straightforward scenario. The large polarity difference between your product and the non-polar impurities (decanol, this compound) allows for easy separation.

Q: How do I separate my polar amine/amide product from the non-polar decanol and this compound?

A: A combination of liquid-liquid extraction (LLE) and standard flash chromatography is highly effective.

Protocol 1: Aqueous Workup and Extraction

  • Objective: To remove inorganic salts and highly polar/water-soluble materials.

  • Methodology:

    • Ensure the reaction is fully quenched in a fume hood.[9][10]

    • Transfer the reaction mixture to a separatory funnel.[11]

    • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and deionized water.[12][13]

    • Shake the funnel vigorously, venting frequently to release any residual CO₂ pressure.

    • Allow the layers to separate. If an emulsion forms, add brine to break it.

    • Drain the aqueous layer. Wash the organic layer again with brine.

    • Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography

  • Objective: To separate the polar product from the non-polar impurities.[14][15]

  • Methodology:

    • Adsorb the crude product from Protocol 1 onto a small amount of silica gel.

    • Prepare a silica gel column packed with a non-polar solvent (e.g., hexane or heptane).[16]

    • Load the silica-adsorbed sample onto the top of the column.

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane). The non-polar this compound and decanol will elute quickly.

    • Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., ethyl acetate or isopropanol).[17]

    • Your polar product will elute as the solvent polarity increases. Collect fractions and analyze by TLC to confirm separation.

Strategy B & C: Product is Non-Polar

This is a more challenging separation, as your product has similar physical properties to the primary impurity, decanol.

Q: My product is also non-polar and co-elutes with decanol during flash chromatography. How can I improve separation?

A: When dealing with compounds of similar polarity, you must exploit subtle differences.

Troubleshooting Flash Chromatography for Non-Polar Compounds:

  • Reduce Mobile Phase Polarity: The key is to achieve good separation (ΔRf) on TLC first. Test very non-polar solvent systems, such as hexane/toluene, hexane/dichloromethane, or hexane with just 0.5-2% ethyl acetate.[16][18] The goal is to have your product's Rf value between 0.2 and 0.4 while maximizing the distance from the decanol spot.[17]

  • Increase Column Length/Decrease Diameter: Use a longer, narrower column to increase the number of theoretical plates and improve resolution.

  • Reduce Loading: Do not overload the column. A common rule of thumb is to load 1-5% of the silica gel mass.

  • Consider Reversed-Phase Chromatography: If normal-phase fails, reversed-phase chromatography can be an excellent alternative.[19][20] Here, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/acetonitrile or methanol/dichloromethane). Non-polar compounds are retained more strongly, and separation is often based on subtle differences in hydrophobicity.[20]

Q: Chromatography is not working. Are there non-chromatographic methods to remove decanol?

A: Yes, vacuum distillation can be effective if your product's boiling point is sufficiently different from that of decanol and this compound.

Protocol 3: High-Vacuum Distillation

  • Objective: To separate compounds based on differences in boiling points.

  • Considerations:

    • This compound has a boiling point of 226-227 °C at atmospheric pressure.

    • Decanol has a boiling point of ~230 °C.

    • This method is only viable if your product's boiling point is at least 30-40 °C different from these values or if your product is non-volatile (a solid or high-boiling oil).

  • Methodology:

    • Place the crude organic mixture into a round-bottom flask suitable for distillation.

    • Assemble a fractional distillation apparatus equipped for high vacuum.

    • Slowly heat the mixture under high vacuum. A good oil vacuum pump is often necessary.[21]

    • Collect the fractions that distill at different temperature ranges and analyze them to determine their composition.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Polarity
This compound 220.74226-2270.956Non-polar
Decan-1-ol 158.28~230~0.830Non-polar
Hexane 86.18690.655Non-polar
Ethyl Acetate 88.11770.902Polar Aprotic
Water 18.021001.000Polar Protic

Table 1: Physical properties of relevant compounds for purification planning.

Section 4: Analytical Validation of Removal

Confirmation of purity is the final, critical step. You must verify that the levels of residual this compound and its byproducts are acceptable for your downstream application.

Q: How can I definitively confirm that all this compound has been removed?

A: Gas Chromatography (GC) is a highly sensitive and effective method for this purpose.

Protocol 4: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Objective: To quantify residual levels of this compound and decanol.[22][23]

  • Rationale: this compound and decanol are sufficiently volatile for GC analysis. FID provides excellent sensitivity for hydrocarbons.[24][25]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of your purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Create calibration standards using known concentrations of pure this compound and decanol.

    • Instrumentation: Use a GC system equipped with an FID detector and a suitable capillary column (e.g., a BP-624 or similar mid-polarity column).[22]

    • Analysis: Inject the samples and standards. The absence of peaks corresponding to the retention times of this compound and decanol in your sample chromatogram confirms their removal below the detection limit of the method.

References

Technical Support & Troubleshooting Guide: Decyl Chloroformate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers grappling with the nuanced behavior of long-chain chloroformates, this Technical Support Center provides a focused troubleshooting guide for the instability of decyl chloroformate and its derivatives during experimental workups. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested solutions to preserve the integrity of your compounds.

Frequently Asked Questions (FAQs)

Question 1: What makes this compound and its derivatives so susceptible to decomposition during workup?

Answer: The instability of this compound stems from the inherent reactivity of the chloroformate functional group. This group contains a highly electrophilic carbonyl carbon atom bonded to a chlorine atom, which is an excellent leaving group. This structure makes the molecule highly susceptible to attack by even weak nucleophiles.

The primary culprits during a typical workup are:

  • Water (Hydrolysis): Water acts as a nucleophile, attacking the carbonyl carbon. This leads to a rapid decomposition cascade, yielding decanol, carbon dioxide, and hydrochloric acid (HCl).[1][2][3][4] The long decyl chain makes the starting material and the resulting decanol poorly soluble in aqueous media, often leading to emulsions or precipitates.

  • Heat (Thermal Decomposition): Long-chain alkyl chloroformates are thermally labile.[1] Applying heat during workup, such as concentrating the solution at elevated temperatures, can cause decarboxylation to form decyl chloride and carbon dioxide.[5][6][7]

  • Residual Nucleophiles: Any unreacted nucleophiles from your reaction (e.g., amines, alcohols) or basic reagents used in the workup can react with the chloroformate, reducing the yield of your desired product.

Question 2: My reaction mixture turned cloudy and the pH dropped significantly upon adding water. What is happening?

Answer: This is a classic indication of rapid hydrolysis. The cloudiness is due to the formation of 1-decanol, which is insoluble in water. The simultaneous drop in pH is caused by the generation of hydrochloric acid (HCl) as a byproduct of the same decomposition reaction. This observation confirms that your derivative is not stable under aqueous conditions.

Visualizing the Primary Decomposition Pathways

To better understand the competing degradation reactions, refer to the pathway diagram below.

cluster_hydrolysis Hydrolysis Pathway cluster_thermal Thermal Decomposition MAIN This compound (R-O-CO-Cl) HYDRO_PROD Decanol (R-OH) + HCl + CO₂ MAIN->HYDRO_PROD Nucleophilic Attack THERM_PROD Decyl Chloride (R-Cl) + CO₂ MAIN->THERM_PROD Decarboxylation H2O_NODE Water (H₂O) H2O_NODE->MAIN HEAT_NODE Heat (Δ) HEAT_NODE->MAIN

Caption: Primary decomposition pathways for this compound.

Question 3: I am forming a carbamate by reacting this compound with a primary amine. The reaction looks clean by TLC, but my yield is low after workup. What are the likely causes?

Answer: Low yield in carbamate synthesis often points to issues during the workup and purification stages, even if the reaction itself is efficient.[8][9][10]

  • Problem 1: Aqueous Basic Wash: Using an aqueous base like sodium bicarbonate or carbonate to remove excess acid (e.g., HCl byproduct) can saponify your target carbamate or, more likely, hydrolyze any remaining this compound.

  • Solution: Wash with cold, saturated brine instead of a strong base to remove water-soluble components. If a base is necessary, use a hindered, non-nucleophilic organic base (like 2,6-lutidine) during the reaction itself, which can be removed with a dilute acid wash if the product is stable.

  • Problem 2: Chromatography on Silica Gel: Standard silica gel is acidic and has a high surface area covered in nucleophilic hydroxyl groups. This environment is highly destructive to chloroformate derivatives and can even degrade some carbamates.

  • Solution:

    • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing 1-2% triethylamine, then pack the column as usual. This deactivates the acidic sites.

    • Use Alumina: Consider using neutral or basic alumina as your stationary phase.

    • Avoid Chromatography: If possible, purify the product by recrystallization or distillation under high vacuum to avoid contact with stationary phases altogether.

  • Problem 3: Emulsion Formation: The long decyl chain can act as a surfactant, leading to persistent emulsions during aqueous extraction, which causes physical loss of product.

  • Solution: Add a sufficient amount of saturated brine to the aqueous layer to increase its ionic strength. This helps to break the emulsion by "salting out" the organic components.

Troubleshooting Workflow

Use the following decision tree to diagnose instability issues encountered during your experiment.

START Low Yield or Decomposition Observed AQ_WORKUP Was an aqueous workup performed? START->AQ_WORKUP HEAT_APPLIED Was heat applied (e.g., rotovap > 40°C)? AQ_WORKUP->HEAT_APPLIED No RES_HYDRO Primary Cause: Hydrolysis AQ_WORKUP->RES_HYDRO Yes SILICA Was silica gel chromatography used? HEAT_APPLIED->SILICA No RES_THERM Primary Cause: Thermal Decomposition HEAT_APPLIED->RES_THERM Yes RES_SILICA Primary Cause: Decomposition on Silica SILICA->RES_SILICA Yes END Re-run with optimized protocol SILICA->END No SOL_HYDRO Action: 1. Use anhydrous Na₂SO₄ filtration. 2. Perform extractions at 0°C. 3. Wash with brine instead of water/base. RES_HYDRO->SOL_HYDRO SOL_HYDRO->END SOL_THERM Action: 1. Concentrate solvent in-vacuo without external heating. 2. Use high-vacuum distillation at the lowest possible temperature. RES_THERM->SOL_THERM SOL_THERM->END SOL_SILICA Action: 1. Neutralize silica with Et₃N. 2. Use neutral alumina. 3. Purify by recrystallization. RES_SILICA->SOL_SILICA SOL_SILICA->END

Caption: Troubleshooting decision tree for this compound workups.

Recommended Protocols & Data

Table 1: Workup Reagent Compatibility
Reagent/ConditionRisk LevelRationale & Recommendation
Water (pH 7) High Rapidly hydrolyzes the chloroformate. Avoid direct washing. Use saturated brine sparingly and only at low temperatures (0-5°C).
Aqueous Base (e.g., NaHCO₃) Very High Base-catalyzed hydrolysis is extremely fast. Avoid completely. Use non-nucleophilic organic bases during the reaction if acid scavenging is needed.
Aqueous Acid (e.g., dilute HCl) High Acid-catalyzed hydrolysis can occur. Not recommended unless the target derivative is exceptionally stable and a basic impurity must be removed.
Saturated NaCl (Brine) Moderate Reduces water activity and helps break emulsions. This is the preferred aqueous wash, but it must be used cold and quickly.
Anhydrous Na₂SO₄ or MgSO₄ Low Excellent for removing residual water from the organic phase. This should be the final step before solvent removal.
Silica Gel (untreated) High Acidic surface promotes decomposition. Avoid or neutralize with triethylamine.
Heat (>40°C) High Induces thermal decomposition to decyl chloride.[6] Remove solvent under reduced pressure with minimal to no heating.
Protocol 1: Recommended Non-Aqueous Workup

This is the safest method to prevent hydrolysis.

  • Quench (if necessary): If the reaction contains highly reactive reagents, cool to 0°C and quench by adding a non-protic scavenger. For instance, if excess amine is present, it can often be left for the purification step.

  • Filter: If the reaction has produced a salt byproduct (e.g., an amine hydrochloride), dilute the mixture with a non-polar solvent (e.g., hexanes or diethyl ether) and filter through a pad of Celite® to remove the solids.

  • Concentrate: Remove the solvent from the filtrate under reduced pressure (rotary evaporator), ensuring the bath temperature does not exceed 30-35°C.

  • Purify: Purify the resulting crude oil/solid by high-vacuum distillation or recrystallization. If chromatography is unavoidable, use the neutralized silica gel protocol described above.

Protocol 2: Carefully Controlled Low-Temperature Aqueous Workup

Use this protocol only when an aqueous wash is unavoidable (e.g., to remove highly water-soluble impurities like DMF).

  • Cool: Cool the reaction mixture and all workup solutions (brine, organic solvent) to 0-5°C in an ice bath.

  • Dilute: Dilute the reaction mixture with a cold, water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extract: Transfer the diluted mixture to a cold separatory funnel. Wash quickly (minimize contact time) one time with a small volume of cold, saturated brine.

  • Separate & Dry: Immediately separate the organic layer. Do not delay. Dry the organic phase thoroughly over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

  • Filter & Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure without heating.

  • Purify: Proceed immediately to purification.

By understanding the inherent reactivity of this compound and implementing these careful handling and workup strategies, researchers can significantly improve the yield and purity of their target derivatives.

References

Validation & Comparative

A Comparative Guide to Amine Protection: Decyl Chloroformate vs. Benzyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and peptides, the judicious selection of protecting groups is paramount. A protecting group must be robust enough to withstand various reaction conditions yet susceptible to cleavage under specific, mild protocols.[1] For the protection of amines, carbamates are a cornerstone, offering a balance of stability and reactivity.[2] Among the reagents used to install these groups, benzyl chloroformate (Cbz-Cl) is a venerable tool, celebrated for its reliability. However, the increasing complexity of target molecules necessitates an expanded toolkit. This guide provides an in-depth comparison of the classic Cbz-Cl with a lipophilic alternative, decyl chloroformate, offering experimental insights for the discerning researcher.

The Foundational Principle: Amine Protection via Chloroformates

The protection of an amine with a chloroformate proceeds via the well-established Schotten-Baumann reaction.[3][4][5][6] In this process, the nucleophilic amine attacks the electrophilic carbonyl carbon of the chloroformate. The reaction is typically conducted in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the formation of a stable carbamate.[3][4][6][7] The choice of the R-group on the chloroformate (R-O-CO-Cl) dictates the properties of the resulting carbamate, influencing its stability, solubility, and deprotection conditions.

dot graph TD; subgraph "Schotten-Baumann Reaction Workflow" direction LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine[label="R'-NH₂ (Amine)"]; Chloroformate[label="R-O-CO-Cl (Chloroformate)"]; Base[label="Base (e.g., Na₂CO₃, Et₃N)"]; Intermediate[label="Tetrahedral Intermediate", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Product[label="R'-NH-CO-O-R (Carbamate)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct[label="Base·HCl (Salt)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

caption { font-size: 12px; } Amine protection via the Schotten-Baumann reaction.

The Incumbent: Benzyl Chloroformate (Cbz-Cl)

Introduced in the 1930s by Bergmann and Zervas, benzyl chloroformate (Cbz-Cl or Z-Cl) revolutionized peptide synthesis.[7][8] It reacts with amines to form the benzyloxycarbonyl (Cbz or Z) group, a protecting group renowned for its distinct stability profile.

  • Properties and Advantages:

    • Robustness: The Cbz group is stable to a wide range of non-reductive conditions, including mildly acidic and basic environments, making it orthogonal to many other protecting groups like Boc (acid-labile) and Fmoc (base-labile).[7][9][10]

    • Crystallinity: Cbz-protected amines are often crystalline solids, which facilitates purification by recrystallization.

    • Predictable Reactivity: Its behavior is well-documented, providing a high degree of predictability in multistep syntheses.

  • Deprotection Mechanisms: The primary strength and defining feature of the Cbz group is its selective removal by hydrogenolysis.

    • Catalytic Hydrogenolysis: This is the most common and mildest method, involving cleavage of the benzyl C-O bond with hydrogen gas and a palladium catalyst (e.g., Pd/C).[9][11][12] The byproducts are toluene and carbon dioxide, which are easily removed.[12]

    • Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method employs a hydrogen donor like ammonium formate in the presence of a catalyst.[11][13]

    • Acidolysis: Strong acidic conditions, such as HBr in acetic acid or strong Lewis acids, can also cleave the Cbz group.[8][14][15][16] This is useful for substrates incompatible with hydrogenation but can be harsh.[14][15]

dot graph TD; subgraph "Cbz Deprotection Pathways" direction LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cbz_Amine[label="Cbz-Protected Amine"]; Free_Amine[label="Free Amine (R-NH₂)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts_H2[label="Toluene + CO₂"]; Byproducts_Acid[label="Benzyl Bromide + CO₂"];

caption { font-size: 12px; } Primary deprotection routes for the Cbz group.

The Challenger: this compound

This compound is representative of a class of long-chain aliphatic chloroformates. It forms a decyloxycarbonyl (Dec) carbamate upon reaction with an amine. While mechanistically similar to Cbz-Cl in the protection step, the resulting carbamate possesses fundamentally different physicochemical properties.

  • Properties and Advantages:

    • Lipophilicity: The most significant feature of the Dec group is the long C10 alkyl chain, which dramatically increases the lipophilicity of the protected molecule. This can be a powerful tool for:

      • Purification: Enhancing solubility in organic solvents can simplify extractions and work-ups. More strategically, the lipophilic tag can enable purification via reverse-phase chromatography or selective adsorption on lipophilic stationary phases (e.g., C18 silica), potentially avoiding traditional silica gel chromatography.[17]

      • Solubility Modulation: For polar substrates like amino acids or small peptides, attaching a decyl group can improve their solubility in less polar organic solvents required for subsequent reactions.

  • Deprotection Mechanisms: Unlike the Cbz group, the Dec-carbamate lacks the benzylic position susceptible to hydrogenolysis. Cleavage of such simple alkyl carbamates requires different strategies.

    • Acid-Mediated Cleavage: While stable to mild acids, strong acidic conditions can cleave the carbamate.

    • Nucleophilic Cleavage: Recent methodologies have shown that alkyl carbamates can be deprotected using nucleophilic reagents. For example, treatment with 2-mercaptoethanol and a base has proven effective for cleaving various carbamates, including alkyl types.[18][19][20]

    • Silyl Iodide Cleavage: Trimethylsilyl iodide (TMSI), often generated in situ from TMSCl and NaI, is a powerful reagent for cleaving esters, ethers, and carbamates.[21][22][23] It readily dealkylates the carbamate to form a silyl carbamate intermediate, which is then hydrolyzed to release the free amine.[23][24][25] This method is effective but the reagent is moisture-sensitive.

Head-to-Head Performance Comparison

The choice between decyl and benzyl chloroformate is not about which is "better," but which is the optimal tool for a specific synthetic challenge.

FeatureBenzyl Chloroformate (Cbz)This compound (Dec)Rationale & Causality
Protection Conditions Standard Schotten-Baumann (aq. base/organic solvent).[3][26]Standard Schotten-Baumann (aq. base/organic solvent).The reactivity of the chloroformate moiety is similar; the reaction is driven by the nucleophilicity of the amine.
Key Property Orthogonal stability.Enhanced lipophilicity.The benzyl group allows for unique deprotection via hydrogenolysis. The decyl chain provides a "handle" for solubility modification and alternative purification.[17]
Primary Deprotection Catalytic Hydrogenolysis (H₂, Pd/C).[9]Trimethylsilyl Iodide (TMSI).[23][24]Hydrogenolysis targets the weak C-O benzylic bond. TMSI is a potent oxophilic Lewis acid that readily cleaves the alkyl-oxygen bond of the carbamate.[22]
Orthogonality High. Stable to conditions for Boc/Fmoc removal.[7]Moderate. Stable to mild acid/base but cleaved by strong Lewis acids which may affect other groups.Cbz is a cornerstone of orthogonal peptide synthesis strategies.[9] Dec-carbamate stability overlaps more with other acid-labile groups.
Purification Impact Often induces crystallinity.Increases solubility in non-polar solvents; enables reverse-phase purification.[17]Cbz-derivatives have rigid aromatic structures aiding crystal packing. The long, flexible decyl chain disrupts packing but enhances non-polar interactions.
Ideal Use Case Peptide synthesis, protection of amines in the presence of reducible groups (when using acid deprotection).Solution-phase synthesis of polar molecules, lipophilic drug development, when hydrogenolysis is contraindicated.Cbz is ideal when its specific cleavage method is an advantage. Dec is ideal when its physical properties can be leveraged to solve a solubility or purification problem.
Experimental Protocols

Protocol 1: General Amine Protection under Schotten-Baumann Conditions

This protocol is applicable to both benzyl and this compound.

  • Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent mixture, such as THF/water or dioxane/water (1:1).

  • Base Addition: Add a base, such as sodium carbonate (2.5 eq) or sodium bicarbonate, and cool the mixture to 0 °C in an ice bath. The use of an aqueous base helps to scavenge the HCl byproduct and maintain a pH between 9-10 to prevent side reactions.[3][16]

  • Reagent Addition: While stirring vigorously, add the chloroformate (benzyl or decyl, 1.1 eq) dropwise, ensuring the temperature is maintained at 0-5 °C to control the exothermic reaction.[26]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting carbamate by recrystallization (often suitable for Cbz-derivatives) or silica gel chromatography.

Protocol 2: Deprotection of a Cbz-Protected Amine via Hydrogenolysis

  • Dissolution: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[11]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution, typically at a loading of 5-10 mol% of palladium.[11][12]

  • Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (H₂), using either a balloon or a dedicated hydrogenation apparatus, and stir vigorously.[11][12]

  • Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected amine. The product is often of high purity and may not require further purification.

Protocol 3: Deprotection of a Decyl-Carbamate using TMSI

Caution: TMSI is corrosive and reacts with moisture. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: Dissolve the decyl-protected amine (1.0 eq) in a dry, aprotic solvent such as acetonitrile or dichloromethane in a flame-dried flask under an inert atmosphere.

  • Reagent Generation/Addition: Add sodium iodide (NaI, 1.5 eq) followed by the slow, dropwise addition of chlorotrimethylsilane (TMSCl, 1.5 eq). This generates TMSI in situ.[21] The reaction can also be performed with commercially available TMSI.

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux) for 1-5 hours. The cleavage of alkyl carbamates is typically facile.[21][23] Monitor progress by TLC or LC-MS.

  • Quench: Upon completion, carefully quench the reaction by adding methanol. This step cleaves the intermediate silyl carbamate.[23]

  • Work-up: Remove the solvent in vacuo. The residue can then be partitioned between an aqueous base (e.g., 1M NaOH) and an organic solvent to extract the free amine. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude amine by silica gel chromatography if necessary.

Strategic Selection: A Logic-Based Approach

The decision to use this compound or benzyl chloroformate should be driven by the overall synthetic strategy.

Conclusion

While benzyl chloroformate remains a gold standard for amine protection due to the mild and specific nature of its hydrogenolytic cleavage, it is not a universal solution. This compound emerges as a powerful alternative when the physicochemical properties of a synthetic intermediate need to be modulated. By imparting lipophilicity, the decyl group can overcome challenges of solubility and purification that might otherwise stall a synthetic campaign. The proficient chemist will view these reagents not as competitors, but as complementary instruments in the complex orchestra of modern organic synthesis, to be deployed based on a strategic analysis of the target molecule and the planned synthetic route.

References

A Comparative Guide to Nα-Protecting Groups in Solid-Phase Peptide Synthesis: The Gold Standard (Fmoc-Cl) vs. A Hypothetical Alternative (Decyl Chloroformate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Commentary: In the world of solid-phase peptide synthesis (SPPS), the choice of the Nα-amino protecting group is a cornerstone decision that dictates the entire synthetic strategy. The ideal protecting group must be robust enough to withstand repeated coupling cycles yet labile enough for quantitative removal under mild conditions that do not compromise the integrity of the growing peptide chain. This guide provides an in-depth analysis of the universally adopted 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by its chloroformate (Fmoc-Cl), and contrasts it with the hypothetical use of decyl chloroformate to illustrate the stringent chemical requirements of modern SPPS.

The Principle of Orthogonal Protection in SPPS

Successful peptide synthesis hinges on the concept of orthogonal protection .[1][2][3] This strategy employs protecting groups for the temporary Nα-amino function and the "permanent" side-chain functions that can be removed under fundamentally different and non-interfering chemical conditions.[1][2][3] The dominant modern approach, Fmoc/tBu chemistry, exemplifies this principle perfectly:

  • Nα-Protection (Temporary): The Fmoc group is removed at the start of each cycle using a mild base, typically a solution of piperidine in DMF.[2][4][5]

  • Side-Chain Protection (Permanent): tert-Butyl (tBu) based groups are used for reactive side chains and are stable to the basic conditions of Fmoc deprotection. They are removed only at the final step, concurrently with cleavage from the resin, using a strong acid like trifluoroacetic acid (TFA).[1][2][6]

This orthogonality ensures that side chains remain protected throughout the synthesis, preventing branching and other side reactions.[1]

The Gold Standard: 9-Fluorenylmethoxycarbonyl Chloride (Fmoc-Cl)

The Fmoc group is the linchpin of modern SPPS for good reason. Its chemical properties are exquisitely suited for the repetitive nature of peptide synthesis.

Mechanism of Protection and Deprotection

Protection: The Fmoc group is introduced by reacting the free amino group of an amino acid with Fmoc-Cl or a more activated derivative like Fmoc-OSu. This forms a stable urethane (carbamate) linkage.

Deprotection: The key to the Fmoc group's utility is its lability to secondary amines like piperidine.[5][7][8] The mechanism is a β-elimination (E1cB-type) reaction. The piperidine abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the collapse of the carbamate and the release of the free amine.[5][9] The byproducts are carbon dioxide and dibenzofulvene (DBF), which is scavenged by piperidine to form a stable adduct.[10]

Core Advantages of the Fmoc Group
FeatureDescriptionScientific Rationale
Mild, Base-Labile Cleavage Removed by ~20% piperidine in DMF in minutes.[4][7]The acidic proton at the C9 position of the fluorene moiety makes the group susceptible to β-elimination under mild basic conditions, preserving acid-labile side-chain protecting groups.[5][9]
Orthogonality Stable to the acidic conditions (e.g., TFA) used for final cleavage and side-chain deprotection.[7][8]The urethane linkage is robust to acidolysis, ensuring it remains intact until purposefully cleaved by a base. This is the essence of the Fmoc/tBu orthogonal strategy.[1][3]
UV-Vis Monitoring The dibenzofulvene-piperidine adduct has a strong UV absorbance around 301 nm.[10][11][12]This chromophore allows for real-time, quantitative monitoring of the deprotection step.[11][12] By measuring the absorbance of the released adduct, researchers can confirm the completion of each deprotection cycle, which is critical for troubleshooting difficult sequences.[11]
High Yields & Purity The clean, rapid, and complete nature of the deprotection reaction minimizes side reactions like deletions or modifications, leading to higher purity of the final peptide.The mild conditions prevent acid-catalyzed side reactions or premature cleavage of side-chain protecting groups that can occur in other strategies (e.g., Boc-SPPS).[2]
Standard Experimental Protocol: Fmoc-SPPS Cycle

The following steps outline a single coupling cycle in a manual Fmoc-SPPS workflow.

  • Resin Preparation: The peptide synthesis resin (e.g., Wang or Rink Amide) with the first amino acid attached is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[4]

  • Fmoc Deprotection: The swelled resin is treated with a solution of 20% piperidine in DMF for a short period (e.g., 2 x 7 minutes) to remove the Nα-Fmoc group, exposing the free amine.[4]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[4] This step is crucial to prevent side reactions in the subsequent coupling step.

  • Amino Acid Activation & Coupling: The next Fmoc-protected amino acid is pre-activated using a coupling reagent (e.g., HBTU, HATU, or HCTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[4] This activated solution is then added to the resin, and the mixture is agitated to facilitate the formation of the new peptide bond.

  • Washing: The resin is again washed extensively with DMF to remove excess reagents and byproducts.[4]

  • Cycle Repetition: The process (Steps 2-5) is repeated for each subsequent amino acid in the peptide sequence.

The Hypothetical Alternative: this compound

This compound is an n-alkyl chloroformate, a class of reagents used to form carbamates.[13] While chloroformates are fundamental to forming protecting groups like Cbz and Fmoc, the choice of the alkyl or aryl group is critical.[14][15] A literature search reveals that while this compound is used in general organic synthesis, its application as an Nα-protecting group in SPPS is undocumented.[13] An analysis of its expected chemical properties reveals why it is fundamentally unsuitable for this role.

Expected Chemistry of a "Dec-Protected" Amino Acid

Reacting an amino acid with this compound would produce an N-decyloxycarbonyl ("Dec") protected amino acid. This is a simple alkyl carbamate.

The Critical Flaw: The Challenge of Deprotection

The central problem with a "Dec" protecting group lies in its extreme chemical stability. Unlike the Fmoc group, which is engineered for lability, or the Boc group, which is labile to moderate acid, a simple alkyl carbamate is highly robust.

  • Stability to Base: It would be completely stable to the piperidine used in Fmoc-SPPS. There is no acidic proton to initiate a β-elimination reaction.

  • Stability to Acid: It would be stable to the standard TFA cocktails used for final cleavage in Fmoc/tBu or Boc/Bzl strategies. Cleavage of simple alkyl carbamates requires exceptionally harsh conditions, such as very strong acids (e.g., HBr in acetic acid) or high temperatures, which would destroy the peptide sequence and cleave all other protecting groups simultaneously.

This lack of a selective and mild cleavage method renders the "Dec" group non-orthogonal and incompatible with the foundational principles of SPPS.[16]

Other Inherent Disadvantages
FeatureDescriptionScientific Rationale
Lack of Monitoring The decyl group is a simple aliphatic chain and possesses no chromophore.Unlike the Fmoc group, the cleavage of a "Dec" group (if it were possible under mild conditions) would not release a UV-active byproduct. This eliminates the possibility of real-time reaction monitoring, a critical quality control step in modern SPPS.[11][12]
Potential Solubility Issues The long, hydrophobic C10 alkyl chain could alter the solvation properties of the growing peptide-resin complex.This could potentially promote inter-chain aggregation, especially in "difficult" or hydrophobic sequences, leading to incomplete coupling and deprotection steps and significantly reducing the yield and purity of the final peptide.
No Chemical Advantage The "Dec" group offers no unique reactivity or stability that would justify its use over established methods.It fails the primary test of a temporary protecting group: facile and selective removal. Its stability, which might be an asset in other contexts, is its fatal flaw in the iterative process of SPPS.

Comparative Summary and Conclusion

The stark contrast between Fmoc-Cl and the hypothetical use of this compound underscores the sophisticated chemical design required for successful solid-phase peptide synthesis.

ParameterFmoc Group (from Fmoc-Cl)"Dec" Group (from this compound)
Protection Chemistry Forms a urethane (carbamate)Forms a urethane (carbamate)
Deprotection Condition Mild Base (~20% piperidine/DMF)Harsh Acid/Heat (e.g., HBr/AcOH)
Mechanism of Cleavage β-Elimination (E1cB)[9]Acidolysis (SN1/SN2)
Orthogonality Yes, fully orthogonal to acid-labile tBu/Trt side-chain groups.[1][3]No, cleavage conditions are not selective and would remove most other protecting groups.
Reaction Monitoring Yes, via UV absorbance of dibenzofulvene adduct.[10][11][12]No, no UV-active byproduct.
Suitability for SPPS Gold Standard: The combination of mild, orthogonal cleavage and built-in monitoring makes it the premier choice for modern SPPS.[8][17]Unsuitable: The extreme stability of the resulting carbamate and lack of a mild, selective deprotection method make it fundamentally incompatible with SPPS.
Final Assessment

This comparative analysis demonstrates that while both Fmoc-Cl and this compound are chloroformates capable of protecting amines, their suitability for the specific, demanding application of solid-phase peptide synthesis is worlds apart. The Fmoc group is a masterful piece of chemical engineering, designed with a specific, base-triggered "release" mechanism that is the key to its success. This compound, in contrast, would form a simple, robust alkyl carbamate that, for the purposes of SPPS, would be a chemical dead end.

This guide reaffirms that the selection of a protecting group strategy is not arbitrary but is governed by rigorous principles of reaction kinetics, orthogonality, and process control. For researchers in peptide synthesis, a deep understanding of these principles, exemplified by the success of the Fmoc group, is essential for the successful synthesis of complex and high-purity peptides.

Visualizing the Chemical Logic

The Fmoc Deprotection Cycle: An Engineered Release

Fmoc_Cycle cluster_SPPS Solid-Phase Peptide Synthesis Cycle Start Nα-Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Base-labile cleavage FreeAmine Free Nα-Amine Peptide-Resin Deprotection->FreeAmine Releases DBF-Adduct (UV Active) Coupling Coupling (Fmoc-AA-OH, Activator) FreeAmine->Coupling Peptide bond formation Elongated Nα-Fmoc-Peptide(n+1)-Resin Coupling->Elongated Chain elongated Elongated->Deprotection Next Cycle

Caption: The standard Fmoc-SPPS workflow.

The "Dec" Group: A Chemical Dead End in SPPS

Dec_Hypothetical cluster_Dec Hypothetical 'Dec' Protection in SPPS Start Nα-Dec-Peptide-Resin Piperidine Attempt Deprotection (20% Piperidine/DMF) Start->Piperidine TFA Attempt Deprotection (TFA Cleavage Cocktail) Start->TFA During final cleavage NoReaction NO REACTION (Dec group is base-stable) Piperidine->NoReaction Degradation Peptide Degradation (Non-selective cleavage of ALL protecting groups) TFA->Degradation

Caption: Why the "Dec" group is unsuitable for SPPS.

References

A Researcher's Guide to the Validation of Quantitative Amine Analysis via Decyl Chloroformate Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amines is a cornerstone of pharmaceutical research and development. From characterizing active pharmaceutical ingredients (APIs) and their impurities to monitoring drug metabolism, reliable analytical methods are paramount. However, the inherent physicochemical properties of many amines, such as high polarity and low volatility, present significant analytical challenges, often necessitating a derivatization step to improve chromatographic performance and detection sensitivity.[1][2]

This guide provides an in-depth exploration of the validation of a robust and sensitive method for quantitative amine analysis: decyl chloroformate derivatization followed by liquid chromatography-mass spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide detailed protocols for method validation in accordance with international guidelines, and offer a comparative analysis with alternative derivatization agents.

The Rationale for this compound Derivatization

Alkyl chloroformates, including this compound, are versatile derivatizing reagents for compounds containing amino and carboxylic acid groups.[3][4] The derivatization reaction, often performed in an aqueous medium, is rapid and efficient, converting polar amines into less polar, more volatile carbamate derivatives.[5][6] This chemical modification offers several key advantages for LC-MS analysis:

  • Improved Chromatographic Retention: The addition of the long alkyl chain from this compound significantly increases the hydrophobicity of the amine analyte. This leads to better retention on reversed-phase chromatography columns, which are widely used in pharmaceutical analysis.[7]

  • Enhanced Ionization Efficiency: The derivatized amines often exhibit improved ionization in the mass spectrometer source, leading to greater sensitivity and lower limits of detection.[2]

  • Reduced Matrix Effects: By shifting the analyte to a different region of the chromatogram, derivatization can help to mitigate the impact of interfering components in complex biological matrices.[1]

The overall workflow for amine analysis using this compound derivatization is a multi-step process designed to ensure accurate and reproducible results.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_validation Validation Sample Amine-Containing Sample Extraction Extraction of Amines Sample->Extraction Derivatization Addition of this compound Extraction->Derivatization Reaction Formation of Carbamate Derivative Derivatization->Reaction LC_Separation LC Separation Reaction->LC_Separation MS_Detection MS Detection & Quantification LC_Separation->MS_Detection Validation Method Validation MS_Detection->Validation

Caption: A typical workflow for quantitative amine analysis using this compound derivatization.

A Rigorous Approach to Method Validation

To ensure that an analytical method is fit for its intended purpose, a thorough validation is essential. The International Council for Harmonisation (ICH) provides a widely accepted framework for the validation of analytical procedures.[8][9][10] The core validation parameters, as defined by ICH guidelines, are crucial for demonstrating the reliability and accuracy of the this compound derivatization method.[8][11]

Key Validation Parameters and Experimental Protocols

The following sections outline the key validation parameters and provide step-by-step protocols for their assessment.

1. Specificity: This parameter ensures that the analytical signal is unequivocally attributable to the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[8][11]

  • Experimental Protocol:

    • Analyze blank samples (matrix without the analyte) to assess for any interfering peaks at the retention time of the derivatized amine.

    • Spike the blank matrix with known related substances and potential impurities to demonstrate that they do not co-elute with the analyte peak.

    • In forced degradation studies, subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) and analyze the resulting samples to ensure peak purity and separation from degradation products.

2. Linearity and Range: Linearity demonstrates a direct proportionality between the analyte concentration and the analytical response over a defined range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[10][12]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of the amine analyte spanning the expected concentration range in the samples.

    • Derivatize each standard using the this compound procedure.

    • Inject each derivatized standard in triplicate into the LC-MS system.

    • Plot the peak area response against the corresponding concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be close to 1.0, and the y-intercept should be minimal.

3. Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.[8][11]

  • Experimental Protocol:

    • Prepare samples by spiking a blank matrix with the amine analyte at a minimum of three concentration levels (e.g., low, medium, and high) within the defined range.

    • Prepare at least three replicates for each concentration level.

    • Derivatize and analyze the spiked samples.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

4. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.[8][12]

  • Repeatability (Intra-assay Precision): Assesses precision over a short interval of time with the same analyst and instrument.[12]

    • Experimental Protocol:

      • Prepare a minimum of six replicate samples of the amine analyte at a single concentration.

      • Derivatize and analyze the samples on the same day by the same analyst.

      • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision: Assesses the effect of random events on the precision of the analytical procedure within the same laboratory. This includes variations such as different days, different analysts, and different equipment.[12]

    • Experimental Protocol:

      • Repeat the repeatability experiment on a different day with a different analyst and, if possible, a different instrument.

      • Compare the results from both sets of experiments to assess the overall precision of the method.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Experimental Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The LOD is typically established at a signal-to-noise ratio of 3:1.

    • The LOQ is typically established at a signal-to-noise ratio of 10:1.

    • Confirm the LOQ by demonstrating acceptable precision and accuracy at this concentration.

6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[8]

  • Experimental Protocol:

    • Identify critical method parameters that could potentially be varied, such as:

      • pH of the reaction buffer

      • Concentration of the this compound reagent

      • Reaction time and temperature

      • LC mobile phase composition and flow rate

      • Column temperature

    • Introduce small, deliberate changes to each of these parameters, one at a time.

    • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., peak area, retention time, resolution).

The relationship between these core validation parameters forms a self-validating system, ensuring the overall reliability of the analytical method.

Validation_Interplay Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Range->Accuracy Range->Precision Robustness Robustness Robustness->Specificity Robustness->Linearity Robustness->Accuracy Robustness->Precision

Caption: Interconnectivity of key analytical method validation parameters.

Comparative Analysis of Derivatization Agents

While this compound offers significant advantages, it is important to consider alternative derivatization reagents for amine analysis. The choice of reagent often depends on the specific analytical requirements, such as the desired sensitivity, the nature of the analyte, and the available instrumentation.[2]

Derivatization AgentTarget AminesKey AdvantagesKey DisadvantagesDetection Method
This compound Primary & SecondaryGood for LC-MS, improves chromatographic retention and ionization.[13][14]Limited fluorescence.LC-MS
Dansyl Chloride Primary & SecondaryHighly fluorescent derivatives, enhances ionization efficiency.[7][15]Can be non-specific, derivatives may be light-sensitive.[2][15]HPLC-FLD, LC-MS
Dabsyl Chloride Primary & SecondaryStable derivatives, good for visible detection.[16][17]Derivatization often requires elevated temperatures.[16]HPLC-Vis, LC-MS
Benzoyl Chloride Primary & SecondarySimple and economical, improves chromatographic retention.[18][19]May not be as sensitive as fluorescent reagents.[20]HPLC-UV, LC-MS
o-Phthalaldehyde (OPA) PrimaryRapid reaction, highly fluorescent derivatives.[21][22]Derivatives can be unstable, does not react with secondary amines.[23]HPLC-FLD

Illustrative Validation Data

The following tables provide examples of the type of quantitative data that would be generated during the validation of a quantitative amine analysis method using this compound derivatization.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
0.112,5432.1
0.563,8911.5
1.0128,1231.1
5.0645,7890.8
10.01,298,4560.5
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)Mean Recovery (%)%RSD
0.50.4998.01.8
2.52.54101.61.2
7.57.4198.80.9

Table 3: Precision Data

ParameterConcentration (µg/mL)Mean Measured Concentration (µg/mL, n=6)%RSD
Repeatability 5.05.031.3
Intermediate Precision (Day 2, Analyst 2) 5.04.971.6

Conclusion

The validation of a quantitative amine analysis method using this compound derivatization is a critical process that ensures the generation of reliable and accurate data in pharmaceutical research and development. By systematically evaluating key performance parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines, researchers can have a high degree of confidence in their analytical results. While alternative derivatization reagents exist, the unique advantages of this compound in improving chromatographic retention and enhancing ionization efficiency make it a powerful tool for the sensitive and robust quantification of amines by LC-MS.

References

A Comparative Analysis of Decyl Carbamate Protecting Group Stability in Acidic and Basic Environments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realms of peptide synthesis and complex molecule construction, the judicious selection of protecting groups is paramount to achieving desired chemical outcomes. The stability of these temporary functionalities under various reaction conditions dictates the strategic path of a synthetic route. This guide provides an in-depth technical comparison of the decyl carbamate protecting group against the more commonly employed tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. Our focus is a critical evaluation of their stability profiles under a range of acidic and basic conditions, supported by illustrative experimental data and detailed protocols for independent verification.

The Emerging Role of Long-Chain Alkyl Carbamates in Modern Synthesis

While Boc, Cbz, and Fmoc represent the workhorses of amine protection, the exploration of alternative protecting groups is driven by the need for nuanced reactivity and unique physicochemical properties. Long-chain alkyl carbamates, such as decyl carbamate, are emerging as a class of protecting groups that can impart increased lipophilicity to a molecule, potentially aiding in solubility in non-polar solvents and purification by chromatography. Understanding the stability of the decyl carbamate is therefore crucial for its effective implementation in synthetic strategies.

Comparative Stability Profile of Amine Protecting Groups

The orthogonality of protecting groups is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one functional group in the presence of others. This orthogonality is fundamentally determined by the differential stability of the protecting groups to various reagents. The following sections delineate the stability of decyl carbamate in comparison to Boc, Cbz, and Fmoc under representative acidic and basic conditions.

Acidic Stability

The stability of carbamate protecting groups to acidic conditions is largely dictated by the susceptibility of the carbamate linkage to acid-catalyzed hydrolysis. The mechanism typically involves protonation of the carbonyl oxygen, followed by cleavage of the O-alkyl or N-alkyl bond.

  • Boc Group: The tert-butyloxycarbonyl group is notoriously acid-labile. The stability of the tertiary tert-butyl cation makes the cleavage of the O-C(CH₃)₃ bond highly favorable in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This cleavage is rapid and typically complete within a short period at room temperature.

  • Cbz Group: The benzyloxycarbonyl group is generally stable to mildly acidic conditions but can be cleaved by strong acids, albeit under harsher conditions than those required for Boc deprotection. The mechanism involves protonation followed by either Sₙ1 or Sₙ2 displacement at the benzylic carbon.

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl group is renowned for its exceptional stability under acidic conditions. The fluorenyl group does not readily form a stable cation, and the carbamate linkage is resistant to acid-catalyzed cleavage.

  • Decyl Carbamate: N-alkyl carbamates, such as decyl carbamate, are generally more stable to acidic conditions than O-tert-butyl carbamates (Boc). The cleavage of the O-decyl bond would proceed through a primary carbocation, which is significantly less stable than the tertiary carbocation formed from the Boc group. Consequently, decyl carbamate is expected to exhibit greater stability in acidic media compared to Boc, requiring more forcing conditions for its removal. Its stability is anticipated to be comparable to or greater than that of the Cbz group under many acidic conditions.

Basic Stability

The stability of carbamates in the presence of bases is primarily determined by their susceptibility to base-catalyzed hydrolysis or elimination reactions.

  • Boc Group: The tert-butyloxycarbonyl group is highly stable under a wide range of basic conditions. The mechanism of base-catalyzed hydrolysis is slow due to the steric hindrance of the tert-butyl group and the poor leaving group nature of the tert-butoxide ion.

  • Cbz Group: The benzyloxycarbonyl group is also generally stable to basic conditions, making it orthogonal to the base-labile Fmoc group.

  • Fmoc Group: The 9-fluorenylmethoxycarbonyl group is the quintessential base-labile amine protecting group. The presence of the fluorenyl system renders the proton at the C9 position acidic. A mild base, such as piperidine, can abstract this proton, initiating an E1cB elimination to release the free amine, carbon dioxide, and dibenzofulvene.[1]

  • Decyl Carbamate: Similar to other N-alkyl carbamates, decyl carbamate is expected to be relatively stable under standard basic conditions used for Fmoc removal. The mechanism of base-catalyzed hydrolysis of n-alkyl carbamates is generally slow. However, under more forcing basic conditions (e.g., concentrated NaOH or KOH at elevated temperatures), hydrolysis can occur via nucleophilic attack at the carbonyl carbon.

Quantitative Comparison of Protecting Group Stability

To provide a clearer comparative framework, the following table summarizes the illustrative stability of the decyl carbamate protecting group alongside Boc, Cbz, and Fmoc under representative acidic and basic conditions. The data is presented as the percentage of the protecting group remaining after a specified time and temperature.

Protecting GroupAcidic Conditions (1 M HCl in Dioxane, 25°C, 4h)Basic Conditions (20% Piperidine in DMF, 25°C, 1h)Strong Basic Conditions (1 M NaOH in MeOH/H₂O, 60°C, 4h)
Decyl Carbamate >95%>98%~60%
Boc <1%>99%>98%
Cbz ~90%>99%~95%
Fmoc >99%<1%<1%

Note: The data for decyl carbamate is illustrative and based on the general principles of n-alkyl carbamate stability. Experimental verification is recommended for specific applications.

Experimental Protocols

To ensure the trustworthiness of stability assessments, a robust and reproducible experimental protocol is essential. The following section provides a detailed methodology for quantifying the stability of a protecting group using High-Performance Liquid Chromatography (HPLC).

General Workflow for Protecting Group Stability Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis start Synthesize and purify N-protected substrate prepare_stock Prepare stock solution of N-protected substrate in a suitable solvent start->prepare_stock reaction_setup Incubate substrate with cleavage solution at a defined temperature prepare_stock->reaction_setup prepare_reagents Prepare acidic and basic cleavage solutions prepare_reagents->reaction_setup sampling Withdraw aliquots at specified time points reaction_setup->sampling quench Quench the reaction (e.g., neutralization) sampling->quench hplc_analysis Analyze quenched aliquots by HPLC quench->hplc_analysis quantification Quantify the peak areas of the starting material and the deprotected product hplc_analysis->quantification calculation Calculate the percentage of protecting group remaining quantification->calculation

Caption: Workflow for assessing protecting group stability.

Detailed Step-by-Step Methodology:
  • Synthesis and Purification of the N-Decyl Carbamate Substrate:

    • Dissolve the desired amine (e.g., an amino acid ester) (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine, 1.2 eq).

    • Cool the mixture to 0°C and add decyl chloroformate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform an aqueous workup and purify the crude product by column chromatography on silica gel to obtain the pure N-decyl carbamate substrate.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the purified N-decyl carbamate substrate at a known concentration (e.g., 10 mg/mL) in a solvent compatible with the reaction conditions and HPLC analysis (e.g., acetonitrile or dioxane).

    • Prepare the acidic and basic cleavage solutions at the desired concentrations (e.g., 1 M HCl in dioxane, 20% piperidine in DMF, 1 M NaOH in a methanol/water mixture).

  • Stability Assay:

    • For each condition to be tested, add a known volume of the substrate stock solution to a vial containing the cleavage solution at the desired temperature.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a solution that neutralizes the cleavage reagent (e.g., for the acidic condition, a solution of a tertiary amine like triethylamine; for the basic condition, a dilute acid solution like 0.1 M HCl).

    • Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Develop a reverse-phase HPLC method capable of separating the N-decyl carbamate starting material from the deprotected amine product.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the starting material and product have reasonable absorbance (e.g., 210-220 nm).

    • Inject the prepared samples and record the chromatograms.

  • Data Analysis:

    • Integrate the peak areas of the starting material and the deprotected product in each chromatogram.

    • Calculate the percentage of the protecting group remaining at each time point using the following formula: % Remaining = [Area(start_material) / (Area(start_material) + Area(product))] * 100

Mechanistic Considerations for Decyl Carbamate Stability

The stability of the decyl carbamate can be rationalized by examining the mechanisms of its cleavage under acidic and basic conditions.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A1 Protonation of Carbonyl Oxygen A2 Nucleophilic attack by H₂O A1->A2 A3 Formation of Tetrahedral Intermediate A2->A3 A4 Proton Transfer A3->A4 A5 Elimination of Decanol A4->A5 A6 Formation of Carbamic Acid A5->A6 A7 Decarboxylation A6->A7 A8 Free Amine A7->A8 B1 Nucleophilic attack of OH⁻ on Carbonyl Carbon B2 Formation of Tetrahedral Intermediate B1->B2 B3 Elimination of Decoxide B2->B3 B4 Formation of Carbamic Acid B3->B4 B5 Decarboxylation B4->B5 B6 Free Amine B5->B6

Caption: Mechanisms of decyl carbamate hydrolysis.

Under acidic conditions, the hydrolysis of a primary alkyl carbamate like decyl carbamate is expected to proceed via an A-2 type mechanism involving nucleophilic attack of water on the protonated carbonyl group. This is a slower process compared to the A-1 type mechanism for Boc deprotection, which involves the formation of a stable tertiary carbocation.

Under basic conditions, the hydrolysis proceeds via a BAC2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the nature of the leaving group. For a primary alkoxide like decoxide, this is a relatively slow process under mild basic conditions.

Conclusion

The decyl carbamate protecting group presents a valuable alternative to the more traditional amine protecting groups, particularly when increased lipophilicity is desired. Its stability profile, characterized by good resistance to both acidic and mild basic conditions, offers a unique position in the orthogonality landscape. It is significantly more stable to acid than the Boc group and is stable to the mild basic conditions used for Fmoc removal. While susceptible to cleavage under strong basic conditions, this lability can also be exploited in a planned deprotection strategy. The experimental protocols provided in this guide offer a framework for researchers to conduct their own stability studies and confidently incorporate the decyl carbamate protecting group into their synthetic endeavors.

References

A Researcher's Guide to Orthogonal Protection Strategies: Evaluating Decyl Chloroformate Against Industry-Standard Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of multi-step organic synthesis, particularly within pharmaceutical and peptide research, the success of a synthetic route often hinges on a robust protecting group strategy.[1][2] The ability to selectively mask and unmask reactive functional groups with high fidelity is paramount. This guide offers a deep dive into orthogonal protecting group strategies, focusing on the properties and potential applications of decyl chloroformate, a less conventional but intriguing reagent, and comparing its performance with the well-established trifecta of amine protection: Cbz, Boc, and Fmoc.

The Principle of Orthogonality: A Cornerstone of Modern Synthesis

In a complex molecule with multiple reactive sites, such as amines, hydroxyls, and carboxylic acids, it is often necessary to modify one site while leaving others untouched.[3] A protecting group acts as a temporary shield for a functional group, rendering it inert to specific reaction conditions.[4] The true power of this approach is realized through orthogonality. An orthogonal set of protecting groups is one where each group can be removed by a specific set of reagents and conditions that do not affect the other groups.[5][6] This allows for the sequential and controlled manipulation of a molecule, a critical requirement in the synthesis of complex peptides, oligosaccharides, and natural products.[5][7][8]

The most prevalent example of an orthogonal system in practice is the combination of the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-Butoxycarbonyl (Boc) group, which forms the foundation of modern solid-phase peptide synthesis (SPPS).[2][8][9]

Orthogonal_Strategy Molecule Multi-Functional Molecule (e.g., Amino Acid) ProtectedMolecule Protected Molecule - N-Fmoc - SideChain-Boc - C-DecylEster Molecule->ProtectedMolecule Protection Steps Deprotect_Fmoc N-terminus Deprotected ProtectedMolecule->Deprotect_Fmoc Base (Piperidine) Deprotect_Boc Side-Chain Deprotected ProtectedMolecule->Deprotect_Boc Acid (TFA) Deprotect_Dec C-terminus Deprotected ProtectedMolecule->Deprotect_Dec Reductive/Strong Acid (Hypothetical)

Caption: Orthogonal deprotection of a hypothetical molecule.

Introducing this compound: Properties and Rationale

This compound, ClCO₂(CH₂)₉CH₃, is an n-alkyl chloroformate derivative prepared by reacting decyl alcohol with a phosgenating agent like triphosgene.[10] Like other chloroformates, it is a highly reactive electrophile used to derivatize nucleophiles such as amines and alcohols.[11][12] When reacted with a primary or secondary amine, it forms a stable N-decyloxycarbonyl carbamate, which we will refer to as the "Dec" protecting group.

The primary motivation for exploring the Dec group lies in the physicochemical properties imparted by its long C₁₀ alkyl chain. This significant lipophilicity can offer unique advantages in solution-phase synthesis by altering the solubility profile of protected intermediates, potentially simplifying purification by extraction or crystallization and minimizing the need for column chromatography.

Chemical Properties of this compound:

PropertyValue
Linear Formula ClCO₂(CH₂)₉CH₃
CAS Number 55488-51-2
Molecular Weight 220.74 g/mol
Appearance Colorless Liquid
Boiling Point 226-227 °C
Density 0.956 g/mL at 25 °C

Comparative Analysis: this compound vs. Boc, Cbz, and Fmoc

The utility of a protecting group is defined by its stability under various conditions and the specificity of its removal. The Dec group, as a primary alkyl carbamate, is expected to exhibit stability distinct from the canonical protecting groups.

Protecting GroupIntroduction ReagentStability ProfileDeprotection ConditionsKey Features
Dec (Decyloxycarbonyl) This compoundStable: Mild Acid, Mild Base. Labile: Strong Acid, Reductive Conditions.Strong acid (e.g., HBr/AcOH) or catalytic hydrogenolysis (slower than Cbz).Imparts high lipophilicity; potentially useful for solution-phase synthesis and purification.
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O)Stable: Base, Hydrogenolysis. Labile: Moderate to Strong Acid.Trifluoroacetic acid (TFA); HCl in dioxane.[13][14]Excellent acid lability; cornerstone of orthogonal strategies with Fmoc and Cbz.[8]
Cbz (Benzyloxycarbonyl) Benzyl Chloroformate (Cbz-Cl)Stable: Mild Acid, Base. Labile: Catalytic Hydrogenolysis, Strong Acid.H₂/Pd-C; HBr in Acetic Acid; Na/NH₃.[15][16]Removed under neutral reductive conditions; widely used in solution-phase synthesis.
Fmoc (9-Fluorenyl- methoxycarbonyl) Fmoc-Cl or Fmoc-OSuStable: Acid, Hydrogenolysis. Labile: Base.20-50% Piperidine in DMF.[9][17]Mild, base-labile cleavage; ideal for acid-sensitive sequences and SPPS.

Causality Behind Stability and Cleavage:

  • Boc Group: The stability of the tertiary carbocation formed upon protonation makes it uniquely susceptible to acid-catalyzed cleavage.[18]

  • Fmoc Group: The fluorenyl ring system's acidity (pKa ≈ 23) allows for rapid, mild base-catalyzed β-elimination.[6]

  • Cbz Group: The weak benzyl-oxygen bond is readily cleaved by catalytic hydrogenolysis, releasing the free amine, toluene, and carbon dioxide.[15][17]

  • Dec Group: Lacking the features that enable mild cleavage (no stable carbocation, no acidic proton for elimination, no weak benzylic bond), the Dec carbamate is expected to be more robust. Its removal would likely require harsher conditions, such as strong reducing agents or strong acids, similar to the cleavage of simple alkyl esters or ethers.

Experimental Protocols & Data

To provide a practical comparison, we outline the protection of a model substrate, Benzylamine, followed by deprotection.

Experimental_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Benzylamine Protect_Dec React with This compound Start->Protect_Dec Protect_Boc React with Boc Anhydride Start->Protect_Boc Deprotect_Dec Cleavage with HBr in AcOH Protect_Dec->Deprotect_Dec N-Dec-Protected Benzylamine Deprotect_Boc Cleavage with TFA in DCM Protect_Boc->Deprotect_Boc N-Boc-Protected Benzylamine End Benzylamine Deprotect_Dec->End Deprotect_Boc->End

Caption: Comparative workflow for amine protection and deprotection.

Protocol 1: N-Decyloxycarbonyl (Dec) Protection of Benzylamine
  • Setup: To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add this compound (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The lipophilic product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or minimal chromatography.

Protocol 2: N-tert-Butoxycarbonyl (Boc) Protection of Benzylamine
  • Setup: To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 10 mL) at room temperature, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.[13]

  • Reaction: Stir at room temperature for 4 hours. Monitor completion by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the product, which is often a solid or oil requiring minimal further purification.

Comparative Performance Data (Illustrative)
ParameterDec ProtectionBoc Protection
Reaction Time ~2 hours~4 hours
Typical Yield >90%>95%
Purification Method Recrystallization or ExtractionChromatography or Recrystallization
Product Solubility High in non-polar solventsModerate in non-polar solvents
Reagent Cost ModerateLow

Conclusion and Future Outlook

While Boc, Cbz, and Fmoc remain the undisputed workhorses of amine protection due to their well-defined and mild cleavage conditions, this compound presents a compelling niche alternative for specific applications. The Dec group's key differentiator is the significant lipophilicity it imparts, which can be strategically leveraged in solution-phase synthesis to simplify purifications of intermediates, avoiding time-consuming and costly chromatography.

Its robust nature makes it unsuitable for syntheses requiring mild, iterative deprotections like SPPS. However, it could excel as a "permanent" protecting group for a specific amine in a complex molecule, intended to be removed only in the final stages of a synthesis under vigorous conditions that other functional groups can withstand.

For researchers in drug development and process chemistry, where scalability and purification efficiency are critical, exploring long-chain alkyl chloroformates like this compound could unlock novel, more efficient synthetic routes. Further investigation is warranted to fully characterize its orthogonality with other protecting group families and to develop a broader range of selective deprotection protocols.

References

Decoding Decyl Chloroformate: A Comparative Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Strategic Advantages of Decyl Chloroformate in Organic Synthesis.

In the intricate landscape of modern organic synthesis, the selection of the appropriate reagent is a critical determinant of reaction efficiency, product purity, and overall success of a synthetic campaign. Among the versatile class of chloroformate esters, long-chain variants have carved a niche for themselves, particularly in the derivatization of polar molecules and the synthesis of complex organic structures. This guide provides an in-depth technical comparison of this compound with other long-chain chloroformates, offering field-proven insights and experimental data to inform your selection process.

The Strategic Edge of the Decyl Moiety: A Balance of Reactivity and Hydrophobicity

Chloroformates, as a class of compounds with the general formula ROC(O)Cl, are highly reactive electrophiles widely employed for the introduction of alkoxycarbonyl groups.[1] Their reactivity is akin to that of acyl chlorides, enabling efficient reactions with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form carbamates, carbonates, and mixed anhydrides, respectively.[1] The defining characteristic of a chloroformate is the nature of its 'R' group, which significantly influences its physicochemical properties and, consequently, its utility in specific applications.

Long-chain chloroformates, such as this compound, offer a unique combination of properties stemming from their extended alkyl chains. The ten-carbon chain of this compound imparts a significant degree of lipophilicity to the molecule. This increased hydrophobicity can be a distinct advantage in several synthetic scenarios.

One of the primary applications of long-chain chloroformates is in the derivatization of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis.[1] By converting polar functional groups into less polar derivatives, their volatility is increased, and their interaction with the stationary phase is modified, leading to improved chromatographic separation. The decyl group, with its substantial hydrocarbon character, excels in this role. The resulting decyl-derivatized molecules exhibit increased retention times on reversed-phase columns, a direct consequence of their enhanced hydrophobicity.[2] This can be particularly beneficial for separating complex mixtures of analytes with similar polarities.

Furthermore, the increased lipophilicity of decyl-derivatized compounds can facilitate their extraction from aqueous media into organic solvents, simplifying work-up procedures and improving overall recovery.

Comparative Performance: this compound vs. Other Long-Chain Analogs

While a direct head-to-head comparison of a wide range of long-chain chloroformates under identical conditions is not extensively documented in the literature, we can infer performance characteristics based on established principles and available data. The primary competitors to this compound in the long-chain category include octyl chloroformate and dodecyl (lauryl) chloroformate.

ChloroformateMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Differentiating Feature
Octyl ChloroformateC₉H₁₇ClO₂192.68~115-117 °C at 15 mmHgShorter alkyl chain, slightly less hydrophobic than decyl.
This compound C₁₁H₂₁ClO₂ 220.74 [3]226-227 °C [3]Optimal balance of hydrophobicity and manageable physical properties.
Dothis compoundC₁₃H₂₅ClO₂248.79~150-152 °C at 15 mmHgLonger alkyl chain, increased hydrophobicity, but potentially lower volatility of derivatives.

The choice between these reagents often hinges on the specific requirements of the application.

  • For derivatization in GC-MS , this compound often strikes an optimal balance. The resulting derivatives are sufficiently volatile for GC analysis while offering a significant increase in hydrophobicity for enhanced separation. While dothis compound would impart even greater hydrophobicity, the increased molecular weight of the derivatives might lead to longer retention times and potentially require higher GC oven temperatures.

  • In the synthesis of carbamates and carbonates , the length of the alkyl chain can influence the properties of the final product. For instance, in the development of prodrugs, attaching a decyl-containing moiety can increase the lipophilicity of a drug, potentially improving its membrane permeability and pharmacokinetic profile.[4] The choice between octyl, decyl, or dothis compound would depend on the desired level of lipophilicity for the target molecule.

  • Reactivity and Stability : The reactivity of primary alkyl chloroformates is generally similar.[5] However, the thermal stability of chloroformates tends to increase with the length of the primary alkyl chain.[5] This can be an advantage in reactions requiring elevated temperatures, although most reactions with these reagents are conducted under mild conditions.

A study on the derivatization of seleno amino acids compared methyl, ethyl, and menthyl chloroformates.[6] While not a direct comparison with this compound, it highlights that the choice of the alkyl group significantly impacts derivatization yield and reproducibility.[6] Methyl chloroformate was found to be the preferred reagent in that specific application due to higher yields and better reproducibility.[6] This underscores the importance of empirical optimization for each specific application.

Experimental Workflows and Protocols

To provide a practical context, the following sections detail the synthesis of this compound and a general protocol for its application in the derivatization of amino acids.

Synthesis of this compound

This compound is typically synthesized by the reaction of decyl alcohol with a phosgene equivalent, such as triphosgene, in the presence of a base to neutralize the HCl byproduct.[7]

Workflow for the Synthesis of this compound:

Synthesis_Workflow Reactants Decyl Alcohol Triphosgene Pyridine (Base) Inert Solvent (e.g., Toluene) Reaction Reaction at 0-10°C Reactants->Reaction Workup Filtration to remove Pyridine HCl Solvent Removal Reaction->Workup Purification Distillation under reduced pressure Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound [7]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve decyl alcohol (1 equivalent) and pyridine (1.1 equivalents) in an anhydrous inert solvent such as toluene.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Triphosgene: Slowly add a solution of triphosgene (0.4 equivalents) in the same solvent to the stirred mixture via the dropping funnel, maintaining the temperature between 0 and 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Filter the reaction mixture to remove the precipitated pyridine hydrochloride.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Derivatization of Amino Acids with this compound

This protocol provides a general procedure for the derivatization of amino acids for GC-MS analysis. Optimization may be required for specific amino acids or sample matrices.

Workflow for Amino Acid Derivatization:

Derivatization_Workflow Sample Aqueous Amino Acid Standard or Sample Derivatization Add Pyridine & Ethanol Add this compound Vortex Sample->Derivatization Extraction Add Chloroform Vortex Separate Organic Layer Derivatization->Extraction Analysis GC-MS Analysis Extraction->Analysis

Caption: General workflow for the derivatization of amino acids.

Experimental Protocol: Derivatization of Amino Acids

  • Sample Preparation: To an aqueous solution of the amino acid standard or sample (e.g., 100 µL) in a microcentrifuge tube, add a mixture of ethanol and pyridine.

  • Derivatization: Add this compound and vortex the mixture vigorously for 30-60 seconds. The reaction is typically rapid and occurs at room temperature.

  • Extraction: Add an organic solvent such as chloroform or hexane to extract the derivatized amino acids. Vortex thoroughly to ensure efficient extraction.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Sample for Analysis: Carefully transfer the organic (lower) layer containing the derivatized amino acids to a new vial for GC-MS analysis.

Safety and Handling Considerations

All chloroformates are reactive and should be handled with care in a well-ventilated fume hood.[8][9] They are corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.[3] this compound and other long-chain chloroformates are also fatal if swallowed, in contact with skin, or if inhaled. Store these reagents in a cool, dry place, away from incompatible materials such as strong bases, acids, alcohols, and amines.[10]

Conclusion

This compound presents a compelling option for researchers and drug development professionals seeking a long-chain chloroformate that offers a strategic balance of hydrophobicity and reactivity. Its ability to enhance the lipophilicity of molecules makes it a valuable tool for derivatization in chromatographic analysis and for the synthesis of compounds with tailored physicochemical properties, such as prodrugs. While direct comparative data with other long-chain analogs is not always readily available, the principles of organic chemistry and the existing literature suggest that this compound occupies a sweet spot, providing significant hydrophobic character without excessively compromising the volatility of its derivatives. As with any reagent, empirical optimization for each specific application is key to achieving the best results.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Decyl Chloroformate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of reaction products is paramount. Decyl chloroformate is a versatile reagent, primarily employed for the introduction of the decyloxycarbonyl protecting group onto amines and alcohols, yielding carbamates and carbonates, respectively. This guide provides an in-depth comparison of the spectroscopic data for these products and evaluates alternative synthetic routes, grounded in experimental evidence and established chemical principles.

Introduction to this compound in Organic Synthesis

This compound ((C₁₀H₂₁)OC(O)Cl) serves as a key intermediate for the derivatization of nucleophiles. Its utility stems from the reactivity of the chloroformate group, which readily undergoes nucleophilic acyl substitution. The long decyl chain imparts significant lipophilicity to the resulting products, a property that can be advantageous in modifying the solubility, membrane permeability, and pharmacokinetic profiles of parent molecules.

The two primary classes of reactions involving this compound are the formation of carbamates with amines and carbonates with alcohols or phenols. Understanding the spectroscopic signatures of these products is crucial for reaction monitoring, purification, and final product confirmation.

Reaction with Amines: Formation of Decyl Carbamates

The reaction of this compound with primary or secondary amines, typically in the presence of a non-nucleophilic base such as triethylamine or pyridine, affords the corresponding N-decyl carbamates. This reaction is a cornerstone for the protection of amine functionalities during multi-step syntheses.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

Decyl_Chloroformate [label="this compound"]; Amine [label="Primary or Secondary\nAmine (R-NH₂ or R₂NH)"]; Base [label="Base\n(e.g., Triethylamine)"]; Decyl_Carbamate [label="Decyl Carbamate", fillcolor="#34A853", fontcolor="#FFFFFF"]; HCl_Salt [label="Base•HCl Salt"];

Decyl_Chloroformate -> Decyl_Carbamate [label="+ Amine"]; Amine -> Decyl_Carbamate; Base -> HCl_Salt [label="Traps HCl"]; } dot Caption: Workflow for Decyl Carbamate Synthesis.

Spectroscopic Characterization of Decyl Carbamates

While specific experimental spectra for a wide range of decyl carbamates are not always readily available in the literature, the expected spectroscopic features can be reliably predicted based on data from analogous long-chain alkyl carbamates.

¹H NMR: The proton NMR spectrum of a decyl carbamate will exhibit characteristic signals for the decyl chain and the protons on the nitrogen substituent.

  • Decyl Chain Protons:

    • A triplet at approximately 4.0-4.2 ppm, corresponding to the two protons of the methylene group attached to the carbamate oxygen (-O-CH₂ -).

    • A multiplet around 1.6-1.7 ppm for the two protons on the second carbon of the decyl chain (-O-CH₂-CH₂ -).

    • A broad multiplet between 1.2-1.4 ppm representing the majority of the methylene protons in the long alkyl chain.

    • A triplet at approximately 0.8-0.9 ppm for the terminal methyl group (-CH₃).

  • N-H Proton (for primary amine adducts): A broad singlet typically appearing between 4.5-5.5 ppm, which is exchangeable with D₂O.

  • Protons on N-Substituent (R group): The chemical shifts of these protons will depend on the nature of the R group (aliphatic or aromatic).

¹³C NMR: The carbon NMR spectrum provides clear diagnostic peaks for the carbamate functional group and the decyl chain.

  • Carbonyl Carbon: A signal in the range of 154-157 ppm.

  • Decyl Chain Carbons:

    • The carbon attached to the carbamate oxygen (-O-C H₂) will appear around 65-67 ppm.

    • The remaining aliphatic carbons will resonate in the typical upfield region of 14-32 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Alkyl Carbamates

Compound (Analog)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Propyl phenylcarbamate [1]0.90 (t, 3H), 1.62 (sextet, 2H), 4.05 (t, 2H), 6.64 (br s, 1H, NH), 6.97-7.26 (m, 5H)10.3, 22.3, 66.8, 118.6, 123.3, 129.0, 138.0, 153.7
Butyl phenylcarbamate [1]0.88 (t, 3H), 1.30 (m, 2H), 1.59 (m, 2H), 6.65 (br s, 1H, NH), 7.00-7.25 (m, 5H)13.7, 19.1, 31.0, 65.1, 118.7, 123.3, 129.0, 138.0, 153.8
Benzyl carbamate [2][3]4.91 (br s, 2H, NH₂), 5.11 (s, 2H), 7.39-7.56 (m, 5H)Not explicitly found

The IR spectrum of a decyl carbamate is characterized by strong absorptions related to the carbamate group.

  • N-H Stretch: For primary amine adducts, a sharp to moderately broad band will appear in the region of 3300-3400 cm⁻¹. Secondary carbamates will lack this band.

  • C=O Stretch: A very strong and sharp absorption band between 1690-1730 cm⁻¹ is characteristic of the carbamate carbonyl group.

  • C-O Stretch: A strong band in the 1220-1250 cm⁻¹ region.

  • C-H Stretches: Strong absorptions in the 2850-2960 cm⁻¹ range corresponding to the C-H bonds of the long alkyl chain.

Electron ionization (EI) mass spectrometry of decyl carbamates will likely show fragmentation of the long alkyl chain. Electrospray ionization (ESI) is often preferred for generating the protonated molecular ion [M+H]⁺. A characteristic fragmentation pathway for N-alkyl carbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57 Da) or related fragments, although this is more prominent in smaller N-alkyl derivatives[4]. For decyl carbamates, fragmentation of the decyl chain is expected.

Comparison with Alternative Methods for Carbamate Synthesis

While this compound is a reliable reagent, several alternative methods for carbamate synthesis exist, each with its own advantages and disadvantages.

Table 2: Comparison of Carbamate Synthesis Methods

MethodReagentsAdvantagesDisadvantages
Chloroformate Method This compound, Amine, BaseHigh yields, well-established, versatile for various amines.Chloroformates can be moisture-sensitive and corrosive.
Isocyanate Method Isocyanate, DecanolPhosgene-free, often high yielding.Isocyanates can be toxic and moisture-sensitive. Limited commercial availability of diverse isocyanates.
Carbon Dioxide Method [5]Amine, CO₂, Alkyl halide, BaseUtilizes a renewable and non-toxic C1 source.Often requires high pressure and temperature.
Dimethyl Carbonate (DMC) Method [6]Amine, Dimethyl carbonateGreener alternative, DMC is less toxic than phosgene derivatives.May require elevated temperatures and longer reaction times.
Curtius Rearrangement [5]Carboxylic acid, Azide source, DecanolAvoids the use of chloroformates and isocyanates directly.Involves the use of potentially explosive azide intermediates.

The choice of method often depends on the specific substrate, scale of the reaction, and safety considerations. For many laboratory-scale applications, the chloroformate method remains a practical and efficient choice.

Experimental Protocol: Synthesis of Decyl N-Benzyl Carbamate
  • To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 5 mL/mmol of amine) at 0 °C, add this compound (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure decyl N-benzyl carbamate.

Reaction with Alcohols and Phenols: Formation of Decyl Carbonates

This compound reacts with alcohols and phenols in the presence of a base to form decyl carbonates. This reaction is useful for the synthesis of unsymmetrical carbonates.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

Decyl_Chloroformate [label="this compound"]; Alcohol_Phenol [label="Alcohol or Phenol\n(R-OH)"]; Base [label="Base\n(e.g., Pyridine)"]; Decyl_Carbonate [label="Decyl Carbonate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HCl_Salt [label="Base•HCl Salt"];

Decyl_Chloroformate -> Decyl_Carbonate [label="+ Alcohol/Phenol"]; Alcohol_Phenol -> Decyl_Carbonate; Base -> HCl_Salt [label="Traps HCl"]; } dot Caption: Workflow for Decyl Carbonate Synthesis.

Spectroscopic Characterization of Decyl Carbonates

¹H NMR: The proton NMR spectrum of a decyl carbonate will show signals characteristic of the two alkyl/aryl groups attached to the carbonate functionality.

  • Decyl Chain Protons: Similar to decyl carbamates, with the -O-CH₂ - protons appearing as a triplet around 4.1-4.3 ppm.

  • Protons on the Other R Group: The chemical shifts will depend on whether the other group is aliphatic or aromatic. For example, in decyl phenyl carbonate, the aromatic protons would appear in the 7.1-7.4 ppm region.

¹³C NMR: The carbon NMR is highly diagnostic for carbonates.

  • Carbonyl Carbon: The carbonate carbonyl carbon resonates at a slightly more downfield position compared to carbamates, typically in the range of 153-156 ppm.

  • Decyl Chain Carbons: The -O-C H₂ carbon will be around 68-70 ppm.

  • Carbons of the Other R Group: The chemical shifts will be characteristic of the specific alkyl or aryl group.

Table 3: Representative ¹³C NMR Data for Long-Chain Alkyl Carbonates

Compound (Analog)¹³C NMR (δ, ppm)
Dodecyl ethyl carbonate [7]14.2, 22.7, 25.9, 29.1, 29.3, 29.5, 29.6, 29.7, 31.9, 63.8, 68.6, 155.2
Benzyl decyl carbonate [8]Data not explicitly listed, but expected to show decyl chain signals, benzyl signals, and a carbonate carbonyl around 155 ppm.

The data for dodecyl ethyl carbonate provides a strong indication of the chemical shifts expected for a decyl carbonate, with the long alkyl chain carbons appearing in the 14-32 ppm range and the methylene carbon attached to the carbonate oxygen at approximately 68.6 ppm.

The IR spectrum of a decyl carbonate is dominated by the strong absorptions of the carbonate group.

  • C=O Stretch: A very strong and sharp absorption band typically appears at a higher frequency than for carbamates, in the range of 1740-1775 cm⁻¹.

  • C-O Stretch: Two strong C-O stretching bands are usually observed, one in the 1260-1280 cm⁻¹ region and another around 1020-1080 cm⁻¹.

  • C-H Stretches: Strong absorptions from the decyl chain in the 2850-2960 cm⁻¹ range.

Under ESI-MS, decyl carbonates will readily form the protonated molecular ion [M+H]⁺. Fragmentation in EI-MS will likely involve cleavage of the alkyl chains and loss of CO₂.

Comparison with Alternative Methods for Carbonate Synthesis

The synthesis of unsymmetrical carbonates can also be achieved through other routes.

Table 4: Comparison of Carbonate Synthesis Methods

MethodReagentsAdvantagesDisadvantages
Chloroformate Method This compound, Alcohol/Phenol, BaseHigh yields, reliable, and versatile.Chloroformates can be hazardous.
Transesterification Dimethyl carbonate, Decanol, CatalystGreener approach, avoids chloroformates.Often requires a catalyst and elevated temperatures. Can lead to mixtures of products.
Reaction with Phosgene or its Equivalents Phosgene/Triphosgene, Alcohols/PhenolsHighly effective for symmetrical and unsymmetrical carbonates.Phosgene is extremely toxic.

For laboratory-scale synthesis of specific unsymmetrical carbonates, the chloroformate method is often the most direct and efficient.

Experimental Protocol: Synthesis of Decyl Phenyl Carbonate
  • In a round-bottom flask, dissolve phenol (1.0 eq) in pyridine (used as both solvent and base).

  • Cool the solution to 0 °C and add this compound (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain pure decyl phenyl carbonate.

Conclusion

This compound is a valuable reagent for the synthesis of decyl carbamates and carbonates, which are important intermediates in various fields of chemical research. A thorough understanding of the spectroscopic characteristics of these products is essential for their unambiguous identification. While direct experimental data for every conceivable decyl derivative may not be available, the spectroscopic patterns are well-established from closely related analogs, allowing for confident structural assignments. The choice of synthetic methodology depends on a balance of factors including efficiency, safety, and environmental considerations. The protocols and comparative data presented in this guide are intended to provide researchers with the necessary information to effectively synthesize and characterize these important classes of molecules.

References

A Comparative Guide to Decyl Chloroformate: Applications, Alternatives, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex organic syntheses and analytical methodologies. This guide provides an in-depth technical review of decyl chloroformate, a versatile reagent employed for chemical derivatization and as a protective agent for amine functionalities. We will explore its core applications, objectively compare its performance against viable alternatives with supporting data, and detail its inherent limitations. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols to empower your research and development endeavors.

Introduction to this compound: A Tool for Modifying Molecular Properties

This compound (C₁₁H₂₁ClO₂) is an ester of chloroformic acid distinguished by its ten-carbon alkyl chain. This structural feature imparts significant hydrophobicity to molecules it reacts with, a property that can be strategically exploited in various chemical applications. Like other alkyl chloroformates, it is a reactive compound, readily participating in nucleophilic substitution reactions with amines, alcohols, and carboxylic acids. This reactivity forms the basis of its utility in the laboratory.

The primary applications of this compound can be broadly categorized into two areas:

  • Chemical Derivatization for Chromatography: In analytical chemistry, particularly gas chromatography-mass spectrometry (GC-MS), many polar and non-volatile analytes require chemical modification to enhance their volatility and improve chromatographic separation. This compound serves as a derivatizing agent, converting polar functional groups (e.g., amines, hydroxyls, carboxylic acids) into their less polar, more volatile decyl carbonate or carbamate derivatives. The long decyl chain significantly increases the hydrophobicity of the resulting derivative, which can be advantageous for extraction from aqueous matrices and for certain chromatographic separations.

  • Amine Protection in Organic Synthesis: In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to prevent undesired side reactions. This compound is used to install a "decoxycarbonyl" (Doc) protecting group onto primary and secondary amines, forming a stable carbamate linkage.[1] This carbamate is generally robust under various reaction conditions but can be cleaved when desired, restoring the amine functionality.

Comparative Analysis: this compound vs. Key Alternatives

The selection of a derivatization or protecting group reagent is a critical decision in experimental design. Here, we compare this compound with common alternatives, presenting both qualitative and quantitative data to guide your choice.

Derivatization for GC-MS Analysis

The primary goal of derivatization for GC-MS is to produce a volatile and thermally stable derivative that yields a characteristic mass spectrum for identification and quantification.

Key Alternatives:

  • Short-chain Alkyl Chloroformates (e.g., Methyl, Ethyl, Isobutyl Chloroformate): These reagents function similarly to this compound but introduce shorter alkyl chains.[2]

  • Silylation Reagents (e.g., BSTFA, MSTFA): These are a widely used class of derivatizing agents that replace active hydrogens with a trimethylsilyl (TMS) group.[3]

Performance Comparison:

Parameter This compound Short-chain Alkyl Chloroformates Silylation Reagents (BSTFA, MSTFA)
Reaction Conditions Aqueous or organic media; fast reaction at room temperature.[1]Aqueous or organic media; very fast reaction at room temperature.[4][5]Requires anhydrous conditions; often requires heating.[3]
Derivative Volatility Moderate; suitable for many analytes, but the long chain can decrease volatility for very large molecules.High; generally produces more volatile derivatives.[2]Very high; TMS derivatives are typically very volatile.[3]
Derivative Stability Generally good.Can be less stable than longer-chain derivatives.[1]Sensitive to moisture; derivatives can hydrolyze.[6]
Extraction Efficiency from Aqueous Samples Excellent due to high hydrophobicity of the derivative.Good, but may require more rigorous extraction procedures.Not applicable as the reaction is performed in an organic solvent after drying the sample.[6]
Chromatographic Behavior Can lead to longer retention times, which may be advantageous for separating early-eluting compounds but can also increase analysis time.[7]Shorter retention times.[2]Generally good chromatographic properties with minimal peak tailing.
Cost Generally higher than short-chain chloroformates.Lower cost.Varies, but can be cost-effective.

Experimental Data Synopsis:

Studies comparing different alkyl chloroformates for amino acid derivatization have shown that while shorter-chain variants like methyl or ethyl chloroformate often provide good derivatization yields and reproducibility, the choice of the alkyl group can influence sensitivity.[2] For instance, isobutyl chloroformate has been reported to provide enhanced sensitivity in some GC-MS analyses of amino acids.[2] The primary advantage of this compound lies in the pronounced hydrophobicity it imparts, facilitating efficient extraction from complex aqueous matrices like biological fluids or environmental water samples.

In a comparison between chloroformate and silylation derivatization for the analysis of amino and non-amino organic acids, alkylation with methyl chloroformate (MCF) demonstrated better reproducibility and derivative stability during chromatographic runs compared to silylation (TMS).[3] The MCF method also has the advantage of being performed in an aqueous medium, eliminating the need for a separate drying step.[3] While this data is for methyl chloroformate, the general advantages of the chloroformate reaction chemistry are applicable to this compound.

Amine Protection in Organic Synthesis

The ideal protecting group for an amine should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1]

Key Alternatives:

  • tert-Butoxycarbonyl (Boc): A widely used, acid-labile protecting group.[8]

  • Carboxybenzyl (Cbz): A classic protecting group removed by hydrogenolysis.[7][8]

  • Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group, common in solid-phase peptide synthesis.[8]

Performance Comparison:

Protecting Group Introduction Reagent Stability Cleavage Conditions Key Advantages Limitations
Decoxycarbonyl (Doc) This compound Generally stable to acidic and basic conditions.Hydrogenolysis, strong acids.Imparts high lipophilicity, which can aid in purification of intermediates by extraction or chromatography on non-polar stationary phases.Cleavage conditions may not be compatible with all substrates. The long alkyl chain can sometimes hinder solubility in polar solvents.
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Stable to base and hydrogenolysis.Strong acids (e.g., TFA).[8]Easily introduced and removed; widely used.[8]Sensitive to acidic conditions.
Carboxybenzyl (Cbz) Benzyl ChloroformateStable to acid and base.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[7][8]Orthogonal to acid- and base-labile groups.[7]Not suitable for molecules containing other reducible groups (e.g., alkenes, alkynes).
Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl or Fmoc-OSuStable to acid and hydrogenolysis.Mild base (e.g., piperidine).[8]Cleavage under mild, non-acidic conditions.[8]The fluorenyl group can sometimes cause aggregation issues.

Limitations and Safety Considerations of this compound

Despite its utility, this compound possesses several limitations and requires careful handling.

  • Toxicity and Corrosivity: Like all chloroformates, this compound is toxic and corrosive. It is harmful if swallowed, inhaled, or absorbed through the skin and causes severe skin burns and eye damage.[9] Inhalation can lead to respiratory irritation and pulmonary edema.[10] It is crucial to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

  • Moisture Sensitivity: this compound reacts with water, hydrolyzing to decanol, hydrochloric acid, and carbon dioxide. This necessitates storage in a tightly sealed container in a cool, dry place.

  • Steric Hindrance: The long decyl chain can sometimes introduce steric hindrance, potentially slowing down or inhibiting reactions with sterically crowded nucleophiles.

  • Impact on Chromatographic Performance: While beneficial for extraction, the high lipophilicity of this compound derivatives can lead to very long retention times in gas chromatography, increasing analysis time and potentially causing peak broadening.[7] This is a critical consideration when developing high-throughput analytical methods.

  • Byproduct Formation: The reaction of this compound with nucleophiles generates hydrochloric acid as a byproduct, which typically needs to be neutralized with a base. In derivatization reactions, this can sometimes lead to the formation of salts that may need to be removed prior to analysis.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific applications.

General Protocol for Derivatization of Amino Acids for GC-MS Analysis

This protocol is adapted from general procedures for alkyl chloroformate derivatization.[4]

Materials:

  • This compound

  • Sample containing amino acids (e.g., protein hydrolysate, biological fluid)

  • Pyridine

  • Methanol

  • Chloroform

  • Anhydrous sodium sulfate

  • Internal standard (optional, e.g., a non-naturally occurring amino acid)

Procedure:

  • To 100 µL of the aqueous sample in a glass vial, add 30 µL of a 2:1 (v/v) mixture of methanol and pyridine.

  • Add the internal standard, if used.

  • Vortex the mixture briefly.

  • Add 10 µL of this compound and vortex immediately for 30-60 seconds. The solution may become cloudy.

  • Add 200 µL of chloroform to extract the derivatives and vortex for 30 seconds.

  • Centrifuge the sample to separate the layers.

  • Transfer the lower chloroform layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for injection into the GC-MS.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Methanol: Facilitates the esterification of the carboxylic acid group.

  • Chloroform: A non-polar solvent used to extract the hydrophobic decyl-derivatized amino acids from the aqueous reaction mixture.

  • Anhydrous Sodium Sulfate: A drying agent to remove trace amounts of water from the organic extract, which could interfere with GC analysis.

General Protocol for the Protection of a Primary Amine as a Decoxycarbonyl (Doc) Carbamate

This protocol is a general procedure for carbamate formation.[10]

Materials:

  • Amine-containing substrate

  • This compound

  • A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)

  • An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

Procedure:

  • Dissolve the amine-containing substrate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath (0 °C).

  • Add the base to the solution (typically 1.1 to 1.5 equivalents).

  • Slowly add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Cooling to 0 °C: The reaction is often exothermic, and initial cooling helps to control the reaction rate and minimize side reactions.

  • Base: Essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Stoichiometry: A slight excess of the base and chloroformate is often used to ensure complete consumption of the starting amine.

Visualization of Workflows and Mechanisms

Derivatization Workflow for GC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis Aqueous_Sample Aqueous Sample (e.g., biological fluid) Reagent_Addition Add Methanol/Pyridine & Internal Standard Aqueous_Sample->Reagent_Addition 1 Derivatization Add this compound & Vortex Reagent_Addition->Derivatization 2 Extraction Add Chloroform & Vortex Derivatization->Extraction 3 Phase_Separation Centrifuge Extraction->Phase_Separation 4 Drying Transfer Chloroform Layer to vial with Na2SO4 Phase_Separation->Drying 5 Final_Sample Derivatized Sample in Chloroform Drying->Final_Sample 6 GC_MS GC-MS Injection Final_Sample->GC_MS 7

Caption: Workflow for amino acid derivatization using this compound for GC-MS.

Reaction Mechanism for Amine Protection

Caption: General reaction scheme for the formation of a decoxycarbonyl (Doc) protected amine.

Conclusion

This compound is a valuable reagent for both analytical derivatization and synthetic organic chemistry. Its long alkyl chain provides a unique advantage in applications where increased hydrophobicity is desired, such as in the extraction of derivatives from aqueous media. However, its use must be carefully considered against alternatives, taking into account factors such as required reaction conditions, desired derivative properties, and potential impacts on chromatographic performance. The choice between this compound and other reagents like short-chain chloroformates or silylation agents will ultimately depend on the specific goals of the experiment. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Decyl Chloroformate

Author: BenchChem Technical Support Team. Date: January 2026

Decyl chloroformate is a highly reactive chemical intermediate essential in various synthetic applications, particularly in the development of pharmaceuticals and other specialty chemicals. However, its utility is matched by its significant hazardous properties. As a corrosive and toxic acyl halide, its improper disposal can lead to severe safety incidents and environmental contamination. This guide provides a detailed, step-by-step protocol for the safe neutralization and disposal of this compound, grounded in established safety principles and chemical reactivity. Our objective is to empower researchers with the knowledge to manage this substance responsibly, ensuring a safe laboratory environment.

Part 1: Understanding the Imperative for Specialized Disposal

This compound is classified as a hazardous substance due to its multiple reactive and toxicological properties. It is fatal if swallowed, inhaled, or in contact with skin, and it causes severe skin burns and eye damage.[1] The core of its hazard profile lies in its reactivity, particularly with nucleophiles.

The Chemistry of the Hazard: As a chloroformate, the molecule contains a highly electrophilic carbonyl carbon bonded to a chlorine atom. This structure makes it extremely susceptible to attack by water and other nucleophiles. Upon contact with moisture, this compound undergoes rapid and exothermic hydrolysis to form decyl alcohol, carbon dioxide, and corrosive hydrochloric acid (HCl).[2][3]

RO(CO)Cl + H₂O → ROH + CO₂ + HCl

This reaction is the primary reason why this compound is designated as "Moisture Sensitive" and why its uncontrolled release is so dangerous. The generation of HCl gas can cause severe respiratory tract irritation and build up pressure in sealed containers. Therefore, proper disposal is not merely a regulatory requirement but a critical safety necessity, focused on the controlled neutralization of its reactivity.

Part 2: Pre-Disposal Safety and Engineering Controls

Before beginning any disposal procedure, it is crucial to establish a safe working environment and utilize the correct Personal Protective Equipment (PPE). This preparation is the first line of defense against accidental exposure.

Engineering Controls: All handling and disposal of this compound must be conducted within a certified chemical fume hood to control the release of toxic vapors and potential HCl gas generated during neutralization.[4][5] Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]

Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The table below summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or a laminate glove like Silver Shield/4H®). A double-gloving approach with an inner nitrile glove is recommended.Provides a robust barrier against a highly corrosive and skin-absorbable chemical.[6] Nitrile alone offers insufficient protection for prolonged contact.
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential reactions. A face shield protects the entire face from splashes and fumes.
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.Protects against spills and splashes on clothing and skin.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary if there is any risk of exceeding exposure limits or if the fume hood is not performing optimally.[1][4]Protects against inhalation of the toxic vapor and HCl gas produced during hydrolysis.

Part 3: Step-by-Step Neutralization and Disposal Protocol (Lab-Scale Quantities)

This protocol is designed for the safe disposal of small quantities (<100g) of residual this compound typically found in a research setting. The core principle is controlled hydrolysis using a weak base to neutralize the resulting HCl.

Materials Required:

  • Three-necked flask or a large beaker (at least 10x the volume of the this compound to be neutralized)

  • Stir plate and magnetic stir bar

  • Dropping funnel or pipette

  • Ice bath

  • Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution (5-10% in water)

  • pH paper or pH meter

Workflow for this compound Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification & Final Disposal A Don Appropriate PPE (Gloves, Goggles, Face Shield, Apron) B Work Inside a Certified Chemical Fume Hood A->B C Prepare Ice Bath and 5-10% Sodium Carbonate Solution B->C D Place Stirred, Dilute Base Solution in an Ice Bath C->D E Add this compound SLOWLY and Dropwise D->E F Monitor for Gas Evolution (CO₂) and Temperature Increase E->F G Continue Stirring for at least 1 Hour After Addition is Complete F->G H Check pH of the Solution (Target: pH 6-9) G->H I Adjust pH with Acid/Base if Necessary H->I If pH is outside range J Transfer to a Labeled Aqueous Hazardous Waste Container H->J If pH is in range I->J K Contact EHS for Pickup J->K

Caption: Workflow diagram for the safe neutralization and disposal of this compound.

Step-by-Step Methodology:

  • Prepare the Neutralizing Solution: In a large beaker or flask situated within an ice bath on a stir plate, prepare a 5-10% aqueous solution of sodium carbonate or sodium bicarbonate. Begin stirring the solution. The volume of this solution should be in significant excess to ensure it can absorb the heat and neutralize the HCl generated.

    • Causality: Using a weak base like sodium carbonate is critical. A strong base (e.g., NaOH) would react too violently and exothermically, creating a significant safety hazard.[2][4] The ice bath helps to control the temperature of the exothermic hydrolysis reaction.[8]

  • Slow Addition: Carefully and slowly add the this compound to the stirring basic solution dropwise using a pipette or a dropping funnel.

    • Causality: Slow, controlled addition is paramount to prevent a runaway reaction.[9] You will observe gas evolution (CO₂); adding the chloroformate too quickly can cause vigorous foaming and splashing of the corrosive mixture.

  • Monitor the Reaction: Continue to monitor the reaction. If the rate of gas evolution becomes too vigorous or if the temperature rises significantly despite the ice bath, immediately stop the addition until the reaction subsides.

  • Complete the Reaction: Once all the this compound has been added, allow the mixture to stir in the ice bath for at least one hour to ensure the reaction is complete.

  • Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 9.[8] If the solution is still acidic, add more sodium carbonate solution until the target pH is reached.

  • Final Waste Collection: The resulting mixture contains decyl alcohol, sodium chloride, and residual sodium carbonate. Although significantly less hazardous than the starting material, it should be collected in a properly labeled aqueous hazardous waste container. Never pour the neutralized solution down the drain, as it may still contain organic components harmful to aquatic life.

  • Decontaminate and Dispose: Rinse all glassware that came into contact with this compound with a small amount of acetone, and collect this rinse as hazardous waste. Then, wash the glassware thoroughly. Dispose of all contaminated disposables (e.g., gloves, bench paper) in a solid hazardous waste container.

Part 4: Managing Spills and Large Quantities

Large Quantities: The on-site neutralization of large volumes of this compound is not recommended due to the potential for a large-scale exothermic reaction. For quantities exceeding 100g, the material should be kept in its original, sealed container and disposed of through a certified hazardous waste contractor.[1][10]

Spill Response:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control Vapors: Ensure the chemical fume hood is operational to contain vapors.

  • Absorb: For a small spill, cover it with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[5] Do NOT use combustible materials like paper towels.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Wipe the spill area with a cloth dampened with a sodium carbonate solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposing of this compound requires a methodical and informed approach. By understanding the chemical principles behind its hazards and adhering strictly to this detailed protocol, researchers can manage this reactive compound safely and effectively, upholding the highest standards of laboratory safety and environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl chloroformate
Reactant of Route 2
Reactant of Route 2
Decyl chloroformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.